molecular formula C10H22Cl2N2O B1437968 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS No. 794471-13-9

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Cat. No.: B1437968
CAS No.: 794471-13-9
M. Wt: 257.2 g/mol
InChI Key: HYXJEJRVAXONMK-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEWWTCNTUFKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a key building block in modern medicinal chemistry. The document details a robust and validated synthetic pathway, including a step-by-step experimental protocol for its preparation via reductive amination and subsequent deprotection. Furthermore, this guide explores the compound's characteristic reactivity, focusing on N-alkylation and N-acylation reactions, and discusses its significant role as a pharmacophore in the development of novel therapeutics, particularly as a selective κ-opioid receptor (KOR) antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction

This compound, with the CAS number 794471-13-9, is a bicyclic diamine that has garnered significant attention in the field of drug discovery.[1] Its unique structural architecture, combining a piperidine ring with a tetrahydropyran moiety, imparts favorable physicochemical properties, making it a valuable scaffold for the design of bioactive molecules. The piperidine ring is a prevalent feature in numerous pharmaceuticals, while the tetrahydropyran group can enhance aqueous solubility and metabolic stability.[2]

This compound is particularly notable for its incorporation into several clinical and preclinical drug candidates. A prominent example is its role as a core component of NAVACAPRANT (BTRX-335140), a selective κ-opioid receptor (KOR) antagonist that has been investigated in clinical trials for the treatment of mood disorders.[1] The strategic importance of this compound as a synthetic intermediate underscores the need for a detailed understanding of its chemical properties and a reliable method for its preparation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O[3]
Molecular Weight 184.28 g/mol [3]
CAS Number 794471-13-9[1]
Appearance White crystalline solid[4]
Boiling Point (Predicted) 278.3 ± 40.0 °C[4]
Density (Predicted) 1.045 ± 0.06 g/cm³[4]
pKa (Predicted) 10.44 ± 0.20[5]
Solubility Soluble in alcohols, ketones, and chloroform; slightly soluble in ether and petroleum ether.[4]

Synthesis of this compound

The most efficient and widely adopted synthetic route to this compound involves a two-step process: the reductive amination of a Boc-protected 4-aminopiperidine with tetrahydro-4H-pyran-4-one, followed by the acidic deprotection of the Boc group. This method is advantageous due to its high yield, scalability, and the use of readily available starting materials.[1]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A tert-Butyl piperidin-4-ylcarbamate D tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate A->D 1,2-Dichloroethane, Acetic Acid B Tetrahydro-4H-pyran-4-one B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D F This compound (Final Product) D->F Dichloromethane (DCM) E Trifluoroacetic Acid (TFA) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high purity and yield of the desired products.

Step 1: Synthesis of tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate [1]

  • Rationale: This step involves the formation of a C-N bond between the piperidine nitrogen and the tetrahydropyran ring via reductive amination. The use of a Boc protecting group on the 4-amino functionality prevents its participation in the reaction, ensuring regioselectivity. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (0.1 M), add acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 48-68 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate as a white solid. A reported yield for this reaction is 86%.[1]

Step 2: Synthesis of this compound (Boc Deprotection) [5][6]

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose, leading to the formation of the TFA salt of the product, which can then be neutralized.

  • Procedure:

    • Dissolve the Boc-protected intermediate from Step 1 (1.0 eq) in dichloromethane (0.2 M).

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the TFA salt.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran and piperidine rings. Protons adjacent to the oxygen atom in the tetrahydropyran ring typically appear in the δ 3.4–4.0 ppm range, while protons on the carbons adjacent to the piperidine nitrogen are expected between δ 2.5–3.2 ppm.[1] The remaining aliphatic protons will resonate in the upfield region.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be the most downfield-shifted among the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad signal in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. C-H stretching vibrations of the aliphatic rings will be observed around 2850-2950 cm⁻¹. The C-O-C stretching of the tetrahydropyran ether linkage will likely appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 185.16.[1]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of its two amine groups. The piperidine nitrogen is a secondary amine, and the 4-amino group is a primary amine. Generally, the piperidine nitrogen is more sterically hindered.

N-Acylation

The primary amino group can be selectively acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine or pyridine.[7] This reaction is a common method to introduce amide functionalities.

G A This compound C N-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)amide A->C Base (e.g., Triethylamine) Dichloromethane B Acyl Chloride (R-COCl) B->C

Caption: General scheme for N-acylation.

Example Protocol: N-Benzoylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-benzoylated product.

N-Alkylation

The primary amino group can also undergo N-alkylation with alkyl halides. To achieve mono-alkylation and prevent over-alkylation, it is often necessary to use a protecting group strategy or carefully control the stoichiometry of the reagents. Reductive amination with aldehydes or ketones is another effective method for N-alkylation.

G A This compound C N-Alkyl-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine A->C Base (e.g., K₂CO₃) Acetonitrile B Alkyl Halide (R-X) B->C

Caption: General scheme for N-alkylation.

Applications in Drug Discovery

The primary application of this compound is as a versatile building block in the synthesis of complex molecules for drug discovery. Its utility is exemplified by its incorporation into molecules targeting G-protein coupled receptors (GPCRs).[1] As mentioned, it is a key component of the selective κ-opioid receptor antagonist NAVACAPRANT. The modulation of the κ-opioid system is a promising therapeutic strategy for various central nervous system disorders, including depression, anxiety, and addiction.[1] The structural features of this compound likely contribute to the favorable pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is predicted to be an irritant.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward and high-yielding synthesis, combined with its favorable physicochemical properties, makes it an attractive scaffold for the development of novel therapeutics. The detailed experimental protocols and discussion of its reactivity provided in this guide are intended to facilitate its application in drug discovery and development programs. As research into GPCR modulators continues to expand, the importance of key intermediates like this compound is expected to grow.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. (2024, April 9). ChemBK. Retrieved from [Link], 1-(Tetrahydro-2H-Pyran-4-Yl)-

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. (2015). Tetrahedron, 71(43), 8344-8349.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(15), 4995.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a bicyclic amine derivative, is a pivotal structural motif and key intermediate in contemporary drug discovery and development.[1] Its unique three-dimensional architecture, featuring a piperidine ring substituted with a tetrahydropyran moiety, imparts favorable physicochemical properties to bioactive molecules, such as enhanced solubility and metabolic stability.[2] This valuable building block is integral to the synthesis of a wide array of complex pharmaceutical agents, including antagonists for the kappa-opioid receptor, which are under investigation for the treatment of mood disorders.[3] The strategic incorporation of this scaffold into drug candidates highlights the necessity for robust and scalable synthetic protocols. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

Core Synthetic Strategy: Reductive Amination of a Boc-Protected Piperidine Precursor

The most prevalent and efficient pathway to the target compound is a multi-step sequence centered around the reductive amination of a protected piperidine derivative with tetrahydro-4H-pyran-4-one. The use of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino functionality of the piperidine ring is crucial for directing the N-alkylation to the piperidine ring nitrogen and preventing undesired side reactions. The overall synthetic workflow can be dissected into three primary stages:

  • Protection: Synthesis of the key intermediate, tert-butyl piperidin-4-ylcarbamate.

  • Coupling: Reductive amination of the protected intermediate with tetrahydro-4H-pyran-4-one.

  • Deprotection: Removal of the Boc group to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Deprotection A Piperidin-4-amine C tert-butyl piperidin-4-ylcarbamate A->C Base (e.g., NaOH) B Di-tert-butyl dicarbonate (Boc)2O B->C E Boc-protected Intermediate D Tetrahydro-4H-pyran-4-one F tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate D->F Reducing Agent (e.g., NaBH(OAc)3) E->F G Protected Product H This compound G->H Acid (e.g., HCl or TFA)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of tert-butyl piperidin-4-ylcarbamate

The initial step involves the protection of the primary amine of piperidin-4-amine with a Boc group. This is a standard procedure in organic synthesis that utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source.

Experimental Protocol: Boc Protection
  • Reaction Setup: Dissolve piperidin-4-amine in a suitable solvent such as a biphasic mixture of water and tert-butanol.

  • Base Addition: Add a base, for instance, sodium hydroxide, to the solution. The base facilitates the nucleophilic attack of the amine on the (Boc)₂O.[3]

  • Reagent Addition: Introduce di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. The organic layers are then dried and concentrated to yield tert-butyl piperidin-4-ylcarbamate, which can be used in the next step without further purification if of sufficient purity.

Stage 2: Reductive Amination

This is the key bond-forming step where the tetrahydropyran moiety is introduced. The reaction involves the formation of an iminium ion intermediate between tert-butyl piperidin-4-ylcarbamate and tetrahydro-4H-pyran-4-one, which is then reduced in situ. The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are two commonly employed reagents.

Comparative Analysis of Reducing Agents
Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over ketones and aldehydes.[4][5] Less toxic than NaBH₃CN.[1] Effective for a broad range of substrates.[4]Water-sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN) Good selectivity for iminium ions in the presence of carbonyls.[1] Not sensitive to water.[6]Highly toxic and can generate toxic hydrogen cyanide (HCN) gas, especially in acidic conditions.[1][7]

For reasons of safety and efficiency, sodium triacetoxyborohydride is often the preferred reagent.[1]

G A tert-butyl piperidin-4-ylcarbamate C Iminium Ion Intermediate A->C B Tetrahydro-4H-pyran-4-one B->C D tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate C->D E Reducing Agent (NaBH(OAc)3 or NaBH3CN) E->D Reduction

Caption: Core reductive amination reaction mechanism.

Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate and tetrahydro-4H-pyran-4-one in a suitable aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][8]

  • Initial Stirring: Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the initial formation of the iminium ion intermediate.[8]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to days.[8] Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[9]

Protocol 2.2: Reductive Amination using Sodium Cyanoborohydride
  • Reaction Setup: Dissolve tert-butyl piperidin-4-ylcarbamate and tetrahydro-4H-pyran-4-one in methanol.[6]

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 with glacial acetic acid. This is crucial for the selective reduction of the iminium ion.[1]

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.

ParameterProtocol 2.1 (NaBH(OAc)₃)Protocol 2.2 (NaBH₃CN)
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM)Methanol
Catalyst Acetic acid (optional for less reactive ketones)[5]Acetic acid (for pH adjustment)
Temperature Room TemperatureRoom Temperature
Safety Lower toxicityHigh toxicity, potential HCN gas evolution
Yield Generally highCan be high, but may require more careful optimization

Stage 3: Boc Deprotection

The final step is the removal of the Boc protecting group to unmask the primary amine and yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected product, tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate, in a suitable solvent such as dioxane, methanol, or dichloromethane.[10]

  • Acid Addition: Add a strong acid. A 4M solution of HCl in dioxane is commonly used.[10] Alternatively, trifluoroacetic acid (TFA) in dichloromethane can be employed.[11]

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.[10] The deprotected product, as its hydrochloride or trifluoroacetate salt, may precipitate from the solution, which simplifies isolation.[10]

  • Isolation: The product salt can be isolated by filtration. If it remains in solution, the solvent and excess acid are removed under reduced pressure. A subsequent work-up with a base (e.g., NaOH solution) and extraction with an organic solvent will yield the free amine.

Safety Considerations

  • Sodium Cyanoborohydride: This reagent is highly toxic and can release poisonous hydrogen cyanide gas upon contact with acids.[7][12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium Triacetoxyborohydride: While less toxic than its cyanated counterpart, it is water-reactive and can release flammable gas.[13] It should be handled in a dry environment.

  • Solvents and Reagents: Standard laboratory safety procedures should be followed for all other chemicals used, such as flammable solvents and corrosive acids.

Conclusion

The synthesis of this compound is most effectively achieved through a three-stage process involving Boc protection of piperidin-4-amine, reductive amination with tetrahydro-4H-pyran-4-one, and subsequent acidic deprotection. The choice of reducing agent in the key reductive amination step is critical, with sodium triacetoxyborohydride offering a safer and often more efficient alternative to sodium cyanoborohydride. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important medicinal chemistry building block. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthesis.

References

  • OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP.docx. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • SiliCycle. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Tetrahydro-4H-pyran-4-one (99%). Retrieved from [Link]

  • Jigs Chemical. (n.d.). Tetrahydro-4H-pyran-4-one,CAS no. 29943-42-8. Retrieved from [Link]

  • Chem-Impex. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

  • Zahim, S., et al. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS: 794471-13-9; Molecular Formula: C₁₀H₂₀N₂O; Molecular Weight: 184.28 g/mol ). As a key building block and structural motif in modern medicinal chemistry, particularly in the development of neurological agents, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, synthetic chemists, and quality control specialists.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. Each section provides a detailed interpretation of the expected spectral features, causality behind the predictions, and standardized protocols for data acquisition, establishing a self-validating framework for the characterization of this molecule and its derivatives.

Molecular Structure and Key Spectroscopic Features

This compound is a saturated bicyclic amine. Its structure is composed of a piperidine ring and a tetrahydropyran (THP) ring linked via a C-N bond. The piperidine ring also bears a primary amine at the C4 position. This unique combination of a primary amine (-NH₂), a tertiary amine (>N-), and an ether (C-O-C) linkage gives rise to a distinct and predictable spectroscopic fingerprint.

The key structural features to be validated by spectroscopy are:

  • The presence and environment of the two saturated heterocyclic rings.

  • The primary amine group (-NH₂) and its labile protons.

  • The tertiary amine linking the two rings.

  • The ether linkage within the tetrahydropyran ring.

  • The overall symmetry and number of unique carbon and proton environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift values for piperidine and tetrahydropyran ring systems.[3]

Predicted ¹H NMR Analysis

The ¹H NMR spectrum will be complex due to the overlapping signals of the many aliphatic C-H protons in similar environments. A higher field spectrometer (≥400 MHz) is recommended for better resolution.

  • Solvent Choice: The choice of deuterated solvent is critical. In a non-polar solvent like CDCl₃, the primary amine (-NH₂) protons are expected to appear as a broad singlet, as their exchange rate is intermediate on the NMR timescale. In a hydrogen-bond-accepting solvent like DMSO-d₆, proton exchange is slowed, and the -NH₂ signal often resolves into a sharper peak, potentially showing coupling to adjacent protons.[4]

  • Tetrahydropyran (THP) Protons: The protons on carbons adjacent to the ether oxygen (C-O-CH₂) will be the most downfield among the aliphatic signals (typically δ 3.4–4.0 ppm) due to the oxygen's deshielding effect.

  • Piperidine Protons: Protons on carbons alpha to the tertiary nitrogen (C-N-CH₂) will also be downfield shifted (typically δ 2.5–3.2 ppm). The proton on the carbon bearing the amino group (C-CH-NH₂) will likely appear as a multiplet around δ 2.6-3.0 ppm.

  • Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, with a chemical shift that is highly dependent on solvent and concentration (typically δ 1.0–2.5 ppm).

Predicted ¹³C NMR Analysis

The molecule has a plane of symmetry, which simplifies the ¹³C NMR spectrum by reducing the number of unique carbon signals.

  • THP Carbons: The carbons adjacent to the ether oxygen (C-O) will be the most downfield, appearing in the δ 65–70 ppm range.

  • Piperidine Carbons: Carbons alpha to the tertiary nitrogen (C-N) are expected around δ 50–55 ppm. The carbon attached to the primary amine (C-NH₂) will also be in a similar region, around δ 45-50 ppm.

  • Other Aliphatic Carbons: The remaining methylene carbons of both rings will appear further upfield, typically in the δ 25–35 ppm range.

NMR Data Summary (Predicted)
Assignment Predicted ¹H NMR Shift (δ ppm) Predicted Multiplicity Predicted ¹³C NMR Shift (δ ppm)
THP -CH₂-O3.8 - 4.0m~67.0
THP -CH₂-CH1.5 - 1.7m~32.0
THP -CH-N2.4 - 2.6m~60.0
Piperidine -CH₂-N (axial)2.0 - 2.2m~53.0
Piperidine -CH₂-N (equatorial)2.8 - 3.0m~53.0
Piperidine -CH₂-CH1.4 - 1.6m~34.0
Piperidine -CH-NH₂2.6 - 2.8m~49.0
-NH₂1.5 - 2.5br s-

Note: Predicted shifts are estimates in CDCl₃ and can vary based on experimental conditions.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to δ 0.00 ppm.[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through analysis of fragmentation patterns.

Predicted Molecular Ion and Fragmentation
  • Nitrogen Rule: The compound contains two nitrogen atoms (an even number). Therefore, its monoisotopic molecular weight is an even number (184.1576), and its molecular ion peak ([M]⁺˙) in an EI-MS spectrum will appear at an even m/z value. In soft ionization techniques like ESI, the protonated molecule ([M+H]⁺) will be observed at an odd m/z value of 185.1654.

  • Fragmentation Pattern: Aliphatic amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[3] The most likely fragmentation pathways for this molecule would involve the cleavage of the piperidine or tetrahydropyran rings initiated at the tertiary nitrogen, leading to stable iminium ion fragments. The loss of the amino group is also a possible fragmentation pathway.

MS Data Summary (Predicted for ESI-MS)
m/z Value Assignment Interpretation
185.17[M+H]⁺Protonated molecular ion, confirming the molecular weight.
168.16[M+H - NH₃]⁺Loss of ammonia from the primary amine.
101.10[C₅H₁₃N₂]⁺Fragment from cleavage of the bond between the THP ring and the piperidine nitrogen.
86.09[C₅H₁₂N]⁺Piperidine iminium ion fragment.
Standard Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique ideal for preventing excessive fragmentation of the molecular ion.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Vibrational Modes
  • N-H Stretching: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. These bands are typically weaker and sharper than the O-H bands of alcohols.[2]

  • C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) are characteristic of sp³ C-H bonds in the aliphatic rings.

  • N-H Bending: A medium to strong bending (scissoring) vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[2]

  • C-O Stretching: A strong, characteristic C-O-C stretching band from the ether in the tetrahydropyran ring will be prominent in the fingerprint region, typically around 1150-1050 cm⁻¹.

  • C-N Stretching: The C-N stretching vibrations for both the tertiary and primary aliphatic amines will appear as medium to weak bands in the 1250–1020 cm⁻¹ range.[2]

IR Data Summary (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3250Medium, Two BandsN-H stretch (primary amine)
2940 - 2820StrongC-H stretch (aliphatic)
1620 - 1580MediumN-H bend (primary amine)
1460 - 1440MediumCH₂ bend (scissoring)
1100 - 1050StrongC-O-C stretch (ether)
1200 - 1150Medium-WeakC-N stretch (tertiary amine)
Standard Protocol for ATR-FTIR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive and unambiguous structure confirmation. The process integrates the strengths of each technique to build a complete picture of the molecule.

cluster_0 cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 A Sample: 1-(THP-4-yl)piperidin-4-amine B Mass Spectrometry (ESI-MS) A->B Initial Checks C Infrared Spectroscopy (FTIR) A->C Initial Checks D ¹H NMR Spectroscopy B->D Confirms MW C->D Confirms Functional Groups E ¹³C NMR Spectroscopy D->E Defines H framework F Confirmed Structure & Purity E->F Defines C backbone

Caption: Integrated workflow for the structural confirmation of the target compound.

References

  • Future4200. Chapter 11 - Amines. Available from: [Link]

  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]

  • DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Available from: [Link]

  • ResearchGate. (2009). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]

  • J-Stage. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • ChemBK. 4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. Available from: [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Available from: [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Available from: [Link]

  • JACS. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available from: [Link]

  • Wikipedia. Mass spectral interpretation. Available from: [Link]

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1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS number 794471-13-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS: 794471-13-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and pharmacological significance, grounding all claims in verifiable scientific literature.

Introduction: A Scaffold of Therapeutic Potential

This compound is a bicyclic amine derivative that has emerged as a highly valuable scaffold in the design of novel therapeutics.[1] Structurally, it features a piperidine ring, a common motif in pharmaceuticals, substituted with a tetrahydropyran (THP) group at the nitrogen atom and an amine group at the C4 position. This unique arrangement confers desirable physicochemical properties, including improved aqueous solubility and metabolic stability, making it an attractive component for molecules targeting the central nervous system (CNS).

Its primary utility lies in its role as a key intermediate or pharmacophore in the synthesis of more complex, biologically active molecules.[1][2] The piperidine and THP rings provide a rigid, three-dimensional structure that can be precisely oriented within a receptor's binding pocket, while the primary amine serves as a crucial handle for further chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis and formulation. It is typically a white crystalline solid soluble in various organic solvents like alcohols and ketones.[2]

PropertyValueSource
CAS Number 794471-13-9[2][3]
Molecular Formula C₁₀H₂₀N₂O[1][2][3]
Molecular Weight 184.28 g/mol [1][2]
Predicted Density 1.045 ± 0.06 g/cm³[2]
Predicted Boiling Point 278.3 ± 40.0 °C[2]
Predicted pKa 10.44 ± 0.20[2]
Storage Conditions 2-8°C, sealed in dry, protect from light[2][3]

Synthesis and Quality Control: A Validated Approach

The reliable synthesis and rigorous characterization of this compound are paramount for its use in GMP (Good Manufacturing Practice) environments and preclinical studies. The most prevalent and efficient synthetic strategies involve reductive amination.

Dominant Synthetic Pathway: Reductive Amination

Reductive amination is the method of choice due to its high efficiency, selectivity, and scalability. This reaction forges the critical C-N bond between the piperidine nitrogen and the tetrahydropyran ring. The general workflow involves the reaction of a protected 4-aminopiperidine derivative with tetrahydro-4H-pyran-4-one, followed by reduction of the resulting imine or enamine intermediate.

G cluster_0 Synthesis Workflow Start Starting Materials: - tert-butyl piperidin-4-ylcarbamate - Tetrahydro-4H-pyran-4-one Reaction Reductive Amination (Sodium Triacetoxyborohydride) Start->Reaction Step 1 Intermediate Protected Intermediate: Boc-1-(THP-4-yl)piperidin-4-amine Reaction->Intermediate Step 2 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Step 3 Product Final Product: 1-(THP-4-yl)piperidin-4-amine Deprotection->Product Step 4 QC Purification & QC (Chromatography, NMR, LC-MS) Product->QC Step 5

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a self-validating system adapted from established literature procedures, employing sodium triacetoxyborohydride, a mild and selective reducing agent that minimizes side reactions.[1]

Step 1: Reagent Preparation

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) and tetrahydro-4H-pyran-4-one (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add acetic acid (1.2 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

Step 2: Reductive Amination

  • To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to control the initial exotherm.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Extraction

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 4: Deprotection

  • Dissolve the crude intermediate in a suitable solvent (e.g., DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure. Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the final product into an organic solvent.

Step 5: Purification and Characterization

  • Purify the final compound using column chromatography on silica gel.

  • Confirm the structure and assess purity using the analytical methods described below.

Analytical Quality Control

Structural integrity and purity are non-negotiable. A multi-pronged analytical approach is essential for lot release and regulatory submissions.[1]

Analytical MethodPurposeExpected Results
¹H and ¹³C NMR Structural verification and confirmation of proton/carbon environments.Characteristic peaks for the piperidine and tetrahydropyran ring protons (e.g., δ 2.5–4.0 ppm).
LC-MS Confirms molecular weight and provides a highly accurate purity assessment (>95%).Expected [M+H]⁺ ion at m/z 185.16.
FTIR Spectroscopy Identifies key functional groups (e.g., N-H, C-O stretches).Characteristic vibrational bands for amine and ether functionalities.
X-ray Crystallography Provides definitive 3D structural elucidation (if a suitable crystal is obtained).Resolves absolute stereochemistry and bond angles/lengths.

Applications in Drug Discovery and Development

This compound is not merely a synthetic curiosity; it is a validated pharmacophore present in clinical-stage drug candidates. Its value is demonstrated by its incorporation into molecules targeting complex diseases.

Case Study: NAVACAPRANT (BTRX-335140) - A KOR Antagonist

A prime example of its utility is in the structure of NAVACAPRANT (BTRX-335140) , a selective kappa-opioid receptor (KOR) antagonist.[1] KOR antagonists are being investigated for the treatment of major depressive disorder (MDD), anhedonia, and other mood disorders.[1] The this compound moiety serves as a foundational scaffold, providing the necessary orientation and physicochemical properties for high-affinity binding to the KOR.[1] Its favorable ADME profile, including the ability to cross the blood-brain barrier, is crucial for its efficacy in treating neurological conditions.[1]

G cluster_1 Role in Drug Development Scaffold 1-(THP-4-yl)piperidin-4-amine (Core Scaffold) Elaboration Chemical Elaboration (Amide coupling, etc.) Scaffold->Elaboration Candidate Clinical Candidate (e.g., NAVACAPRANT) Elaboration->Candidate Target Biological Target (Kappa-Opioid Receptor) Candidate->Target Binds to Indication Therapeutic Indication (Mood Disorders) Target->Indication Modulates

Sources

The Strategic deployment of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The landscape of modern drug discovery is characterized by an ever-present demand for molecular scaffolds that confer advantageous physicochemical and pharmacological properties upon lead candidates. Among the privileged structures in the medicinal chemist's arsenal, the 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine core has emerged as a cornerstone building block, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of this versatile scaffold, from its synthesis and intrinsic properties to its strategic application in drug design, with a particular focus on its role in the development of selective kappa-opioid receptor (KOR) antagonists. We will delve into the nuanced structure-activity relationships (SAR) that this moiety governs, its influence on pharmacokinetic profiles, and provide detailed, field-tested synthetic protocols.

Introduction: The Rationale for a Privileged Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to impart aqueous solubility and serve as a versatile synthetic handle.[1] When combined with a tetrahydropyran (THP) moiety, the resulting bicyclic amine, this compound, offers a unique constellation of properties. The THP ring, with its ether linkage, can act as a hydrogen bond acceptor and introduces a degree of conformational rigidity, while also potentially improving metabolic stability and modulating lipophilicity.[1] This strategic combination has proven particularly fruitful in the design of ligands for complex targets such as G-protein coupled receptors (GPCRs).

Physicochemical Properties of the Core Scaffold

A thorough understanding of the foundational building block is paramount before its incorporation into complex drug molecules.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O[2][3][4]
Molecular Weight 184.28 g/mol [2][4]
Appearance White crystalline solid[3]
Solubility Soluble in alcohols, ketones, and chloroform; slightly soluble in ether and petroleum ether.[3]
Predicted pKa 10.44 ± 0.20ChemAxon
Predicted Boiling Point 278.3 ± 40.0 °C[3]

These properties highlight the scaffold's drug-like characteristics, including a relatively low molecular weight and the presence of both hydrogen bond donors and acceptors, which are crucial for target engagement and favorable pharmacokinetic profiles.

Synthesis of the Building Block: A Validated Protocol

The most prevalent and efficient synthesis of this compound involves a reductive amination of a protected piperidine derivative with tetrahydro-4H-pyran-4-one.[2] This method is scalable and provides the target compound in high purity.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of the Boc-protected intermediate, which can then be deprotected to yield the final primary amine.

Reaction Scheme:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection start tert-butyl piperidin-4-ylcarbamate + Tetrahydro-4H-pyran-4-one reagents Sodium triacetoxyborohydride (NaBH(OAc)₃) 1,2-dichloroethane, Acetic acid start->reagents Stir at RT product tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate reagents->product start_deprotection tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate reagents_deprotection Strong Acid (e.g., TFA or HCl) start_deprotection->reagents_deprotection final_product This compound reagents_deprotection->final_product

A two-step synthesis of the target building block.

Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • Tetrahydro-4H-pyran-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent

Procedure:

  • To a suspension of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in 1,2-dichloroethane, add tetrahydro-4H-pyran-4-one (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • For deprotection, dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of a strong acid like TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure and either use the resulting salt directly or neutralize with a base to obtain the free amine.

Application in Drug Discovery: The Case of Kappa-Opioid Receptor (KOR) Antagonists

The this compound scaffold has been instrumental in the development of selective KOR antagonists, a class of drugs with therapeutic potential for mood disorders, addiction, and pain.[2] The KOR system is implicated in the modulation of stress and anhedonia, making its antagonism a promising strategy for treating major depressive disorder (MDD).

Navacaprant (BTRX-335140): A Clinical Candidate

A prime example of the successful application of this building block is navacaprant (formerly BTRX-335140), a potent and selective KOR antagonist that has advanced to Phase 3 clinical trials for MDD.[6] The molecular structure of navacaprant incorporates the this compound moiety, which serves as a key linker region.[7]

G cluster_0 Navacaprant (BTRX-335140) Structure cluster_1 Pharmacological Role Core Quinoline Core Linker This compound Core->Linker Connects to Piperidine Nitrogen Tail Oxadiazole Tail Linker->Tail Amine links to Quinoline Core KOR Kappa-Opioid Receptor (KOR) Effect Antagonism (Blocks Dynorphin Signaling) KOR->Effect Navacaprant Navacaprant Navacaprant->KOR

Structural components and the pharmacological action of Navacaprant.

Clinical trial data for navacaprant has shown it to be generally well-tolerated with no serious adverse events reported in a Phase 2 study.[8] While a Phase 3 study did not meet its primary endpoint for MDD, pre-specified sensitivity analyses and data from subgroups with moderate-to-severe depression suggested potential efficacy, supporting further investigation.[8][9][10]

Structure-Activity Relationship (SAR) Insights

The this compound moiety is not merely a passive linker; it actively contributes to the SAR of the final drug molecule. SAR studies on KOR antagonists have revealed several key principles:

  • The Piperidine Linker (Region B): This region is critical for orienting the "headgroup" (e.g., the quinoline core in navacaprant) and the "tail" for optimal interaction with the receptor. Modifications in this region can significantly impact potency and selectivity.[7]

  • The Tetrahydropyran Tail (Region C): The THP ring is thought to occupy a specific sub-pocket of the receptor. Its oxygen atom can act as a hydrogen bond acceptor, and its conformational rigidity helps to lock the molecule in a favorable binding pose. Replacing the oxygen with other heteroatoms or altering the ring size can be a strategy to fine-tune properties.

  • Impact on Selectivity: The overall shape and electrostatic profile conferred by the tetrahydropyran-piperidine scaffold are crucial for achieving high selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), thereby minimizing off-target effects.[7]

Compound/AnalogModificationKOR IC₅₀ (nM)MOR/KOR SelectivityReference
Navacaprant (BTRX-335140) Quinoline core + oxadiazole tail0.8>138-fold vs MOR[7]
Analog 9 Pyridine core with bromide and ester12.627-fold vs MOR[7]
GNTI Indole core with guanidine tailPotentHigh[9]
ML190 Probe Series Tricyclic lactam scaffold0.12 - 5.18 (µM)High[11]

Influence on ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. The tetrahydropyran-piperidine scaffold generally imparts favorable ADME characteristics.

  • Absorption and Distribution: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which enhances aqueous solubility and can facilitate absorption. The overall lipophilicity, which is crucial for crossing the blood-brain barrier in CNS-targeted drugs, is balanced by the polar ether group of the THP ring. Navacaprant, for instance, has demonstrated excellent CNS penetration.[7]

  • Metabolism: Piperidine rings can be susceptible to metabolism, primarily through N-dealkylation and oxidation at the carbons alpha to the nitrogen, often mediated by cytochrome P450 enzymes.[1][8][12] The presence of the bulky tetrahydropyran group can sterically hinder access to the piperidine nitrogen, potentially improving metabolic stability.[1][13] Strategies to further enhance stability include the introduction of substituents on the piperidine ring to block sites of metabolism.[1]

  • Excretion: The hydrophilic character imparted by the scaffold can facilitate renal clearance of the parent drug and its metabolites.

Pharmacokinetic studies of navacaprant have indicated that a once-daily dosing regimen is feasible, suggesting a favorable half-life and clearance rate.[10]

Conclusion and Future Perspectives

This compound has solidified its position as a valuable building block in contemporary drug discovery. Its inherent physicochemical properties, coupled with its proven utility in crafting highly selective and potent ligands for challenging targets like the KOR, underscore its strategic importance. The clinical development of navacaprant serves as a compelling testament to the power of this scaffold. As medicinal chemists continue to tackle increasingly complex biological targets, the rational incorporation of privileged scaffolds like this compound will undoubtedly remain a key strategy for success. Future work will likely involve further exploration of this scaffold in other therapeutic areas and the development of novel analogs with even more finely tuned pharmacological and pharmacokinetic profiles.

References

  • Navacaprant - Wikipedia. Wikipedia. Available at: [Link].

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1761-1780. Available at: [Link].

  • Portoghese, P. S., et al. (1992). Potent and Selective Indolomorphinan Antagonists of the Kappa-Opioid Receptor. Journal of Medicinal Chemistry, 35(10), 1791-1800. Available at: [Link].

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link].

  • Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial. PubMed Central. Available at: [Link].

  • 4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. ChemBK. Available at: [Link].

  • Table 5, SAR analysis for selective κ–opioid receptor antagonist for the tricyclic lactam scaffold. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link].

  • Table 3, SAR Analysis for Selective κ–opioid receptor agonist for the Bisamide Scaffold. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link].

  • Key References for Navacaprant. Neumora. Available at: [Link].

  • Navacaprant, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse. PubMed. Available at: [Link].

  • In vivo pharmacokinetic parameters: Significance and symbolism. InVivo Bioservices. Available at: [Link].

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The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast number of pharmaceuticals, natural products, and biologically active compounds.[1][3][4] The conformational flexibility of its saturated ring system, combined with the basicity of the nitrogen atom, allows for the precise three-dimensional orientation of substituents. This structural versatility is crucial for optimizing drug-target interactions and makes the piperidine motif a highly sought-after building block in the design of novel therapeutics.[2][3][5] This technical guide provides a detailed exploration of the diverse biological activities of piperidine derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties. It is designed to serve as a comprehensive resource, integrating quantitative data, detailed experimental protocols, and mechanistic insights to support the ongoing development of next-generation piperidine-based drugs.

Part 1: Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer agents and clinical candidates.[1][6] Their therapeutic efficacy stems from a variety of mechanisms, including the modulation of critical cell signaling pathways, the induction of programmed cell death (apoptosis), and inhibition of key enzymes involved in cancer progression.[7][8]

Mechanism of Action: Targeting Cancer Hallmarks

Piperidine derivatives exert their anticancer effects by intervening in crucial signaling pathways essential for cancer cell survival and proliferation.[7] Many derivatives have been shown to inhibit the PI3K/Akt pathway, a central node in cell growth and survival signaling.[7][8] By blocking this pathway, these compounds can trigger apoptosis. Furthermore, piperidine-based molecules can act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death.[9] Other mechanisms include the inhibition of NF-κB and STAT3 signaling, which are critical for inflammation-driven cancer progression, and the generation of reactive oxygen species (ROS) that induce oxidative stress and damage cancer cells.[7]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics for quantifying the potency of a compound. The table below summarizes the cytotoxic activity of several promising piperidine derivatives against a panel of human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[7]
MDA-MB-231Breast (ER-, Triple Negative)1.2 ± 0.12[7]
Compound 17a PC3Prostate0.81[9]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Piperidine 10 U251Glioblastoma0.44[10]
Piperidine 19 NCI-H460Lung0.89[10]
Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of a hypothetical piperidine derivative on the PI3K/Akt signaling pathway, a common mechanism for inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Proliferation Promotes Survival Piperidine Piperidine Derivative Piperidine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Part 2: Neuroprotective Activity of Piperidine Derivatives

The piperidine scaffold is prevalent in compounds targeting the central nervous system (CNS), offering therapeutic potential for a range of neurodegenerative and neurological disorders.[4][11]

Mechanism of Action: Modulating Neuronal Function

A primary mechanism for neuroprotection involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] By inhibiting AChE, piperidine derivatives like Donepezil increase acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease.[1][12] Other neuroprotective actions include antioxidant effects that combat oxidative stress, a major contributor to neuronal damage in diseases like Parkinson's and Huntington's.[13][14] Piperine, an alkaloid from black pepper, has demonstrated the ability to attenuate behavioral impairments and reduce neuronal loss in animal models by suppressing oxidative stress and inflammation.[13][14] Furthermore, some derivatives can modulate neuronal ion channels and receptors, protecting neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to cell death.[15]

Quantitative Data: Neuroprotective Effects

The following table highlights the observed neuroprotective activities of selected piperidine-containing compounds.

CompoundModel / TargetObserved EffectReference
Donepezil Acetylcholinesterase (AChE)Potent and selective inhibition of AChE, used in Alzheimer's therapy.[1][12]
Piperine 3-NP-induced Huntington's modelAttenuated behavioral impairments and reduced neuronal loss.[13]
MPTP-induced Parkinson's modelProtected dopaminergic neurons via antioxidant and anti-inflammatory effects.[14]
Glutamate-induced neurotoxicityProtected hippocampal neurons from apoptosis by reducing Ca2+ overload.[15]
Compound 8 Paclitaxel-induced neurotoxicityAttenuated damage to neurite outgrowth in dorsal root ganglion neurons.[16]
Signaling Pathway Visualization

This diagram illustrates the mechanism of an AChE inhibitor at the cholinergic synapse.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Vesicle with Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release ACh_receptor ACh Receptor Response Signal Transduction ACh_receptor->Response Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Piperidine_AChEI Piperidine AChE Inhibitor Piperidine_AChEI->AChE Inhibits ACh->ACh_receptor Binds ACh->AChE Hydrolysis

Caption: Action of a piperidine-based AChE inhibitor at a synapse.

Part 3: Antimicrobial & Antiviral Activity

The structural diversity of piperidine derivatives has led to the discovery of potent agents against a wide spectrum of pathogens, including bacteria, fungi, and viruses.[17][18]

Mechanism of Action: Disrupting Pathogen Viability

The antimicrobial and antiviral activities of piperidine derivatives are diverse.[19] In bacteria, these compounds can inhibit essential enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[20] They can also disrupt the integrity of the bacterial cell membrane or inhibit protein synthesis. Some derivatives exhibit potent antifungal activity by interfering with fungal cell wall synthesis or membrane function.[19] In the realm of virology, piperidine-containing molecules have been shown to act as antiviral agents by blocking viral entry into host cells, inhibiting viral replication enzymes such as reverse transcriptase, or interfering with viral assembly.[17]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microorganism | Type | MIC (mg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 6 | Bacillus subtilis | Gram-positive Bacteria | 0.75 |[19] | | | Escherichia coli | Gram-negative Bacteria | 1.5 |[19] | | | Staphylococcus aureus | Gram-positive Bacteria | 1.5 |[19] | | Compound 2 | Staphylococcus aureus | Gram-positive Bacteria | Good activity vs. control |[21] | | | Escherichia coli | Gram-negative Bacteria | Good activity vs. control |[21] |

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and identifying new antimicrobial agents from a library of piperidine derivatives.

Antimicrobial_Screening_Workflow start Piperidine Derivative Library screen Primary Screening (e.g., Disc Diffusion Assay) start->screen evaluate Evaluate Zone of Inhibition screen->evaluate evaluate->screen Inactive hits Identify 'Hits' (Active Compounds) evaluate->hits Active secondary Secondary Screening (MIC/MBC Determination) hits->secondary lead Lead Compound Identification secondary->lead

Caption: General workflow for antimicrobial drug discovery.

Part 4: Key Experimental Methodologies

The trustworthiness of any finding rests on robust and well-validated experimental protocols. This section details the methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

Objective: To determine the concentration-dependent cytotoxic effect of piperidine derivatives on cancer cell lines.

Causality: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of living cells. This provides a reliable measure of growth inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a final concentration range that will capture the full dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]

  • Incubation: Incubate the plates for a fixed period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation: Gently discard the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[22]

  • Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry completely. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[22]

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against specific bacterial strains.

Causality: This method establishes the lowest concentration of a drug that can inhibit microbial growth. By challenging the microbe with a gradient of drug concentrations in a liquid medium, we can precisely identify the threshold of efficacy. The use of positive (no drug) and negative (no bacteria) controls ensures the validity of the growth and sterility conditions.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine derivative in the broth. The concentration range should be broad enough to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm the sterility of the medium.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A plate reader can also be used to measure OD at 600 nm for a quantitative assessment.[21]

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1][11] From combating cancer cell proliferation to protecting neurons and inhibiting microbial growth, the therapeutic potential is vast. The continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of molecular biology, promises the development of more selective and effective drugs.[2][23] Future research will likely focus on creating novel piperidine analogues with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance, further solidifying the role of piperidine derivatives in modern medicine.

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Structure and properties of 1-(tetrahydro-2h-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary medicinal chemistry. The molecule's unique architecture, combining the saturated heterocycles of piperidine and tetrahydropyran, imparts favorable physicochemical properties that are highly sought after in drug design. We will explore its structural attributes, detail a robust and widely-used synthetic protocol via reductive amination, outline methods for its analytical characterization, and discuss its strategic application in the development of therapeutic agents, exemplified by its role as a key pharmacophore in clinical candidates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a bicyclic amine derivative that has emerged as a significant building block in the synthesis of complex molecular architectures for drug discovery.[1] Its structure is characterized by a piperidine ring, a ubiquitous motif in pharmaceuticals, substituted at the nitrogen atom with a tetrahydropyran (THP) ring.[2] This combination is not coincidental; both piperidine and tetrahydropyran rings are considered "privileged scaffolds." They are frequently incorporated into bioactive molecules to enhance pharmacological profiles by modulating properties such as solubility, metabolic stability, and lipophilicity, thereby improving overall druglikeness.[3]

The strategic value of this compound lies in the synergistic contribution of its two heterocyclic components:

  • The Piperidine Moiety: Provides a basic nitrogen center, which is often crucial for target engagement (e.g., forming salt bridges with acidic residues in a protein binding pocket) and can improve aqueous solubility at physiological pH.[4][5]

  • The Tetrahydropyran Moiety: Acts as a polar, non-aromatic carbocycle mimic. The ether oxygen can serve as a hydrogen bond acceptor, improving solubility and target interactions without introducing the metabolic liabilities often associated with aromatic rings.[6]

This unique combination makes this compound a versatile scaffold for accessing novel chemical space in the development of therapeutics for a wide range of diseases, including mood disorders and central nervous system (CNS) conditions.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic protocols, formulating dosage forms, and predicting its behavior in biological systems.

PropertyValueSource
CAS Number 794471-13-9[7]
Molecular Formula C₁₀H₂₀N₂O[1]
Molecular Weight 184.28 g/mol [1]
Appearance White crystalline solid[8]
Boiling Point 278.3 ± 40.0 °C (Predicted)[8]
pKa 10.44 ± 0.20 (Predicted)[8]
Solubility Soluble in alcohols, ketones, chloroform; slightly soluble in ether.[8]

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for the synthesis of this compound is a two-step sequence involving a reductive amination followed by the removal of a protecting group. This approach is favored for its high yield, selectivity, and operational simplicity.[1]

Principle: The Logic of Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for forming carbon-nitrogen bonds.[1] The strategy involves the reaction of a ketone or aldehyde with an amine to form an intermediate iminium ion (or Schiff base), which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Protecting Group: The synthesis commences with tert-butyl piperidin-4-ylcarbamate. The Boc (tert-butyloxycarbonyl) group is employed to temporarily mask the primary amine at the 4-position of the piperidine ring. This is crucial to ensure selectivity; without it, the primary amine would compete with the secondary amine of the piperidine ring in the subsequent alkylation reaction, leading to a mixture of undesired products.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger reagents like sodium borohydride, STAB is mild enough that it does not readily reduce the starting ketone (tetrahydro-4H-pyran-4-one) but is highly effective at reducing the intermediate iminium ion. This selectivity minimizes side reactions and simplifies purification. The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion intermediate.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below, highlighting the two key transformations from commercially available starting materials.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection SM1 tert-Butyl piperidin-4-ylcarbamate Intermediate Boc-Protected Intermediate SM1->Intermediate SM2 Tetrahydro-4H-pyran-4-one SM2->Intermediate FinalProduct This compound Intermediate->FinalProduct Reagents1 NaB(OAc)₃H 1,2-Dichloroethane, Acetic Acid Reagents1->Intermediate Reagents2 Acidic Conditions (e.g., HCl in Dioxane) Reagents2->FinalProduct

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and a robust purification procedure to ensure high purity of the final product.

Step 1: Synthesis of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate as a white solid.[1]

Step 2: Synthesis of this compound (Final Product)

  • Deprotection: Dissolve the purified intermediate from Step 1 in a solution of 4M hydrochloric acid (HCl) in 1,4-dioxane.

  • Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and filter to collect the dihydrochloride salt.

  • Neutralization: To obtain the free amine, dissolve the salt in water, basify to pH >12 with 2M sodium hydroxide (NaOH), and extract with DCM or a 9:1 mixture of chloroform/isopropanol.

  • Final Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to afford this compound as a pure solid.

Applications in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or fragment used to build more complex drug candidates.[1]

Case Study: Navacaprant (BTRX-335140)

A prominent example showcasing the utility of this scaffold is in the structure of Navacaprant (BTRX-335140) , a selective κ-opioid receptor (KOR) antagonist that has been investigated in clinical trials for the treatment of major depressive disorder.[1] The this compound moiety serves as a core structural element, to which other pharmacophoric groups are attached.

G BuildingBlock 1-(THP)-Piperidin-4-amine (Core Scaffold) FinalDrug Navacaprant (BTRX-335140) κ-Opioid Receptor Antagonist BuildingBlock->FinalDrug Incorporated via Amide Bond Formation OtherFragments Additional Pharmacophoric Fragments OtherFragments->FinalDrug Attached to Core Scaffold

Caption: Role as a core scaffold in the drug Navacaprant.

In this context, the scaffold orients the other substituents in a precise three-dimensional arrangement required for high-affinity binding to the KOR. The physicochemical properties conferred by the piperidine and THP rings contribute to the overall pharmacokinetic profile of Navacaprant, including its ability to cross the blood-brain barrier to act on its CNS target.

Analytical Characterization Protocol

To ensure the identity and purity of synthesized this compound, a multi-analytical approach is essential.

TechniquePurpose & Expected Results
¹H NMR Structural Confirmation: Verifies the proton framework. Expected signals include: multiplets between δ 3.4–4.0 ppm for the protons adjacent to the THP oxygen, and multiplets between δ 2.5–3.2 ppm for protons on the piperidine ring adjacent to the nitrogen. The remaining aliphatic protons will appear as a series of complex multiplets between δ 1.2–2.8 ppm.[8]
¹³C NMR Carbon Skeleton Confirmation: Confirms the presence of all 10 unique carbon atoms. Expected signals include peaks around δ 67-68 ppm for the carbons adjacent to the THP oxygen and peaks in the δ 40-60 ppm range for the piperidine carbons.
LC-MS Purity & Molecular Weight Verification: Confirms the molecular weight (Expected [M+H]⁺ = 185.16) and assesses purity, which should typically be >98% for use in further synthetic steps.
IR Spectroscopy Functional Group Identification: Will show characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹) and C-O-C stretching for the ether in the THP ring (~1080-1150 cm⁻¹).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related aliphatic amines require careful handling.

  • Hazard Identification: The compound is classified as harmful if swallowed and is an irritant.[8] Related structures are known to cause severe skin burns and eye damage and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids. Recommended storage is at 2-8°C, protected from light.[8]

Conclusion

This compound stands out as a highly valuable and versatile building block for modern drug discovery. Its structure, which marries the beneficial properties of the piperidine and tetrahydropyran scaffolds, provides a robust platform for developing molecules with improved pharmacokinetic profiles. The well-established and efficient synthesis via reductive amination allows for its reliable production, enabling its widespread use in the synthesis of complex therapeutic agents targeting a multitude of diseases. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this powerful tool in the pursuit of novel medicines.

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  • National Institutes of Health. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. Retrieved from [Link]

  • National Library of Medicine. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Penta chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Library of Medicine. (2010). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: From Commercial Sourcing to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, identified by its CAS Number 794471-13-9, has emerged as a pivotal scaffold. This bicyclic amine derivative is not merely a reagent but a key pharmacophoric element integrated into a variety of clinical candidates.[1] Its structure, combining a piperidine ring with a tetrahydropyran moiety, offers a unique combination of rigidity, polarity, and hydrogen bonding capabilities, making it an attractive starting point for library synthesis and lead optimization.

This guide provides an in-depth technical overview of this compound, covering its commercial availability, core chemical properties, established synthetic methodologies, and critical applications in drug discovery. The insights herein are curated to empower researchers to efficiently source, handle, and strategically deploy this valuable intermediate in their research endeavors.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of any successful experimental work. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 794471-13-9[2][3]
Molecular Formula C₁₀H₂₀N₂O[1][3][4]
Molecular Weight 184.28 g/mol [1][4]
Appearance Typically a white crystalline solid[4]
Solubility Soluble in alcohols, ketones, and chloroform; slightly soluble in ether and petroleum ether.[4]
InChI Key HYXJEJRVAXONMK-UHFFFAOYSA-N[1][5]
Storage Recommended: 2-8°C, sealed in a dry, dark place.[3]

Commercial Availability: Sourcing and Procurement

This compound is readily available for research purposes from a multitude of chemical suppliers. It is most commonly sold as the free base (CAS: 794471-13-9) or as a dihydrochloride salt (CAS: 755039-78-2).[1][6] Researchers should note that purity levels and available quantities vary by supplier, and some vendors may offer the product for early discovery research with the buyer assuming responsibility for quality confirmation.[5][7]

SupplierFormTypical PurityAvailable Quantities
Matrix Scientific Free Base≥97%1g, 5g, 10g
BLDpharm Free Base & Dihydrochloride Salt≥95%Varies (Inquire for bulk)
BenchChem Free Base≥98%Varies (Inquire for bulk)
Lead Sciences Free Base95%Varies (Inquire for bulk)
Sigma-Aldrich (AldrichCPR) Dihydrochloride SaltNot specifiedVaries (Product may be discontinued)

Note: Pricing is subject to change and should be confirmed directly with the supplier. The AldrichCPR line is intended for early discovery, and analytical data may not be provided by the supplier.[5][7]

Core Synthesis Pathway: Reductive Amination

The most efficient and widely documented method for synthesizing this compound is through reductive amination.[1] This strategy involves the reaction of a protected 4-aminopiperidine derivative with tetrahydro-4H-pyran-4-one, followed by the removal of the protecting group. The use of a Boc (tert-butyloxycarbonyl) protecting group is common due to its stability and ease of removal under acidic conditions.

G cluster_0 Step 1: Reductive Alkylation cluster_1 Step 2: Deprotection A 4-N-Boc-aminopiperidine C Intermediate: tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate A->C B Tetrahydro-4H-pyran-4-one B->C D Final Product: This compound C->D reductant NaBH(OAc)₃ or NaBH₃CN reductant->C Reductant acid HCl or TFA acid->D Acidic Cleavage G A 1-(tetrahydro-2H-pyran-4-yl) piperidin-4-amine (Scaffold) B Further Synthetic Modifications A->B C NAVACAPRANT (BTRX-335140) B->C D Selective κ-Opioid Receptor (KOR) Antagonist C->D E Clinical Trials for Mood Disorders D->E

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine core represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure, combining the flexible piperidine ring with the polar, hydrogen-bond accepting tetrahydropyran (THP) moiety, imparts favorable physicochemical properties to drug candidates.[1] This includes improved aqueous solubility and metabolic stability, making it a highly sought-after building block for targeting complex biological systems.[1]

Notably, this scaffold is a key pharmacophore in several clinical and preclinical candidates, particularly in the development of selective kappa-opioid receptor (KOR) antagonists.[1][2] KOR antagonists are a promising class of therapeutics for treating a range of central nervous system (CNS) disorders, including depression, anxiety, and substance abuse disorders.[2][3] The primary amine on the piperidine ring serves as a versatile synthetic handle, allowing for the systematic exploration of chemical space through the generation of diverse derivative libraries.

This guide provides an in-depth exploration of three fundamental synthetic transformations for derivatizing this compound: amide coupling , reductive amination , and sulfonamide synthesis . Each section will detail the underlying chemical principles, provide field-tested experimental protocols, and discuss the critical parameters for ensuring reaction success and product purity.

Core Synthetic Strategies: A Technical Overview

The derivatization of this compound primarily leverages the nucleophilicity of its primary amine. The choice of synthetic route allows for the introduction of a wide array of functional groups, thereby modulating the pharmacological and pharmacokinetic profile of the resulting molecule.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes Start This compound Amide Amide Coupling Start->Amide R-COOH, Coupling Agent Reductive Reductive Amination Start->Reductive R-CHO or R2-CO, Reducing Agent Sulfonamide Sulfonamide Synthesis Start->Sulfonamide R-SO2Cl, Base Prod_Amide N-Acyl Derivatives Amide->Prod_Amide Prod_Reductive N-Alkyl Derivatives Reductive->Prod_Reductive Prod_Sulfonamide N-Sulfonyl Derivatives Sulfonamide->Prod_Sulfonamide

Figure 1: Key derivatization pathways from the core amine.

Section 1: Amide Coupling - Forging the Amide Bond

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, valued for the chemical stability and hydrogen bonding capabilities of the resulting amide group.[4] This reaction involves the coupling of the primary amine of our core scaffold with a carboxylic acid, a transformation that requires activation of the carboxylic acid to overcome its inherent lack of electrophilicity.[4]

Mechanistic Rationale: The Role of Coupling Agents

Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, a coupling agent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating intermediate.[4]

Among the plethora of available coupling agents, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, fast reaction times, and ability to suppress racemization at adjacent chiral centers.[5]

The mechanism of HATU-mediated amide coupling proceeds as follows:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: This intermediate rapidly reacts with the HOAt (1-hydroxy-7-azabenzotriazole) anion, also generated from HATU, to form a highly reactive OAt-active ester.

  • Nucleophilic Attack by the Amine: The primary amine of this compound then attacks the carbonyl carbon of the OAt-active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: This intermediate collapses, eliminating HOAt as a leaving group, to yield the final, stable amide derivative.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Deprotonation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Core Amine (H₂N-R') Amine->Tetrahedral Nucleophilic Attack Amide Amide Product (R-CO-NH-R') Tetrahedral->Amide Collapse Byproduct Byproducts (HOAt, Urea) Tetrahedral->Byproduct Elimination

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

This protocol provides a representative procedure for the synthesis of an N-acyl derivative using 4-chlorobenzoic acid as an example.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzoic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzoic acid (1.05 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[6][7]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volumes), water (2 x volumes), and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure amide derivative.[8]

Section 2: Reductive Amination - Building N-Alkyl Derivatives

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from aldehydes or ketones.[9] This one-pot procedure is highly efficient and chemoselective, particularly when using modern reducing agents.

Mechanistic Rationale: The Power of Selective Reduction

The reaction proceeds via the initial condensation of the primary amine with a carbonyl compound (e.g., benzaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced to the final amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation.[9][10] Its mild and selective nature allows it to preferentially reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[9] This high chemoselectivity minimizes the formation of undesired alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride.[9] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]

G Carbonyl R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine Core Amine (H₂N-R') Amine->Hemiaminal Condensation Iminium Iminium Ion [R-CH=NH-R']⁺ Hemiaminal->Iminium - H₂O Product Secondary Amine (R-CH₂-NH-R') Iminium->Product Reduction STAB NaBH(OAc)₃ STAB->Iminium

Figure 3: Reductive amination pathway using STAB.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

This protocol details a representative one-pot synthesis of an N-alkyl derivative using benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.0 eq).

  • Dissolve the reactants in anhydrous DCE (or THF). Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl derivative.[12]

Section 3: Sulfonamide Synthesis - Creating Bioisosteres

The sulfonamide functional group is a well-established amide bioisostere, offering similar geometric properties but with altered electronic character, metabolic stability, and hydrogen bonding capacity.[1] The synthesis of sulfonamides from our core amine is a straightforward and robust reaction.

Mechanistic Rationale: The Hinsberg Reaction

The classical method for synthesizing sulfonamides is the Hinsberg reaction, which involves the reaction of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base.[13]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[14] This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ.[14] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14]

G SulfonylCl R-SO₂Cl (Sulfonyl Chloride) Tetrahedral Tetrahedral Intermediate SulfonylCl->Tetrahedral Amine Core Amine (H₂N-R') Amine->Tetrahedral Nucleophilic Attack Product Sulfonamide (R-SO₂-NH-R') Tetrahedral->Product - Cl⁻ Tetrahedral->Product - H⁺ Base Base (Pyridine) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct - H⁺

Figure 4: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)benzenesulfonamide

This protocol describes a representative synthesis of a sulfonamide derivative using benzenesulfonyl chloride.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous pyridine or Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[1]

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl solution (2 x volumes) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1 x volume), and finally brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Data Presentation: Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Representative Analytical Data for Synthesized Derivatives
Derivative NameSynthetic MethodExpected [M+H]⁺ (m/z)Representative ¹H NMR Shifts (δ ppm, CDCl₃)
N-(4-chlorobenzoyl)-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Amide Coupling323.15Aromatic: 7.70-7.40 (m, 4H), Amide NH: ~6.0 (br s, 1H), Piperidine/THP: 4.0-1.5 (m)
N-benzyl-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Reductive Amination275.21Aromatic: 7.35-7.20 (m, 5H), Benzyl CH₂: ~3.8 (s, 2H), Piperidine/THP: 3.9-1.4 (m)[15][16]
N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)benzenesulfonamide Sulfonamide Synthesis325.16Aromatic: 7.90-7.50 (m, 5H), Sulfonamide NH: ~5.0 (d, 1H), Piperidine/THP: 3.9-1.6 (m)

Note: The NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for similar structures found in the literature.[1][15][16]

Conclusion and Future Outlook

The this compound scaffold provides a robust and versatile starting point for the synthesis of diverse chemical libraries. The amide coupling, reductive amination, and sulfonamide synthesis protocols outlined in this guide represent fundamental, high-yield transformations that are central to modern drug discovery programs. By leveraging these methods, researchers can efficiently generate novel derivatives for structure-activity relationship (SAR) studies, ultimately leading to the identification of new therapeutic agents. The continued exploration of this privileged scaffold, particularly in the context of CNS targets like the kappa-opioid receptor, holds significant promise for addressing unmet medical needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
  • Unacademy. (n.d.). Hinsberg Reagent And Test.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • Benchchem. (n.d.). This compound | 794471-13-9.
  • Benchchem. (n.d.). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • MDPI. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
  • PubMed. (n.d.). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore.
  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • TCI Chemicals. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Wiley Online Library. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Acta Poloniae Pharmaceutica. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid.
  • ResearchGate. (n.d.). Piperazine catalyzed convenient synthesis of 4H-pyran derivatives....
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  • European Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • European Patent Office. (n.d.). Piperidin-4-yl-tetracyclic benzodiazepines, a process for their preparation and their use as medicaments.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
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Sources

Application Notes and Protocols for the Use of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine in Parallel Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with desirable pharmacological profiles is an ever-present challenge. The strategic selection of building blocks for the construction of compound libraries is a critical determinant of success in this endeavor. 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has emerged as a particularly valuable scaffold in drug discovery. Its unique three-dimensional structure, combining the conformational rigidity of the piperidine ring with the hydrogen bond accepting capability of the tetrahydropyran moiety, imparts favorable physicochemical properties to the resulting molecules. This bicyclic amine derivative is a key intermediate in the synthesis of a variety of bioactive compounds, including selective kappa opioid receptor (KOR) antagonists which are under investigation for the treatment of mood disorders and other central nervous system conditions.[1][2]

This application note provides a comprehensive guide for the effective utilization of this compound in parallel library synthesis. We will delve into detailed protocols for two of the most robust and widely employed transformations in library synthesis: amide bond formation and reductive amination. Furthermore, we will address the critical aspect of high-throughput purification of the resulting compound libraries.

Core Reactions and Library Synthesis Strategies

The primary amino group of this compound serves as a versatile handle for the introduction of molecular diversity. The two principal strategies for elaborating on this scaffold in a parallel synthesis format are amide bond formation and reductive amination.

I. Parallel Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and its adaptation to a parallel synthesis format allows for the rapid generation of large libraries of compounds. The reaction of this compound with a diverse set of carboxylic acids is a straightforward and reliable method for creating a library of amides with a wide range of functional groups.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dispense this compound solution to 96-well plate P2 Dispense diverse carboxylic acid solutions to 96-well plate P1->P2 P3 Dispense coupling reagent and base solutions to 96-well plate P2->P3 R1 Incubate at ambient temperature (or with heating) P3->R1 W1 Quench reaction and perform liquid-liquid extraction R1->W1 W2 High-throughput purification (e.g., preparative HPLC) W1->W2 W3 Characterization and plating of final compounds W2->W3

Caption: Workflow for parallel amide library synthesis.

This protocol is designed for a 96-well plate format with a reaction scale of 20 µmol per well.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • Coupling Reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, but recommended for efficiency)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in the chosen solvent.

    • Prepare 0.2 M solutions of each carboxylic acid in the library in the same solvent.

    • Prepare a 0.22 M solution of the coupling reagent (BOP or HATU) in the solvent.

    • Prepare a 0.4 M solution of DIPEA in the solvent.

  • Reagent Dispensing:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • To each well, add 100 µL (20 µmol) of the corresponding carboxylic acid stock solution.

    • To each well, add 100 µL (22 µmol) of the coupling reagent stock solution.

    • To each well, add 100 µL (40 µmol) of the DIPEA stock solution.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Incubate the reaction block at ambient temperature for 12-18 hours with gentle shaking. For less reactive carboxylic acids, the reaction may be heated to 40-50 °C.

  • Reaction Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 500 µL of ethyl acetate to each well, sealing the block, and shaking vigorously.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

    • Purify the library using high-throughput preparative HPLC-MS.

Table 1: Recommended Reagents for Amide Coupling

Reagent ClassRecommended ReagentsRationale for Selection
Coupling Reagents BOP, HATU, HBTUHigh efficiency, low epimerization, and good solubility in common organic solvents.
Bases DIPEA, Triethylamine (TEA)Non-nucleophilic hindered bases that effectively scavenge the acid produced during the reaction.
Solvents DCM, DMFGood solubility for a wide range of reactants and reagents.
II. Parallel Reductive Amination Library Synthesis

Reductive amination is another powerful tool for library synthesis, allowing for the formation of C-N bonds through the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. This method provides access to a different chemical space compared to amide bond formation.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dispense this compound solution to 96-well plate P2 Dispense diverse aldehyde/ketone solutions to 96-well plate P1->P2 R1 Add reducing agent solution P2->R1 R2 Incubate at ambient temperature R1->R2 W1 Quench reaction and perform liquid-liquid extraction R2->W1 W2 High-throughput purification (e.g., preparative HPLC) W1->W2 W3 Characterization and plating of final compounds W2->W3

Caption: Workflow for parallel reductive amination.

This protocol is designed for a 96-well plate format with a reaction scale of 20 µmol per well.

Materials:

  • This compound

  • Library of diverse aldehydes or ketones

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in the chosen solvent.

    • Prepare 0.22 M solutions of each aldehyde or ketone in the library in the same solvent.

    • Prepare a 0.3 M solution of the reducing agent (STAB or NaBH₃CN) in the solvent.

  • Reagent Dispensing:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • To each well, add 100 µL (22 µmol) of the corresponding aldehyde or ketone stock solution.

    • If using NaBH₃CN, a catalytic amount of acetic acid (e.g., 5 µL) can be added to each well to facilitate imine formation.

  • Reaction Incubation (Imine Formation):

    • Seal the reaction block and shake at ambient temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Add 100 µL (30 µmol) of the reducing agent stock solution to each well.

    • Seal the reaction block and continue to shake at ambient temperature for 12-18 hours.

  • Reaction Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product with 500 µL of DCM, seal the block, and shake vigorously.

    • Transfer the organic layer to a new 96-well plate.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

    • Purify the library using high-throughput preparative HPLC-MS.

Table 2: Recommended Reagents for Reductive Amination

Reagent ClassRecommended ReagentsRationale for Selection
Reducing Agents Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride.
Sodium cyanoborohydride (NaBH₃CN)A classic and effective reducing agent for this transformation, often used with an acid catalyst.
Solvents 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reaction conditions.

High-Throughput Purification Strategies

The purification of large compound libraries generated through parallel synthesis is a significant bottleneck in the drug discovery process. High-throughput purification techniques are essential for obtaining compounds of sufficient purity for biological screening.

Automated Preparative HPLC-MS is the most common and effective method for purifying parallel synthesis libraries. This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.

General Workflow for Automated Purification:

  • Crude Sample Reconstitution: The crude product from each well is dissolved in a minimal amount of a suitable solvent, typically a mixture of DMSO and methanol.

  • Injection and Separation: The samples are automatically injected onto a preparative HPLC column. A generic gradient elution method is often employed for the initial screening of a diverse library.

  • Fraction Collection: The eluent is monitored by both a UV detector and a mass spectrometer. Fractions are collected based on the detection of the target mass of the expected product.

  • Analysis and Pooling: The collected fractions are analyzed for purity by analytical LC-MS. Pure fractions are then pooled.

  • Solvent Evaporation and Plating: The solvent is removed from the pooled fractions, and the final compounds are dissolved in DMSO to a desired concentration and plated for biological screening and storage.

Table 3: Key Considerations for High-Throughput Purification

ParameterConsideration
Column Chemistry Reversed-phase columns (e.g., C18) are versatile for a wide range of small molecules.
Mobile Phase Acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid are common.
Gradient Profile A generic, fast gradient is often used for initial library purification.
Detection Mass-directed fraction collection is highly specific and efficient.
Throughput Automated systems can purify hundreds of compounds per day.

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. Its favorable physicochemical properties and the ability to readily undergo robust chemical transformations such as amide bond formation and reductive amination make it an ideal starting point for the exploration of new chemical space. By employing the detailed protocols and high-throughput purification strategies outlined in this application note, researchers can efficiently generate large, diverse, and high-quality compound libraries, thereby accelerating the identification of novel therapeutic agents.

References

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry. Available from: [Link].

Sources

Application Notes and Protocols: N-Alkylation of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed exploration of the N-alkylation of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine with alkyl halides. This reaction is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The this compound scaffold is a key pharmacophore found in numerous clinical candidates, making its derivatization a critical process in drug discovery.[1] This document will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into optimizing reaction conditions to achieve desired outcomes while mitigating common side reactions.

Theoretical Background and Mechanistic Insights

The N-alkylation of this compound, a secondary amine, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.

A critical consideration in this reaction is the potential for over-alkylation. The product of the initial N-alkylation is a tertiary amine, which is often more nucleophilic than the starting secondary amine.[3] This tertiary amine can compete with the starting material for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[3][4] The formation of this salt can complicate purification and reduce the yield of the target mono-alkylated product.[3]

To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry Control: Using an excess of the secondary amine ensures that the alkyl halide is more likely to react with the starting material rather than the product.[3]

  • Slow Addition of Alkyl Halide: A slow, controlled addition of the alkylating agent, for instance, using a syringe pump, maintains a low concentration of the alkyl halide throughout the reaction, further favoring mono-alkylation.[3][5]

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrogen halide byproduct generated during the reaction without competing with the amine nucleophile.[2][6]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R'R''NH TS [R'R''NH---R---X]‡ Amine->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS Product R'R''NR + HX TS->Product Halide Departure Experimental_Workflow Start Start: Dry Flask under N2 Reagents Add Amine (1.0 eq) & Base (e.g., K2CO3, 2.0 eq) Start->Reagents Solvent Add Anhydrous Solvent (e.g., Acetonitrile) Reagents->Solvent Stir Stir at Room Temperature Solvent->Stir Add_Halide Slowly Add Alkyl Halide (1.1 eq) Stir->Add_Halide Heat Heat and Monitor Reaction (TLC/LC-MS) Add_Halide->Heat Workup Cool, Filter, and Concentrate Heat->Workup Extraction Aqueous Workup (DCM, NaHCO3, Brine) Workup->Extraction Drying Dry (Na2SO4), Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure N-Alkylated Product Purification->Product

Sources

The Strategic Application of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine in the Synthesis of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, remain a primary focus of these efforts due to their integral role in a vast array of physiological processes and disease states. The design of ligands that can selectively modulate these receptors is a cornerstone of modern pharmacology. Within the medicinal chemist's toolkit, certain molecular fragments, often termed "privileged scaffolds," consistently appear in successful drug candidates. The piperidine ring is one such scaffold, prized for its ability to orient substituents in a defined three-dimensional space and for its favorable physicochemical properties.[1][2] When combined with a tetrahydropyran (THP) moiety, the resulting 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine building block emerges as a particularly advantageous intermediate for the synthesis of sophisticated GPCR ligands.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the rationale for its use, supported by structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for its incorporation into two distinct classes of GPCR ligands: kappa-opioid receptor (KOR) antagonists and cannabinoid receptor 2 (CB2) agonists.

Rationale for Use: The Physicochemical and Structural Advantages

The this compound scaffold offers a unique constellation of properties that address several key challenges in GPCR ligand design.

  • Modulation of Physicochemical Properties: The tetrahydropyran (THP) ring is often employed as a bioisostere for a cyclohexane ring.[4] However, the introduction of the oxygen atom within the THP ring imparts a greater degree of polarity and reduces lipophilicity compared to its carbocyclic counterpart. This modification can be crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced bioavailability and a more favorable safety profile.[4][5][6]

  • Vectorial Exit and Receptor Interaction: The secondary amine of the piperidine ring provides a key attachment point for coupling to the core scaffold of the target ligand, typically via an amide bond. The THP group, appended to the piperidine nitrogen, can then project into solvent-exposed regions or interact with specific sub-pockets of the GPCR binding site. This "exit vector" strategy is a powerful tool for fine-tuning ligand-receptor interactions and optimizing selectivity.

  • Structural Rigidity and Conformational Control: The bicyclic nature of the scaffold imparts a degree of conformational rigidity, which can be advantageous in locking the ligand into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity.[4]

Application Showcase I: Synthesis of a Kappa-Opioid Receptor (KOR) Antagonist

The kappa-opioid receptor (KOR) is a validated target for the treatment of mood disorders, addiction, and pain. Navacaprant (formerly BTRX-335140) is a potent and selective KOR antagonist that incorporates the this compound moiety.[7][8][9] The synthesis of this class of compounds highlights the utility of our title compound in late-stage functionalization.

Retrosynthetic Analysis and Key Coupling Step

The synthesis of Navacaprant involves the coupling of the complex quinoline core with this compound via a nucleophilic aromatic substitution (SNAr) reaction. However, for the purpose of this application note, we will focus on a more general and widely applicable amide bond formation strategy, which is also a common method for incorporating this building block.

Diagram 1: General Workflow for GPCR Ligand Synthesis

GPCR Ligand Synthesis Workflow General Workflow for GPCR Ligand Synthesis cluster_0 Core Scaffold Synthesis cluster_1 Amine Building Block cluster_2 Coupling and Final Product Core_Acid Carboxylic Acid-Functionalized GPCR Core Scaffold Coupling Amide Bond Formation Core_Acid->Coupling Amine This compound Amine->Coupling Final_Ligand Final GPCR Ligand Coupling->Final_Ligand Purification Purification and Characterization Final_Ligand->Purification

Caption: General workflow for synthesizing GPCR ligands using the amine building block.

Protocol 1: Amide Coupling for KOR Antagonist Precursors

This protocol describes a general procedure for the amide coupling of a representative carboxylic acid-functionalized quinoline core with this compound.

Materials and Reagents:

ReagentSupplierGrade
Carboxylic Acid Core (e.g., a quinoline-3-carboxylic acid)Custom Synthesis/Vendor≥95%
This compoundCommercial Vendor≥97%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial VendorCoupling Grade
DIPEA (N,N-Diisopropylethylamine)Commercial VendorAnhydrous, ≥99.5%
DMF (N,N-Dimethylformamide)Commercial VendorAnhydrous, ≥99.8%
Dichloromethane (DCM)Commercial VendorACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
BrineIn-house preparation-
Anhydrous magnesium sulfate (MgSO₄)Commercial VendorReagent Grade

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid core (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Amine and Base: To the stirred solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Experimental Choices:

  • HATU as a Coupling Reagent: this compound is a secondary amine and can be sterically hindered. HATU is a highly efficient coupling reagent, particularly for challenging couplings, as it rapidly forms the activated ester and minimizes side reactions.[10]

  • DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing in the coupling reaction.[10]

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated ester intermediate, which would lead to lower yields.

Application Showcase II: Synthesis of a Cannabinoid Receptor 2 (CB2) Agonist

The CB2 receptor is a promising target for the treatment of inflammatory and neuropathic pain, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. GW842166X is a selective CB2 agonist that features the this compound moiety, in this case attached via an amide bond to a pyrimidine-5-carboxamide core.[1][11]

Synthetic Strategy for GW842166X

The synthesis of GW842166X involves the preparation of the pyrimidine carboxylic acid core, followed by a final amide coupling step with this compound (in this case, the amine is attached via a methyl linker, i.e., (tetrahydro-2H-pyran-4-yl)methanamine, but the principle of coupling to a piperidine-based amine is the same). The general synthetic scheme is outlined below.[1][12]

Diagram 2: Synthesis of Pyrimidine Carboxamide Core

GW842166X_Core_Synthesis Synthesis of Pyrimidine Carboxamide Core for CB2 Agonists Start 2-chloro-4-(trifluoromethyl) -pyrimidine-5-carboxylate Condensation Condensation with 2,4-dichloroaniline Start->Condensation Intermediate Substituted Pyrimidine Ester Condensation->Intermediate Saponification Saponification (e.g., LiOH) Intermediate->Saponification Acid_Core 2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid Saponification->Acid_Core

Caption: Key steps in the synthesis of the carboxylic acid core for GW842166X.

Protocol 2: Final Amide Coupling for GW842166X

This protocol details the final amide coupling step to produce GW842166X.

Materials and Reagents:

ReagentSupplierGrade
2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acidCustom Synthesis≥95%
(Tetrahydro-2H-pyran-4-yl)methanamineCommercial Vendor≥97%
EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochlorideCommercial VendorCoupling Grade
HOBt (1-Hydroxybenzotriazole)Commercial VendorReagent Grade
Triethylamine (TEA)Commercial VendorAnhydrous, ≥99.5%
Dichloromethane (DCM)Commercial VendorAnhydrous, ≥99.8%

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (approximately 0.2 M).

  • Addition of Reagents: To the suspension, add (Tetrahydro-2H-pyran-4-yl)methanamine (1.2 eq), HOBt (1.3 eq), and TEA (3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDAC hydrochloride (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield GW842166X as a solid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, LC-MS, and melting point analysis.

Causality and Experimental Choices:

  • EDAC/HOBt Coupling System: This is a classic and cost-effective carbodiimide-based coupling system.[13] HOBt is added to form an active ester, which suppresses side reactions and reduces the risk of racemization if chiral centers are present.[14]

  • Triethylamine as Base: TEA is a common, readily available base used to neutralize the HCl generated from EDAC hydrochloride and the carboxylic acid.

  • Initial Cooling: Cooling the reaction mixture before adding the carbodiimide helps to control the initial exothermic reaction and minimize potential side reactions.

Structure-Activity Relationship (SAR) Insights

The inclusion of the 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl moiety has a demonstrable impact on the biological activity of the final GPCR ligands.

  • In KOR Antagonists: In the development of Navacaprant, SAR studies revealed that substitution on the piperidine nitrogen was critical for achieving high affinity and selectivity. While various alkyl and cycloalkyl groups were explored, the tetrahydropyran group provided an optimal balance of potency and favorable pharmacokinetic properties.[7] It is hypothesized that the oxygen atom of the THP ring can act as a hydrogen bond acceptor, forming beneficial interactions within the receptor binding pocket or with surrounding water molecules, thereby improving solubility and the overall ADME profile.

  • In CB2 Agonists: For the pyrimidine carboxamide series of CB2 agonists, the nature of the amide substituent is a key determinant of activity. The (tetrahydro-2H-pyran-4-yl)methyl group in GW842166X was found to be optimal, leading to a compound with high potency (oral ED₅₀ of 0.1 mg/kg in a rat model of inflammatory pain) and excellent selectivity over the CB1 receptor.[1][12] This highlights the importance of this specific fragment in achieving the desired pharmacological profile.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of advanced GPCR ligands. Its unique combination of a conformationally defined piperidine scaffold and a polarity-modulating tetrahydropyran ring allows medicinal chemists to fine-tune the physicochemical properties and receptor interactions of their target compounds. The detailed protocols provided for the synthesis of KOR antagonist and CB2 agonist precursors demonstrate the practical utility of this reagent in standard amide coupling reactions. As the demand for novel, highly selective, and orally bioavailable GPCR-targeted therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the successful discovery and development of next-generation medicines.

References

  • Guerrero, M., Urbano, M., Kim, E. K., Gamo, A. M., Riley, S., Abgaryan, L., ... & Roberts, E. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1761–1780. [Link]

  • Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., ... & Green, R. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • Wikipedia. (2024). Navacaprant. [Link]

  • Cai, T. B., Zou, Z., Thomas, J. B., Brieaddy, L., Navarro, H. A., & Carroll, F. I. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849–1860. [Link]

  • Giblin, G. M., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., ... & Wittington, A. R. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

  • ChemBK. (2024). 4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. [Link]

  • Thomas, J. B., Atkinson, R. N., Zou, Z., Thomas, T. B., Johnson, T. R., & Carroll, F. I. (2002). Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry, 45(18), 3988–3994. [Link]

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). RSC Medicinal Chemistry. [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). ACS Medicinal Chemistry Letters. [Link]

  • Zlotos, D. P., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences. [Link]

  • Zaveri, N. T., et al. (2010). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience. [Link]

  • Wikipedia. (2023). GW-842,166X. [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties. [Link]

  • An, G., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research. [Link]

  • Marques, F., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Miniyar, P., & Chitre, T. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. [Link]

  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

  • ResearchGate. (n.d.). Physicochemical properties, pharmacokinetics, drug likeness, and medicinal chemistry of six selected compounds, according to Swiss ADME software. [Link]

  • MeSH Browser. (2007). 2-((2,4-dichlorphenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl). [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]

Sources

The Strategic Incorporation of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine in Solid-Phase Peptide Synthesis: A Guide for Advanced Peptide Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and development, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited oral bioavailability. The incorporation of non-natural or structurally complex building blocks is a key strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacological properties.[1] 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a prime example of such a building block, offering a unique three-dimensional scaffold that can impart favorable conformational constraints and physicochemical characteristics to a peptide sequence. This diamine derivative, featuring a bulky and conformationally restricted side chain, can be strategically employed to modulate receptor binding, improve enzymatic resistance, and enhance solubility.

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this process, from the initial Fmoc protection of the building block to its efficient coupling onto the solid support and the final cleavage and deprotection of the modified peptide.

Chemical Properties and Strategic Considerations

This compound presents a unique set of characteristics that must be considered for its successful application in SPPS. The molecule contains a primary amine, which serves as the attachment point to the growing peptide chain, and a tertiary amine within the piperidine ring, which is non-reactive under standard SPPS conditions. The bulky, aliphatic nature of the tetrahydro-pyran-piperidinyl moiety introduces significant steric hindrance, which necessitates the use of highly efficient coupling reagents and potentially optimized reaction conditions to ensure complete and efficient amide bond formation.

PropertyValue/CharacteristicReference
Molecular Formula C10H20N2O[2]
Molecular Weight 184.28 g/mol [2]
Appearance Off-white to yellow solidCommercially available data
Key Functional Groups Primary amine, Tertiary amineN/A
Primary Challenge in SPPS Steric hindrance from the bulky side chain[3]

Workflow for Incorporation into Peptides

The successful integration of this compound into a peptide sequence via SPPS follows a multi-step workflow. Each stage requires careful execution to maximize yield and purity.

SPPS_Workflow cluster_0 Preparation of Building Block cluster_1 Solid-Phase Peptide Synthesis Cycle cluster_2 Final Steps Fmoc_Protection Fmoc Protection of Primary Amine Resin_Prep Resin Swelling and Deprotection Fmoc_Protection->Resin_Prep Building Block Ready Coupling Coupling of Fmoc-Protected Building Block Resin_Prep->Coupling Free N-terminus Capping Optional Capping of Unreacted Amines Coupling->Capping Fmoc_Deprotection Fmoc Deprotection Coupling->Fmoc_Deprotection Capping->Fmoc_Deprotection Fmoc_Deprotection->Coupling Next Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection Fmoc_Deprotection->Cleavage Completed Sequence Purification Purification and Analysis Cleavage->Purification

Caption: General workflow for incorporating the novel building block in SPPS.

Part 1: Preparation of the Fmoc-Protected Building Block

The first crucial step is the protection of the primary amine of this compound with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures that the amine is selectively available for coupling after the deprotection of the preceding amino acid on the solid support.

Protocol 1: Fmoc Protection of this compound

Rationale: This procedure utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), a common and efficient reagent for the Fmoc protection of primary amines. The reaction is carried out under basic conditions to deprotonate the primary amine, enhancing its nucleophilicity.

Materials:

  • This compound

  • Fmoc-OSu (1.05 equivalents)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amine solution at room temperature with vigorous stirring.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Fmoc-protected product.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Part 2: Solid-Phase Peptide Synthesis

With the Fmoc-protected building block in hand, the next phase is its incorporation into the desired peptide sequence on a solid support. The Fmoc/tBu strategy is the most widely used methodology for SPPS.[4][5]

Core Principles of the SPPS Cycle

The SPPS cycle consists of a series of repeated steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and further washing.[4]

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM, IPA) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Completed Sequence or Repeat Cycle Wash2->End End->Deprotection Continue Synthesis

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 2: Coupling of Fmoc-1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Causality Behind Experimental Choices: Due to the steric bulk of the tetrahydro-pyran-piperidinyl side chain, standard coupling reagents like DIC/HOBt may result in incomplete or slow coupling.[6] Therefore, a more potent coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it forms a highly reactive OAt-ester intermediate, which is particularly effective for coupling sterically hindered amino acids.[2] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the protonated amine without causing premature Fmoc deprotection.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol (IPA), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit or other ninhydrin-based test for monitoring free amines

Procedure:

  • Resin Swelling and Initial Deprotection: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes. If starting with a pre-loaded resin, perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF, IPA, and DCM.

  • Pre-activation of the Building Block: In a separate vessel, dissolve Fmoc-1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (3-5 eq.) and HATU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated building block solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling with a fresh solution of the activated building block.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, IPA, and DCM to remove excess reagents and byproducts.

  • Fmoc Deprotection for the Next Cycle: Treat the resin with 20% piperidine in DMF as described in step 1 to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.

Recommended Coupling Reagents for Sterically Hindered Amines:

Coupling ReagentActivating SpeciesKey AdvantagesReference
HATU OAt-esterHighly efficient for hindered couplings, low racemization.[2]
HCTU O-6-ClBt-esterMore reactive than HBTU, good for hindered couplings.N/A
COMU Oxyma-based active esterHigh coupling efficiency, safer than benzotriazole-based reagents.[7][8]
PyAOP OAt-esterSimilar to HATU, very effective for difficult couplings.N/A
TOTT Thiouronium saltGood for hindered and N-methylated amino acids.[2]

Part 3: Cleavage and Final Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

Protocol 3: TFA-mediated Cleavage and Deprotection

Rationale for Scavenger Selection: During TFA cleavage, highly reactive cationic species are generated from the cleavage of protecting groups and the resin linker. These can cause side reactions with sensitive amino acid residues. Scavengers are added to the cleavage cocktail to "trap" these reactive species. For a peptide containing the 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl moiety, a standard robust scavenger cocktail is generally sufficient, as the aliphatic cyclic ethers and amines are relatively stable to TFA. However, the inclusion of triisopropylsilane (TIS) is highly recommended to scavenge any carbocations that may form. Water is included to hydrolyze the cleaved protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Cleavage Cocktail "Reagent K" (A Robust, General-Purpose Cocktail):

ComponentPercentage (v/v)PurposeReference
TFA 82.5%Cleavage and deprotection[9]
Phenol 5%Scavenger for Tyr, Trp[9]
Water 5%Hydrolysis of protecting groups[9]
Thioanisole 5%Scavenger for Met, Arg[9]
1,2-Ethanedithiol (EDT) 2.5%Scavenger for Trp[9]

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh by carefully mixing the components. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains other sensitive residues like Trp, Cys, or Met, a more complex cocktail like Reagent K is advisable.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

The incorporation of this compound into peptides via solid-phase synthesis is a powerful tool for medicinal chemists seeking to enhance the therapeutic potential of peptide-based drugs. While the steric bulk of this building block presents a challenge, the use of potent coupling reagents like HATU or COMU, combined with careful monitoring of the coupling reaction, allows for its efficient integration into peptide sequences. The protocols outlined in this guide provide a robust framework for researchers to successfully utilize this and other structurally complex building blocks in their peptide synthesis endeavors. As the demand for more stable and potent peptide therapeutics continues to grow, the strategic use of such novel chemical entities will undoubtedly play a pivotal role in the future of drug design and development.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Kates, S. F., & Albericio, F. (Eds.). (2000). Solid Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Third Generation of Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent K.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2010). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of Organic Chemistry, 75(5), 1794-1803.

Sources

One-Pot Synthesis of Piperidine Analogs from Tetrahydropyran Precursors: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidines and the Quest for Synthetic Efficiency

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties, acting as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. The development of efficient and robust methods for the synthesis of substituted piperidines is, therefore, a critical endeavor in drug discovery and development.

Traditionally, the synthesis of complex piperidine derivatives has relied on multi-step sequences, often involving tedious protection-deprotection schemes and purification of intermediates, leading to lower overall yields and increased waste. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, represent a more elegant and sustainable approach.[2] This application note details a powerful one-pot strategy for the synthesis of N-substituted piperidine analogs from readily available tetrahydropyran precursors, specifically tetrahydropyran-2-ols (lactols).

This methodology leverages a tandem sequence of in situ ring-opening followed by intramolecular reductive amination. The tetrahydropyran-2-ol starting material exists in equilibrium with its open-chain form, 5-hydroxypentanal. The introduction of a primary amine and a chemoselective reducing agent facilitates the formation of an imine with the aldehyde, which is then reduced and undergoes subsequent intramolecular cyclization to furnish the desired piperidine ring.

Causality in Experimental Design: Why This One-Pot Approach Works

The success of this one-pot synthesis hinges on the careful orchestration of a series of chemical transformations within a single reaction vessel. The choice of reagents and reaction conditions is paramount to ensure the desired reaction cascade proceeds efficiently while minimizing side reactions.

1. The Tetrahydropyran-2-ol Precursor: A Masked Aldehyde

Tetrahydropyran-2-ols are cyclic hemiacetals that are in a dynamic equilibrium with their corresponding open-chain δ-hydroxyaldehydes (e.g., 5-hydroxypentanal).[3] This equilibrium is the linchpin of the entire process, as it gradually releases the reactive aldehyde functionality required for the subsequent amination step. This "masked aldehyde" strategy prevents undesirable side reactions that could occur with a free aldehyde under the reaction conditions.

2. The Amine: Introducing the Nitrogen Heteroatom

A wide variety of primary amines can be employed in this synthesis, allowing for the introduction of diverse substituents on the piperidine nitrogen. This versatility is crucial for generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

3. The Reducing Agent: The Key to Chemoselectivity

The choice of reducing agent is critical for the success of this one-pot reaction. It must selectively reduce the imine (or iminium ion) formed from the condensation of the aldehyde and the amine, without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose.[4] Its mild nature and steric bulk make it highly chemoselective for the reduction of imines over aldehydes. This prevents the premature reduction of 5-hydroxypentanal to the corresponding diol, which would halt the desired reaction pathway.

4. The Tandem Reaction Cascade: A Symphony of Chemical Events

The entire one-pot process can be visualized as a cascade of interconnected reactions, as depicted in the workflow diagram below.

One-Pot Piperidine Synthesis Workflow cluster_0 Reaction Vessel (One-Pot) Start Tetrahydropyran-2-ol + Primary Amine (R-NH2) Equilibrium Ring-Chain Tautomerism Start->Equilibrium Open_Chain 5-Hydroxypentanal Equilibrium->Open_Chain Ring Opening Imination Imination Open_Chain->Imination Equilibrium Open_Chain->Imination Imine Intermediate Imine/Iminium Ion Imination->Imine Reduction Chemoselective Reduction (NaBH(OAc)3) Imine->Reduction Amino_Alcohol 5-Amino-1-pentanol Intermediate Reduction->Amino_Alcohol Cyclization Intramolecular Nucleophilic Attack Amino_Alcohol->Cyclization Product N-Substituted Piperidine Cyclization->Product

Caption: Workflow for the one-pot synthesis of piperidines.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a general procedure for the one-pot synthesis of N-substituted piperidines from tetrahydropyran-2-ol. The quantities can be scaled as needed, with appropriate adjustments to reaction time and purification.

Materials:

  • Tetrahydropyran-2-ol (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tetrahydropyran-2-ol (1.0 eq) and the primary amine (1.1 eq). Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Imination: Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine.

Quantitative Data Summary

The following table provides representative examples of the one-pot synthesis of N-substituted piperidines from tetrahydropyran-2-ol and various primary amines, with typical yields.

EntryPrimary AmineProductTypical Yield (%)
1Benzylamine1-Benzylpiperidine85-95%
2Aniline1-Phenylpiperidine70-85%
3Cyclohexylamine1-Cyclohexylpiperidine80-90%
4n-Butylamine1-Butylpiperidine88-96%

Mechanistic Insights: The Underlying Chemical Transformations

The overall transformation is a beautiful example of a tandem reaction where multiple bond-forming events occur sequentially in a single pot. The key mechanistic steps are illustrated below.

Mechanistic Pathway cluster_1 Step 1: Ring-Opening and Imination cluster_2 Step 2: Reduction and Cyclization Lactol Tetrahydropyran-2-ol Aldehyde 5-Hydroxypentanal Lactol->Aldehyde Equilibrium Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Amino_Alcohol 5-Amino-1-pentanol Intermediate Imine->Amino_Alcohol Reduction Reducer NaBH(OAc)3 Reducer->Amino_Alcohol Piperidine N-Substituted Piperidine Amino_Alcohol->Piperidine Intramolecular Cyclization (-H2O)

Caption: Key mechanistic steps in the one-pot synthesis.

Conclusion: A Versatile Tool for Piperidine Synthesis

The one-pot synthesis of piperidine analogs from tetrahydropyran precursors represents a highly efficient, versatile, and atom-economical strategy for accessing this important class of heterocycles. By understanding the underlying principles of the reaction cascade and carefully selecting the appropriate reagents, researchers can rapidly generate diverse libraries of piperidine derivatives for applications in drug discovery and materials science. This application note provides a robust and validated protocol that can be readily implemented in a standard synthetic chemistry laboratory.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Matassini, C., Clemente, F., & Goti, A. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Revista de la Sociedad Química de México, 57(3), 180-195.
  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(23), 15956-15963.
  • Lu, G., & Cai, C. (2010). A facile, one‐pot, green synthesis of polysubstituted 4H‐pyrans via piperidine‐catalyzed three‐component condensation in aqueous medium. Journal of Heterocyclic Chemistry, 48(1), 124-128.
  • Molecules. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • Choudhary, M. I., & Atta-ur-Rahman. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(1), 123-128.
  • Chen, Y., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(7), 12375-12387.
  • Palmer, M. J., & Wills, M. (2000). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. The Journal of Organic Chemistry, 65(22), 7563-7566.
  • Pinto, S. M., et al. (2008). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 19(11), 1645-1655.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Shaimardanova, A. A., et al. (2017). One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 6(2), 55-62.
  • B-umler, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Organic Chemistry Portal. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Retrieved from [Link]

  • B. P., new-york. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3,4-tetrahydropyridines. Retrieved from [Link]

  • ChemistryViews. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. Retrieved from [Link]

  • Anisimov, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Catalytic methods for the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Methods for the Synthesis of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its prevalence in therapeutics, from antipsychotics like Risperdal to cancer treatments such as Niraparib, underscores the critical importance of robust and efficient synthetic methodologies.[3] The development of catalytic methods, particularly those that are asymmetric, has revolutionized the ability to access these complex, three-dimensional structures with high precision and efficiency.[4][5]

This guide provides an in-depth overview of key catalytic strategies for synthesizing substituted piperidines. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights and self-validating protocols to empower researchers in their synthetic endeavors.

Catalytic Hydrogenation of Pyridine Derivatives

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of readily available pyridine precursors. However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present significant challenges, often necessitating potent catalytic systems.[6]

Activating the Pyridine Ring

A common strategy to overcome the high energy barrier of dearomatization is to activate the pyridine ring, making it more susceptible to reduction.[7][8] This is typically achieved by N-alkylation or N-acylation to form a pyridinium salt, which lowers the lowest unoccupied molecular orbital (LUMO) of the ring.[7][9] This pre-functionalization enhances reducibility and mitigates catalyst poisoning by the product.[10][11]

Homogeneous Catalysis: Precision Under Mild Conditions

Homogeneous catalysts, particularly those based on iridium and rhodium, offer high activity and selectivity under milder conditions than many heterogeneous systems.

Iridium(III)-Catalyzed Ionic Hydrogenation: A robust method has been developed using an Iridium(III) catalyst for the ionic hydrogenation of pyridines.[10][11] A key advantage of this system is its remarkable tolerance for reduction-sensitive functional groups, including nitro, azido, bromo, and cyano moieties, which often remain intact during the reduction of the pyridine core.[10] This allows for the synthesis of complex, multi-substituted piperidines without the need for extensive protecting group strategies.[11]

Rhodium-Catalyzed Transfer Hydrogenation: Rhodium complexes are highly effective for the transfer hydrogenation of pyridinium salts.[12] Using a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source, these reactions can proceed efficiently under mild conditions (e.g., 40°C).[12] A notable advancement is the rhodium-catalyzed asymmetric reductive transamination, where a chiral primary amine is introduced under reducing conditions. This process allows for the synthesis of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities, circumventing the need for a chiral catalyst or high-pressure hydrogen gas.[9][13]

G cluster_0 Catalytic Hydrogenation Workflow Pyridine Substituted Pyridine Activation Activation (e.g., N-Alkylation) Pyridine->Activation Pyridinium Pyridinium Salt Activation->Pyridinium Hydrogenation Catalytic Hydrogenation (Rh or Ir Catalyst, H₂ Source) Pyridinium->Hydrogenation Piperidine Substituted Piperidine Hydrogenation->Piperidine

Caption: General workflow for piperidine synthesis via pyridine hydrogenation.

Data Presentation: Performance of Homogeneous Hydrogenation Catalysts
Catalyst SystemSubstrate TypeKey FeaturesYield (%)ee (%)Reference
[RhCp*Cl₂]₂ / KIN-Benzylpyridinium SaltsTransfer hydrogenation with HCOOH/Et₃Nup to 94%N/A[12]
Rhodium / Chiral AminePyridinium SaltsAsymmetric reductive transaminationGoodup to 98%[9]
Iridium(III) ComplexFunctionalized PyridinesHigh functional group tolerance (nitro, bromo, etc.)ExcellentN/A[10]
Rh₂O₃Unprotected PyridinesMild conditions (5 bar H₂, 40°C)Good to ExcellentN/A[14]
Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt

This protocol is adapted from the work of Xiao, J. et al., as described in their study on transfer hydrogenation.[12]

  • Catalyst Preparation: In a glovebox, add the rhodium complex dimer, [Cp*RhCl₂]₂ (0.005–1 mol%), and an iodide promoter (e.g., KI) to a reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox and add the pyridinium salt substrate (1.0 equiv).

  • Solvent/Hydrogen Source: Add the azeotropic formic acid/triethylamine (5:2) mixture as the hydrogen source and solvent.

  • Reaction Execution: Stir the reaction mixture at 40°C for the specified time (typically 16-24 hours), monitoring by TLC or LC-MS for completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully basify the mixture with an aqueous solution of KOH or NaOH to pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired piperidine.[12]

Cycloaddition Strategies: Building the Ring with Stereocontrol

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are powerful methods for constructing the piperidine skeleton from acyclic precursors, often with excellent control over new stereocenters.[15][16]

The Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction involves the [4+2] cycloaddition of an imine (the aza-diene or dienophile) and a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[17] The development of chiral Lewis acid and organocatalysts has enabled highly enantioselective versions of this transformation.[16][18] The reaction mechanism can be complex and may proceed through a concerted or stepwise pathway, depending on the substrates and catalyst used.[17]

Rhodium-Catalyzed [2+2+2] Cycloaddition

A complementary approach involves the rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, an alkene, and an isocyanate.[15] To overcome challenges of intermolecular reactions, a clever strategy employs a cleavable tether to link two of the components. After the catalytic asymmetric cycloaddition, the tether is cleaved to release the polysubstituted piperidine scaffold. This method allows three components to be joined with concomitant control of stereochemistry.[15]

G cluster_1 Aza-Diels-Alder Workflow Imine Imine (Dienophile) Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Diene Diene Diene->Cycloaddition Catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) Catalyst->Cycloaddition THP Tetrahydropyridine Cycloaddition->THP Reduction Reduction (e.g., H₂, Pd/C) Piperidine Substituted Piperidine Reduction->Piperidine THP->Reduction

Caption: Stereoselective piperidine synthesis via Aza-Diels-Alder reaction.

Biocatalysis and Chemo-Enzymatic Approaches

Nature's catalysts—enzymes—offer unparalleled selectivity under mild, environmentally benign conditions.[19] Integrating biocatalysis with traditional organic synthesis provides powerful chemo-enzymatic cascades for accessing chiral piperidines.

Immobilized Lipase for Multicomponent Reactions

A novel biocatalytic approach utilizes Candida antarctica lipase B (CALB) immobilized on magnetic nanotubes.[20][21] This reusable catalyst efficiently promotes a one-pot, multicomponent reaction between a substituted benzaldehyde, an aniline, and an acetoacetate ester to yield polyfunctionalized piperidines in very good yields.[21] The catalyst demonstrates high efficiency and can be recycled for up to ten consecutive cycles, making it a sustainable option.[20]

Chemo-Enzymatic Dearomatization of Pyridines

This strategy combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines.[19] A key transformation involves a one-pot cascade using an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This method has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol and the ovarian cancer therapeutic Niraparib.[3][19]

Biocatalytic C-H Oxidation Combined with Cross-Coupling

A cutting-edge, modular approach combines scalable biocatalytic C-H oxidation with radical cross-coupling.[4][22] In the first step, enzymes such as proline hydroxylase are used to selectively install a hydroxyl group onto specific sites of an inexpensive piperidine starting material.[22] This hydroxylated intermediate then undergoes radical cross-coupling reactions, enabling the efficient and enantioselective assembly of complex, three-dimensional piperidine derivatives. This two-step process dramatically simplifies the construction of high-value piperidines, reducing multi-step sequences to just 2-5 steps.[4]

Modern Cross-Coupling and C-H Functionalization Strategies

Direct functionalization of C-H bonds is a transformative field in organic synthesis, offering novel disconnections for creating substituted piperidines.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful three-step process has been developed to access a wide variety of enantioenriched 3-substituted piperidines from pyridine.[3][8][23] The sequence involves:

  • Partial reduction of pyridine to a dihydropyridine derivative.

  • A highly regio- and enantioselective Rh-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and an arylboronic acid.[3][24]

  • A final reduction to furnish the 3-substituted piperidine.

This method exhibits broad functional group tolerance and has been demonstrated on a gram scale.[23]

G cluster_2 Reductive Heck Approach to 3-Arylpiperidines Pyridine Pyridine Partial\nReduction Partial Reduction Pyridine->Partial\nReduction Dihydropyridine Dihydropyridine Partial\nReduction->Dihydropyridine Rh-Catalyzed\nAsymmetric\nReductive Heck Rh-Catalyzed Asymmetric Reductive Heck Dihydropyridine->Rh-Catalyzed\nAsymmetric\nReductive Heck  + Arylboronic Acid 3-Aryl\nTetrahydropyridine 3-Aryl Tetrahydropyridine Rh-Catalyzed\nAsymmetric\nReductive Heck->3-Aryl\nTetrahydropyridine Final\nReduction Final Reduction 3-Aryl\nTetrahydropyridine->Final\nReduction 3-Arylpiperidine 3-Arylpiperidine Final\nReduction->3-Arylpiperidine

Caption: Three-step synthesis of chiral 3-arylpiperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Substituted Tetrahydropyridine

This protocol is adapted from Fletcher, S. P. et al., J. Am. Chem. Soc., 2023.[24]

  • Catalyst Pre-formation: To a vial under an inert argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).

  • Reagent Addition: Add the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and solvents (e.g., a mixture of toluene, THF, and degassed water).

  • Initiation: Add an aqueous base solution (e.g., 50 wt% CsOH) to initiate the reaction.

  • Reaction Execution: Stir the mixture vigorously at the designated temperature (e.g., 40°C) for 12-24 hours until the starting material is consumed.

  • Work-up and Purification: Quench the reaction, separate the aqueous and organic layers, extract the aqueous layer, and combine the organic fractions. Dry, filter, and concentrate the organic solution. Purify the resulting crude product by flash column chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

Radical-Mediated δ C-H Functionalization

For the synthesis of piperidines from acyclic amines, an innovative strategy employs a radical relay mechanism.[25] A chiral copper catalyst initiates an intramolecular hydrogen atom transfer (HAT) from a distal δ C-H bond via an N-centered radical. The catalyst then intercepts this radical to forge a new C-C bond with a cyanide source, achieving a highly enantioselective δ C-H cyanation. The resulting δ-amino nitriles are valuable precursors that can be readily cyclized to form a variety of chiral piperidines.[25]

References

  • Wu, J., Chen, Z., Barnard, J. H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Verma, P., Kumar, N., & Singh, R. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • He, J., Yokoi, K., Wixted, B., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemistryViews. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]

  • Wender, P. A., Gamber, G. G., & Scanio, M. J. C. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

  • Verma, P., Kumar, N., & Singh, R. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(7), 3145-3152. [Link]

  • Rowntree, J. H., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS Publication. [Link]

  • ResearchGate. (n.d.). Modern Catalytic Enantioselective Approaches to Piperidines. Request PDF. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

  • Wang, D., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(5), 1436-1439. [Link]

  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 500-504. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry. [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org News. [Link]

  • ResearchGate. (2024). Synthetic strategies towards C−H functionalization of piperidines. ResearchGate Publication. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Zhang, Z., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry. [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Organic Chemistry Portal. [Link]

  • de Bruin, B., et al. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Aza-Diels-Alder Reaction. Request PDF. [Link]

  • SciSpace. (n.d.). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. SciSpace. [Link]

  • Hu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Bull, J. A., & Carbone, G. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Chemical Society Reviews. [Link]

  • Daugulis, O., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mannich-Michael versus Formal aza-Diels-Alder Approaches to Piperidine Derivatives. Request PDF. [Link]

  • Grieco, P., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels Alder reactions. Chemical Reviews. [Link]

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The Strategic Incorporation of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine in Contemporary Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of available synthons, 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine has emerged as a particularly valuable and frequently employed scaffold. Its prevalence in numerous clinical and preclinical kinase inhibitors is not coincidental but rather a testament to the unique constellation of physicochemical properties it imparts upon a molecule. This guide provides an in-depth exploration of the rationale behind its use, detailed synthetic protocols for its incorporation, and a summary of its impact on the biological activity of resulting kinase inhibitors.

The piperidine ring itself is a well-established motif in kinase inhibitor design, often serving as a versatile linker that can position other functional groups for optimal interaction with the kinase active site.[1] The addition of the tetrahydropyran (THP) moiety to the piperidine nitrogen introduces a unique combination of properties that address several key challenges in drug development. The THP group, as a bioisostere of a cyclohexane ring, can enhance aqueous solubility and metabolic stability while offering a hydrogen bond acceptor through its ether oxygen.[2] This strategic combination of features makes this compound a powerful tool for optimizing the drug-like properties of kinase inhibitors.

The Physicochemical Advantage: Why Choose the Tetrahydropyran-Piperidinyl Moiety?

The decision to incorporate the this compound scaffold is driven by its ability to favorably modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The tetrahydropyran ring, in particular, offers a distinct advantage over more lipophilic cycloalkane counterparts.

  • Enhanced Solubility: The ether oxygen of the THP ring can act as a hydrogen bond acceptor, improving the aqueous solubility of the parent molecule. This is a critical factor in achieving good oral bioavailability.[2]

  • Metabolic Stability: The replacement of a methylene group in a cyclohexane with an oxygen atom can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate.[1][2]

  • Modulation of Lipophilicity: The THP moiety generally leads to a lower lipophilicity (logP) compared to a cyclohexyl group, which can be beneficial for reducing off-target effects and improving the overall pharmacokinetic profile.[2]

  • Rigid Conformation: The cyclic nature of both the piperidine and tetrahydropyran rings introduces a degree of conformational rigidity, which can be advantageous for binding to the target kinase by reducing the entropic penalty of binding.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

The this compound scaffold has been successfully incorporated into inhibitors targeting a range of critical kinases involved in cancer and inflammatory diseases. A prominent example is its use in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, highlighting the points of intervention for kinase inhibitors.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 inhibits Rheb Rheb-GTP TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription 4E-BP1->Transcription releases inhibition of Kinase Inhibitor Kinase Inhibitor (e.g., Akt inhibitor) Kinase Inhibitor->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for kinase inhibitors.

Synthetic Protocols: Incorporation of the Scaffold

The primary amine of this compound serves as a versatile nucleophile for coupling with various electrophilic heteroaromatic cores common in kinase inhibitors. Two of the most widely used methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Chloro-substituted Pyrimidine

This protocol details the coupling of this compound with a generic chloro-substituted pyrimidine, a common core in many kinase inhibitors.

Reaction Scheme:

Materials:

  • Chloro-substituted heteroaromatic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equiv)

  • This compound (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or 2-propanol

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chloro-substituted heteroaromatic core (1.0 equiv) and the chosen solvent (e.g., DMF).

  • Add this compound (1.2 equiv) to the solution, followed by the base (DIPEA or K₂CO₃, 2.0-3.0 equiv).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration and wash with a suitable solvent (e.g., water, diethyl ether).

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination with a Heteroaryl Bromide

This protocol is particularly useful when the heteroaryl core is less activated towards SNAr.

Reaction Scheme:

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)

  • Phosphine ligand (e.g., XPhos, RuPhos, 0.1 equiv)[3]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In an oven-dried Schlenk tube, combine the heteroaryl bromide (1.0 equiv), palladium catalyst (0.05 equiv), phosphine ligand (0.1 equiv), and base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent, followed by this compound (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 2-18 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Structure-Activity Relationship (SAR) and Performance Data

The incorporation of the this compound moiety has a demonstrable impact on the biological activity and pharmacokinetic properties of kinase inhibitors. The following table summarizes representative data for kinase inhibitors featuring this or a closely related scaffold.

Kinase TargetInhibitor/SeriesKey Structural FeatureIC₅₀ (nM)Cell-based Potency (IC₅₀, nM)Reference
ATM AZD01563-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)0.58 (cell-based)-[4][5]
Akt1 Compound 10h1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl24.33700 (PC-3 cells)[6]
IRAK4 AstraZeneca Compound 214-THP derivative-Reduced metabolism 5-fold vs cyclopentyl analog[2]
JAK1 Merck Compound 19THP derivative-1.4-fold increase in LLE vs cyclohexyl analog[2]

LLE = Lipophilic Ligand Efficiency

The data clearly indicates that the incorporation of the tetrahydropyran-piperidine moiety can lead to potent kinase inhibitors with favorable cellular activity and improved metabolic properties. For instance, AZD0156 demonstrates sub-nanomolar potency in a cell-based assay for ATM inhibition.[4][5] Furthermore, the comparison of IRAK4 and JAK1 inhibitors with and without the THP moiety highlights its role in enhancing metabolic stability and ligand efficiency.[2]

Conclusion and Future Perspectives

This compound has solidified its position as a valuable building block in the design and synthesis of kinase inhibitors. Its ability to confer favorable physicochemical properties, such as enhanced solubility and metabolic stability, while providing a versatile handle for synthetic elaboration, makes it an attractive choice for medicinal chemists. The detailed protocols provided herein offer a practical guide for its successful incorporation into diverse kinase inhibitor scaffolds. As the field of kinase inhibitor research continues to evolve, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

  • Riches, L. C., et al. (2019). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 18(11), 1957-1967. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Cadogan, E. B., et al. (2019). Pharmacology of the ATM inhibitor AZD0156: potentiation of irradiation and olaparib responses pre-clinically. Molecular Cancer Therapeutics. [Link]

  • Li, J., et al. (2018). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1124-1129. [Link]

  • Barlaam, B., et al. (2015). INHIBITORS OF IRAK4 ACTIVITY. European Patent Office. [Link]

  • Wang, A., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Nechaev, A. A., et al. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. The Journal of Organic Chemistry, 80(15), 7686–7694. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(11), 4377–4391. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging reductive amination for the synthesis of piperidine scaffolds—a cornerstone of modern pharmaceuticals.[1] We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial transformation effectively.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is reductive amination and why is it a preferred method for synthesizing piperidines?

Reductive amination is a robust chemical reaction that forms a carbon-nitrogen (C-N) bond by converting a carbonyl group (an aldehyde or ketone) into an amine.[2] The process occurs in two distinct mechanistic steps:

  • Imine/Iminium Ion Formation: A primary or secondary amine reacts with the carbonyl compound to form an unstable hemiaminal, which then dehydrates to form a stable imine (from a primary amine) or an iminium ion (from a secondary amine).[2][3]

  • Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced to a single bond, yielding the final amine product.[2]

For piperidine synthesis, this reaction is typically employed in an intramolecular fashion . A linear molecule containing both an amine and a carbonyl group (or precursors to them) can cyclize via imine formation and subsequent reduction to form the piperidine ring.[4] This method is highly valued for its efficiency, operational simplicity, and broad functional group tolerance, making it a workhorse in drug discovery.[1]

Q2: What is the underlying mechanism of reductive amination?

The reaction hinges on the equilibrium between the carbonyl compound, the amine, and the resulting imine/iminium ion. This equilibrium must favor the imine for the reaction to be successful. A mild acid catalyst is often required to facilitate the dehydration of the hemiaminal intermediate. However, the pH must be carefully controlled; too much acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Once the iminium ion is formed, it is a highly electrophilic species, readily attacked by a hydride from a reducing agent.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (Primary/Secondary) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O (Acid Catalyzed) Imine->Hemiaminal + H₂O Product Piperidine Product Imine->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General mechanism of reductive amination.

Troubleshooting Guide: Common Experimental Issues

This section addresses the specific problems you may encounter during the synthesis of piperidines via reductive amination.

Q3: My reaction has stalled or is giving very low yield. What are the likely causes?

Low conversion is one of the most common issues and can typically be traced back to one of two stages: inefficient imine formation or a failed reduction step.[6]

A) Inefficient Imine/Iminium Formation: The equilibrium for imine formation must be shifted towards the product. If this step is slow or unfavorable, the overall reaction will fail.

  • Causality & Solution (pH Control): Imine formation is catalyzed by mild acid (optimal pH 4-6).[5] Without it, the dehydration of the hemiaminal is slow.

    • Action: Add 1.0-1.2 equivalents of a weak acid like acetic acid (AcOH) to the reaction mixture, especially when using sodium triacetoxyborohydride (STAB).[7][8] This both catalyzes the reaction and ensures the imine is protonated to the more reactive iminium ion.

  • Causality & Solution (Water Removal): Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

    • Action: For sluggish reactions, particularly with ketones, consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture.

  • Causality & Solution (Substrate Reactivity): Sterically hindered ketones or electron-deficient anilines are significantly less reactive and may require more forcing conditions.

    • Action: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) or extend the reaction time (from 12h to 24-48h). Monitor progress by TLC or LC-MS.

B) Failed Reduction Step: If you can confirm imine formation (e.g., via TLC, GC-MS, or ¹H NMR of an aliquot) but see no product, the issue lies with the reduction.

  • Causality & Solution (Reagent Quality): Hydride reducing agents, especially STAB, are moisture-sensitive.[9] Old or improperly stored reagents will have reduced activity.

    • Action: Use a freshly opened bottle of the reducing agent or titrate an older batch to determine its activity. Always store hydride reagents in a desiccator.

  • Causality & Solution (Incorrect Reagent/Solvent Pairing): Not all reagents are compatible with all solvents. For instance, STAB can react with methanol.[9]

    • Action: Use aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) when working with STAB.[9] For sodium borohydride (NaBH₄), protic solvents like methanol (MeOH) or ethanol (EtOH) are standard.[9]

Troubleshooting_Workflow Start Low Yield Observed CheckImine Check for Imine/ Iminium Formation (TLC, LC-MS) Start->CheckImine NoImine Problem: Imine Formation CheckImine->NoImine No/Low Imine ImineOK Problem: Reduction Step CheckImine->ImineOK Imine Present FixImine_pH Action: Add catalytic acid (e.g., AcOH) NoImine->FixImine_pH FixImine_H2O Action: Add dehydrating agent (e.g., Mol. Sieves) NoImine->FixImine_H2O FixImine_Conditions Action: Increase Temp/ Reaction Time NoImine->FixImine_Conditions FixReduction_Reagent Action: Use fresh reducing agent ImineOK->FixReduction_Reagent FixReduction_Solvent Action: Verify solvent compatibility ImineOK->FixReduction_Solvent

Caption: Troubleshooting workflow for low reaction yield.

Q4: My reaction is messy, and I'm seeing significant side products. How do I improve selectivity?

Side product formation compromises yield and complicates purification. The two most common culprits are reduction of the starting carbonyl and over-alkylation of the amine.

  • Problem: Reduction of Starting Aldehyde/Ketone to an Alcohol

    • Cause: This occurs when the reducing agent is too reactive and attacks the carbonyl group before it can form an imine. This is a classic problem when using a strong reductant like NaBH₄ in a one-pot procedure.[5]

    • Solution 1 (Change Reagent): The most reliable solution is to switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the gold standard here, as it reacts much faster with the protonated iminium ion than with a neutral carbonyl.[7] Sodium cyanoborohydride (NaBH₃CN) is also selective at a controlled pH of 6-7.[7]

    • Solution 2 (Change Procedure): If you must use NaBH₄, adopt a stepwise approach. First, mix the amine and carbonyl (with catalytic acid if needed) in a solvent like methanol and stir for 1-3 hours to ensure complete imine formation.[7][10] Then, cool the reaction in an ice bath before slowly adding the NaBH₄. This temporal separation prevents the reductant from "seeing" the starting carbonyl.[5]

  • Problem: Over-alkylation of Primary Amines

    • Cause: While less common than in direct alkylations with alkyl halides, it is possible for the newly formed secondary amine product to react with another molecule of the carbonyl, leading to a tertiary amine byproduct.[5][7]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the carbonyl substrate. This ensures the carbonyl is consumed before the secondary amine product can build up to a high enough concentration to compete. A stepwise procedure can also mitigate this issue.[10]

Data & Reagents: A Comparative Overview

Choosing the correct reducing agent is critical for success. The table below summarizes the properties of the most common choices.

Reducing AgentFormulaKey CharacteristicsCommon SolventsPrimary Use Case & Cautions
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective for iminium ions; moisture-sensitive; no toxic byproducts.[7][9]DCM, DCE, THFPreferred for one-pot reactions. Optimal with catalytic AcOH. Avoid protic solvents like MeOH.[9]
Sodium Cyanoborohydride NaBH₃CNSelective for iminium ions at pH 6-7; water and alcohol stable.[7][9]MeOH, H₂OGood for one-pot reactions in protic solvents. Caution: Highly toxic. Can release HCN gas if the pH becomes too acidic (<5).[2]
Sodium Borohydride NaBH₄Strong, non-selective reductant; will reduce aldehydes and ketones.[5][9]MeOH, EtOHBest for stepwise procedures. Add only after confirming complete imine formation.[5][10]

Validated Experimental Protocols

Protocol 1: One-Pot Intramolecular Reductive Amination using STAB

This protocol is suitable for the cyclization of a linear amino-aldehyde or amino-ketone to a piperidine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the amino-carbonyl substrate (1.0 eq).

  • Solvent: Dissolve the substrate in dry DCM or DCE (approx. 0.1 M concentration).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup (Quench): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) may occur during the quench.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude piperidine product, which is a basic compound, can be purified by silica gel column chromatography, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, often with 1% triethylamine added to the eluent to prevent streaking.

Protocol 2: Stepwise Reductive Amination using NaBH₄

This protocol is useful when using less selective reductants or when over-alkylation is a concern.

  • Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq) and carbonyl (1.05 eq) in methanol (0.2 M). If required, add catalytic acetic acid (0.1 eq). Stir at room temperature for 2-3 hours.

  • Confirmation: Check for complete formation of the imine and consumption of the limiting reagent by TLC or LC-MS.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Workup (Quench): Slowly add acetone to quench any excess NaBH₄. Once gas evolution ceases, add water and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction & Purification: Add water and a saturated base (like NaHCO₃ or K₂CO₃) to the residue and extract with an organic solvent (e.g., ethyl acetate). Proceed with drying and purification as described in Protocol 1.

References

  • Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Reddit User Discussion. (2022). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Medley, J. W. (n.d.).
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and Efficient Reductive Amination of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2022). What's wrong with my reductive amination? I barely got any product. r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]

  • Jia, T., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Alkylation of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and modification of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine. This bicyclic amine derivative is a crucial intermediate and pharmacophore in the development of various clinical candidates.[1] This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its alkylation, with a specific focus on preventing over-alkylation.

I. Frequently Asked Questions (FAQs): Understanding Over-alkylation

Q1: What is over-alkylation and why is it a problem when working with this compound?

A1: Over-alkylation is an undesired side reaction where an amine nitrogen atom is alkylated more than once.[2] In the case of this compound, which has a primary amino group (-NH2), direct alkylation with an alkyl halide can lead to a mixture of the desired mono-alkylated secondary amine, the di-alkylated tertiary amine, and even a quaternary ammonium salt.[3][4] This occurs because the mono-alkylated product is often more nucleophilic and reactive than the starting primary amine, leading to a "runaway" reaction.[4][5][6] The resulting product mixture is often difficult to separate, leading to lower yields of the desired compound and complicating downstream applications.[7][8]

Q2: I'm considering direct alkylation with an alkyl halide. What are the key factors that promote over-alkylation in this reaction?

A2: Several factors can exacerbate over-alkylation during direct alkylation:

  • Stoichiometry: Using an excess of the alkylating agent will significantly increase the likelihood of multiple alkylations.

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[3]

  • Reaction Conditions: Higher temperatures and longer reaction times can provide more opportunities for the initially formed mono-alkylated product to react further.

  • Base: The choice and amount of base used to neutralize the acid generated during the reaction can also influence the outcome.

Q3: Are there alternative methods to direct alkylation that offer better control over mono-alkylation?

A3: Absolutely. Reductive amination is a widely recommended and highly effective alternative for achieving controlled mono-alkylation of primary and secondary amines.[7][9][10][11] This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in the same pot to the desired alkylated amine.[12][13] Reductive amination avoids the over-alkylation problem because the imine formation is a self-limiting step; once the imine is formed, it is selectively reduced, preventing further alkylation of the newly formed secondary amine.[7]

II. Troubleshooting Guide: Preventing Over-alkylation in Practice

This section provides practical solutions to common issues encountered during the alkylation of this compound.

Issue 1: My direct alkylation reaction is producing a complex mixture of products with significant amounts of di-alkylated and quaternary ammonium byproducts.
Potential Cause Troubleshooting Recommendation & Scientific Rationale
Incorrect Stoichiometry Recommendation: Use a large excess of the amine relative to the alkylating agent. A 3:1 molar ratio of amine to alkyl halide is a good starting point.[14] Rationale: By increasing the concentration of the starting amine, you statistically favor the reaction of the alkylating agent with the primary amine over the newly formed, less abundant secondary amine.
High Reactivity of Alkylating Agent Recommendation: If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). Rationale: A less reactive electrophile will have a greater difference in reaction rate with the primary versus the secondary amine, allowing for more selective mono-alkylation.
Harsh Reaction Conditions Recommendation: Lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS to stop it once the starting material is consumed. Rationale: Lower temperatures decrease the overall reaction rate, providing a wider window to isolate the mono-alkylated product before significant over-alkylation occurs.
Inappropriate Base Recommendation: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported carbonate. Rationale: These bases will neutralize the acid byproduct without competing as a nucleophile, which can sometimes lead to side reactions.
Issue 2: I'm trying reductive amination, but I'm still observing some di-alkylation or unreacted starting material.
Potential Cause Troubleshooting Recommendation & Scientific Rationale
Choice of Reducing Agent Recommendation: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[7][10] Rationale: These reagents are particularly effective for reductive amination because they selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone, preventing the reduction of the carbonyl group to an alcohol.[11][15]
Reaction pH Recommendation: Maintain a slightly acidic pH (around 5-6). This can be achieved by adding a small amount of acetic acid. Rationale: Imine formation is catalyzed by acid, but the reducing agent can be deactivated under strongly acidic conditions. A mildly acidic environment provides the optimal balance for both steps of the reaction.[7]
Stepwise vs. One-Pot Procedure Recommendation: For particularly challenging substrates where dialkylation is a persistent issue, consider a stepwise procedure. First, form the imine in a suitable solvent like methanol, and then add the reducing agent (e.g., NaBH4).[10][16] Rationale: Separating the imine formation from the reduction step can provide greater control and minimize side reactions.

III. Recommended Protocol: Controlled Mono-alkylation via Reductive Amination

This protocol provides a general guideline for the mono-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound in DCM or DCE, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Solvent add_carbonyl Add Aldehyde/Ketone start->add_carbonyl imine_formation Imine Formation (Stir 30-60 min) add_carbonyl->imine_formation add_stab Add STAB imine_formation->add_stab reduction Reduction to Amine (Monitor by TLC/LC-MS) add_stab->reduction quench Quench with NaHCO3 reduction->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Mono-alkylated Product purify->product

Caption: Reductive amination workflow for controlled mono-alkylation.

IV. Analytical Characterization and Quantification

Accurate characterization and quantification of the reaction mixture are crucial to assess the success of the alkylation and the extent of any over-alkylation.

Techniques for Monitoring and Quantification
Technique Application Information Obtained
Thin-Layer Chromatography (TLC) Rapid reaction monitoringQualitative assessment of the disappearance of starting materials and the appearance of products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction monitoring and product identificationProvides accurate mass information for the starting materials, desired product, and any byproducts, confirming their identities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the final productConfirms the structure of the purified product and can be used for quantitative analysis (qNMR) of product mixtures.
High-Performance Liquid Chromatography (HPLC) Quantification of product purity and byproduct levelsAllows for the separation and quantification of the desired product and any over-alkylated impurities in the final sample.

The successful synthesis of mono-alkylated this compound derivatives relies on choosing the appropriate synthetic strategy and carefully controlling reaction conditions. By understanding the underlying principles of amine alkylation and employing robust methods like reductive amination, researchers can effectively minimize over-alkylation and obtain their desired products in high yield and purity.

V. References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • Grokipedia. (n.d.). Amine alkylation. [Link]

  • Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

Sources

Technical Support Center: Purification of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. Drawing from established chemical principles and extensive laboratory experience, this document will address common purification challenges encountered during its synthesis, primarily via reductive amination.

Introduction to the Purification Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the reductive amination of piperidin-4-amine with tetrahydro-4H-pyran-4-one. While this method is robust, the crude reaction mixture often contains a variety of byproducts and unreacted starting materials that can complicate downstream applications. The basic nature of the product and several potential impurities necessitates a well-designed purification strategy. This guide provides a systematic approach to tackling these separation challenges.

A predicted pKa of approximately 10.44 for the desired product indicates its basic nature, which is a key characteristic to be exploited during purification[1].

Anticipated Reaction Byproducts and Impurities

A thorough understanding of potential impurities is the cornerstone of an effective purification strategy. In the reductive amination for synthesizing this compound, the following are the most common species to anticipate in your crude product:

  • Unreacted Starting Materials:

    • Piperidin-4-amine

    • Tetrahydro-4H-pyran-4-one

  • Over-alkylation Byproduct:

    • N,N-bis(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (a tertiary amine)

  • Reducing Agent Residues and Byproducts:

    • Borate salts (from sodium borohydride or similar reducing agents)

    • Carboxylic acid (if a carboxylated reducing agent is used)

A summary of the key physical properties of the target compound and its likely impurities is presented in Table 1.

Table 1: Physicochemical Properties of Target Compound and Key Impurities

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)SolubilitypKa
This compound (Product) 184.28~278 (Predicted)[1][2]Soluble in alcohols, ketones, chloroform; slightly soluble in ether, petroleum ether.[2]~10.44 (Predicted)[1]
Piperidin-4-amine (Starting Material)100.16~205-207[3]Soluble in water and many organic solvents like ethanol and methanol.[3]~9-10[3]
Tetrahydro-4H-pyran-4-one (Starting Material)100.12166[4][5]Miscible with water.[5][6]Not Applicable
N,N-bis(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (Byproduct)268.39>300 (Estimated)Likely soluble in common organic solvents.Higher than product (Estimated)

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

FAQ 1: My crude product is a complex mixture. What is the first and most effective purification step?

Answer: For a crude reaction mixture containing basic amine products and byproducts, as well as neutral or acidic impurities, a liquid-liquid acid-base extraction is the most efficient initial purification step. This technique leverages the differential solubility of the basic amines in acidic aqueous solutions versus neutral organic compounds.

cluster_extraction Acid Extraction cluster_basification Basification & Re-extraction crude Crude Reaction Mixture (in organic solvent like DCM or EtOAc) sep_funnel Separatory Funnel crude->sep_funnel organic_layer organic_layer sep_funnel->organic_layer Organic Layer (Neutral impurities, e.g., excess Tetrahydro-4H-pyran-4-one) aqueous_layer aqueous_layer sep_funnel->aqueous_layer Aqueous Layer (Protonated amines: Product-HCl, Piperidin-4-amine-HCl) acid_wash Wash with 1M HCl (aq) acid_wash->sep_funnel discard discard organic_layer->discard basify basify aqueous_layer->basify Add 2M NaOH (aq) to pH > 12 sep_funnel2 Separatory Funnel basify->sep_funnel2 Extract with DCM or EtOAc final_organic final_organic sep_funnel2->final_organic Organic Layer (Purified free amines) final_aqueous final_aqueous sep_funnel2->final_aqueous Aqueous Layer (Inorganic salts) dry_evaporate dry_evaporate final_organic->dry_evaporate Dry (Na2SO4), filter, evaporate discard2 discard2 final_aqueous->discard2 purified_amines purified_amines dry_evaporate->purified_amines Mixture of Amines (Ready for Chromatography)

Caption: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amines will be protonated to form their hydrochloride salts, which are soluble in the aqueous layer. Neutral impurities, such as unreacted tetrahydro-4H-pyran-4-one, will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amines. The organic layer can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 12. This deprotonates the amine salts, regenerating the free amines which will precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution multiple times with DCM or EtOAc to recover the free amines into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a mixture of the purified amines.

FAQ 2: Acid-base extraction was successful, but I still have unreacted piperidin-4-amine in my product. How can I separate these two amines?

Answer: The separation of this compound from the starting material piperidin-4-amine can be effectively achieved using column chromatography. Due to the basic nature of these compounds, standard silica gel chromatography can lead to peak tailing. This can be mitigated by using a modified mobile phase or an alternative stationary phase.

Table 2: Column Chromatography Conditions for Amine Separation

Stationary PhaseMobile Phase SystemRationale
Silica Gel Dichloromethane (DCM) / Methanol (MeOH) with 1-2% Triethylamine (TEA) or Ammonium HydroxideThe basic additive (TEA or NH4OH) deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amines and reducing peak tailing.
Amine-functionalized Silica Hexane / Ethyl Acetate or DCM / MeOHThis stationary phase has a basic surface, which eliminates the need for a basic additive in the mobile phase, often providing better separation and cleaner fractions.
Alumina (Neutral or Basic) DCM / MeOHAlumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the amine mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a solvent system of lower polarity (e.g., 98:2 DCM:MeOH with 1% TEA) and gradually increase the polarity by increasing the proportion of methanol. The less polar, bulkier product, this compound, is expected to elute before the more polar piperidin-4-amine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: My main impurity is the over-alkylated tertiary amine. How can I remove it?

Answer: The separation of the desired secondary amine from the tertiary amine byproduct can be challenging due to their similar polarities. However, subtle differences in their basicity and steric hindrance can be exploited.

cluster_chromatography Optimized Column Chromatography cluster_recrystallization Fractional Recrystallization of Salts start Amine Mixture (Product + Tertiary Amine Byproduct) column Elute with a shallow gradient of DCM/MeOH or Hexane/EtOAc start->column Amine-functionalized silica or careful gradient on silica salt_formation salt_formation start->salt_formation Convert to HCl salts product product column->product Earlier Fractions (Less polar tertiary amine) byproduct byproduct column->byproduct Later Fractions (More polar secondary amine - Product) fractional_crystallization fractional_crystallization salt_formation->fractional_crystallization Use a solvent system where the salts have different solubilities (e.g., Ethanol/Ether) product_salt product_salt fractional_crystallization->product_salt Crystals of the less soluble salt byproduct_in_mother_liquor byproduct_in_mother_liquor fractional_crystallization->byproduct_in_mother_liquor More soluble salt remains in solution

Caption: Strategies for Separating Secondary and Tertiary Amines.

  • Optimized Column Chromatography: As with the separation from piperidin-4-amine, column chromatography is the primary method. The tertiary amine, being less capable of hydrogen bonding, may elute slightly differently than the secondary amine product. A very shallow gradient and careful fraction analysis are crucial.

  • Fractional Recrystallization of Amine Salts: This is an alternative or complementary technique.

    • Salt Formation: Convert the mixture of amines to their hydrochloride salts by dissolving them in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in ether or isopropanol.

    • Recrystallization: The hydrochloride salts of the secondary and tertiary amines will have different crystal lattice energies and solubilities. Attempt fractional recrystallization from a suitable solvent system, such as an ethanol/ether or ethanol/ethyl acetate mixture. The less soluble salt will crystallize out first, allowing for separation.

FAQ 4: How can I obtain my final product in a highly pure, crystalline form?

Answer: After chromatographic purification, you can further enhance the purity of your this compound by recrystallization, typically as its hydrochloride salt.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a polar solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Induce Crystallization: If precipitation is slow, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt of this compound.

Conclusion

The successful purification of this compound from its reaction byproducts relies on a systematic approach that leverages the physicochemical properties of the target molecule and its impurities. A combination of acid-base extraction, followed by optimized column chromatography and potentially a final recrystallization step, will typically yield the product in high purity. Careful analysis at each stage by techniques such as TLC, NMR, and LC-MS is essential to guide the purification process and confirm the identity and purity of the final product.

References

  • Pipzine Chemicals. 4-Amino Piperidine Piperidin-4-ylamine. [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • ChemBK. 4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. [Link]

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Common side reactions in the synthesis of N-aryl piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-aryl piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming the crucial C-N bond between an aromatic system and a piperidine ring. N-aryl piperidines are a privileged scaffold in modern pharmaceuticals, and their efficient synthesis is paramount.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. We will explore the nuances of the most common synthetic routes and empower you to diagnose and solve the side reactions that can compromise your yield, purity, and project timelines.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its functional group tolerance and broad scope.[1][2] However, its complexity, involving a delicate interplay between catalyst, ligand, base, and substrate, makes it susceptible to several side reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction has stalled at low conversion, and I'm observing significant hydrodehalogenation of my aryl halide starting material. What is the cause and how can I fix it?

Answer: This is a classic problem in Buchwald-Hartwig couplings and typically points to a dominant side reaction: β-hydride elimination .[2] Instead of the arylpalladium amido complex undergoing reductive elimination to form the desired product, a β-hydrogen on the piperidine ring is eliminated, which ultimately leads to the formation of a hydrodehalogenated arene and an enamine or imine.[2]

Causality:

  • Slow Reductive Elimination: The final, product-forming step is often the rate-limiting step. If this step is slow, it allows competing side reactions like β-hydride elimination to occur from the key arylpalladium amido intermediate.[2]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are designed to accelerate reductive elimination.[3][4] An inadequate ligand may not provide the steric crowding or electronic push needed to favor product formation over the side reaction.

  • Base Strength: While a strong base is needed to deprotonate the piperidine, excessively strong bases or poor base selection can promote side reactions.

Troubleshooting Guide:

StrategyRationaleRecommended Action
Optimize the Ligand Promote faster reductive elimination to outcompete β-hydride elimination.Switch to a more sterically demanding, electron-rich "Buchwald-type" ligand. For example, if you are using a less bulky ligand like BINAP, consider moving to a biaryl phosphine ligand such as RuPhos, XPhos, or tBuBrettPhos.[5]
Re-evaluate the Base A weaker, non-nucleophilic base can sometimes suppress side reactions without halting the catalytic cycle.If using a strong alkoxide base like NaOtBu, consider switching to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄). The choice is often substrate-dependent.[6]
Lower Reaction Temperature Side reactions often have a higher activation energy than the desired productive pathway.Decrease the temperature by 10-20 °C and monitor the reaction over a longer period. This can tip the kinetic balance in favor of the desired product.
Use a Pre-catalyst Ensure efficient generation of the active Pd(0) species.Use a well-defined palladacycle pre-catalyst (e.g., XPhos Pd G3). This avoids inefficient in situ reduction of Pd(II) sources like Pd(OAc)₂ and ensures a higher concentration of the active catalyst from the start.[3]

Diagram 1: Competing Pathways in Buchwald-Hartwig Amination

cluster_main Productive Catalytic Cycle cluster_side Side Reaction Pathway Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd AmineCoord [L-Pd(II)(Ar)(Piperidine)]+X- OxAdd->AmineCoord Amido L-Pd(II)(Ar)(Piperidinyl) AmineCoord->Amido Product N-Aryl Piperidine Amido->Product BetaElim β-Hydride Elimination (SLOW) Hydrido L-Pd(II)(Ar)(H) Byproduct Hydrodehalogenated Arene (Ar-H) + Imine/Enamine Hydrido->Byproduct

Caption: Desired productive cycle vs. the competing β-hydride elimination pathway.

Question 2: My reaction is clean but the yield is low. I also see a significant amount of biaryl homocoupling product from my aryl halide. What's going on?

Answer: This issue points to a side reaction involving the coupling of two aryl halide molecules, known as homocoupling . This is particularly common in Suzuki reactions but can also plague Buchwald-Hartwig aminations, especially when the desired C-N coupling is slow.

Causality:

  • Inefficient C-N Coupling: If the rate of C-N bond formation is slow, the arylpalladium(II) intermediate has a longer lifetime, increasing the chance of it reacting with another molecule of aryl halide or undergoing other undesired pathways.

  • Catalyst Oxidation State: Homocoupling can be promoted by interactions between Pd(0) and Pd(II) species in the catalytic cycle or by reactions involving the arylating agent itself.[7]

  • Substrate Reactivity: Electron-rich aryl halides can be more prone to homocoupling.

Troubleshooting Guide:

  • Increase Amine Equivalents: Use a slight excess of the piperidine (e.g., 1.2-1.5 equivalents). This increases its concentration and can favor the desired bimolecular reaction with the palladium intermediate over the homocoupling pathway.

  • Check Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading (e.g., from 2 mol% to 1 mol%) can decrease the rate of side reactions more than the desired reaction.

  • Ensure Inert Atmosphere: Oxygen can interfere with the catalyst and promote side reactions. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).

  • Re-screen Ligands: A different ligand might alter the electron density at the palladium center, disfavoring the homocoupling pathway. Refer to ligand selection guides for alternatives.[5]

Section 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, using a copper catalyst.[8][9] While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a viable and cost-effective alternative.[1]

Frequently Asked Questions & Troubleshooting

Question 3: My Ullmann reaction requires very high temperatures (>180 °C) and long reaction times, and the yield is still poor. How can I improve this?

Answer: This is characteristic of a "classic" Ullmann reaction. The high energy barrier is due to the low reactivity of the copper catalyst and the difficulty of the oxidative addition step. Modern protocols overcome this by using ligands to create a more reactive, soluble copper species.

Causality:

  • Heterogeneous Catalyst: Traditional Ullmann reactions often use copper powder or copper salts that are not fully soluble, leading to a slow, heterogeneous reaction.[10]

  • Lack of Accelerating Ligand: Without a ligand, the copper center is not electronically activated, making the key steps of the catalytic cycle very slow.

Troubleshooting Guide:

Parameter"Classic" Conditions (Low Yield)Modern, Ligand-Accelerated Conditions (High Yield)
Catalyst Cu powder, CuI, Cu₂O (stoichiometric)CuI (catalytic, 5-10 mol%)
Ligand None1,10-Phenanthroline, L-Proline, Diamines (10-20 mol%)
Base K₂CO₃ (strong, often heterogeneous)K₂CO₃, K₃PO₄ (soluble in polar aprotic solvents)
Solvent DMF, NMP, Nitrobenzene (high boiling)Dioxane, Toluene, DMSO (lower boiling)
Temperature 150-220 °C80-130 °C

Recommended Action: Transition to a modern, ligand-accelerated protocol. A highly effective and general system is using CuI as the catalyst, a diamine ligand (like N,N'-dimethylethylenediamine), K₂CO₃ as the base, and a solvent like dioxane or toluene at around 110 °C.[11] This dramatically lowers the required temperature and reaction time.

Diagram 2: Troubleshooting Workflow for a Stalled N-Aryl Piperidine Synthesis

Start Reaction Stalled / Low Yield CheckSM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckSM SM_Consumed Starting Materials Consumed? CheckSM->SM_Consumed Yes SM_Present Starting Materials Remain? CheckSM->SM_Present No Hydrodehal Hydrodehalogenation Byproduct Observed? SM_Consumed->Hydrodehal Yes Catalyst_Issue Catalyst Inactive? SM_Present->Catalyst_Issue Yes Homocoupling Homocoupling Byproduct Observed? Hydrodehal->Homocoupling No Sol_BetaElim Optimize Ligand/Base Lower Temperature Hydrodehal->Sol_BetaElim Yes Decomp Complex Mixture / Decomposition? Homocoupling->Decomp No Sol_Homocouple Adjust Stoichiometry Lower Catalyst Loading Homocoupling->Sol_Homocouple Yes Sol_Decomp Lower Temperature Screen Solvents Decomp->Sol_Decomp Yes Sol_Catalyst Use Pre-catalyst Ensure Inert Atmosphere Check Reagent Purity Catalyst_Issue->Sol_Catalyst Yes

Caption: A logical workflow for diagnosing common synthesis problems.

Section 3: Reductive Amination

Reductive amination is a powerful method for synthesizing N-aryl piperidines, often starting from a pyridine precursor which is first activated or partially reduced.[12][13] A common modern variant involves the rhodium-catalyzed reductive transamination of pyridinium salts.[12]

Frequently Asked Questions & Troubleshooting

Question 4: My reductive amination of a substituted pyridine is giving me a partially hydrogenated tetrahydropyridine instead of the fully saturated piperidine. Why?

Answer: This indicates incomplete reduction. The final reduction of the enamine or iminium ion intermediate to the piperidine is either too slow or is being inhibited.

Causality:

  • Stabilized Intermediate: Certain substituents on the pyridine ring (e.g., carboxylates, phenyl groups) can create a conjugated system in the tetrahydropyridine intermediate.[12] This conjugation stabilizes the intermediate and makes the final reduction step more difficult.

  • Insufficient Reducing Power: The chosen reducing agent or hydrogenation conditions (catalyst, pressure, time) may not be sufficient to overcome the activation barrier for the final reduction step.

  • Catalyst Poisoning: Impurities in the substrate or solvent can poison the hydrogenation catalyst (e.g., Rh/C, PtO₂), leading to incomplete conversion.[14]

Troubleshooting Guide:

  • Increase Reaction Severity: If using catalytic hydrogenation, increase the hydrogen pressure (e.g., from 30 bar to 80 bar) and/or the reaction temperature. Prolonging the reaction time can also drive the reaction to completion.[14]

  • Change the Reducing Agent: If using a chemical reductant like formic acid in a transfer hydrogenation, ensure it is used in sufficient excess. For particularly stubborn cases, a stronger reducing agent might be necessary, though this requires careful consideration of functional group compatibility.

  • Optimize the Catalyst: For catalytic hydrogenation, rhodium and platinum-based catalysts are often more effective than palladium for pyridine reduction.[14] Ensure the catalyst is fresh and active.

  • Purify Starting Materials: Ensure the pyridine starting material is free from sulfur-containing compounds or other potential catalyst poisons.[14]

Section 4: General Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and must be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Initiation: Add the piperidine (1.2 mmol) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References
  • ACS Green Chemistry Institute. (2017). Buchwald-Hartwig Amination. American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-Chemistry.org. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Li, C., et al. (2023). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Paul, A., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Paul, A., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Larsen, M. A., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • Reda, M., & Goti, A. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fandrick, D. R., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • unsymm. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • M. D. Johnson, et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Wu, J. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com. Retrieved January 19, 2026, from [Link]

  • Schmalz, D., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved January 19, 2026, from [Link]

  • Green, R. A., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and its successful N-functionalization is often a pivotal step in synthesizing new therapeutic agents.

This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to overcome them, ensuring your reactions are both successful and reproducible.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Direct N-Alkylation with Alkyl Halides

This section focuses on the classic SN2 reaction between the piperidine nitrogen and an alkyl halide. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity.

Question 1: My N-alkylation reaction is sluggish or has stalled completely. What are the primary causes and how can I resolve this?

A stalled or slow N-alkylation reaction is one of the most common issues. The root cause often lies in one of four key areas: the reactivity of the alkylating agent, the choice of base, the solvent system, or steric hindrance.

  • Cause A: Low Reactivity of the Alkylating Agent

    The nature of the leaving group on your alkylating agent is paramount. The reaction proceeds via an SN2 mechanism, where a better leaving group will accelerate the reaction. The reactivity trend for alkyl halides is: R-I > R-Br > R-Cl.[1]

    Solution:

    • Switch to a More Reactive Halide: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[2]

    • Increase Temperature: For less reactive halides, increasing the reaction temperature can provide the necessary activation energy.[1] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Catalytic Potassium Iodide: The addition of a catalytic amount (0.1 eq) of potassium iodide (KI) can facilitate the reaction of alkyl chlorides or bromides through an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

  • Cause B: Inappropriate or Insufficient Base

    The N-alkylation reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct. This acid will protonate the nucleophilic piperidine starting material, forming an unreactive ammonium salt and effectively shutting down the reaction.[2][3]

    Solution:

    • Select an Appropriate Base: A non-nucleophilic base is required to scavenge the acid. The choice of base depends on the substrate's sensitivity and the required reaction conditions.

    • Ensure Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure the reaction medium remains basic.[4]

    BasepKa of Conjugate AcidTypical SolventsKey Characteristics
    Potassium Carbonate (K₂CO₃)10.3DMF, Acetonitrile, AcetoneCost-effective, heterogeneous base. Requires good stirring.[1][5]
    DIPEA (Hünig's Base)10.7Acetonitrile, DCMNon-nucleophilic organic base, good for sensitive substrates.[1][4]
    Triethylamine (Et₃N)10.8Acetonitrile, DCM, THFCommon organic base, can sometimes lead to quaternization side products.
    Sodium Hydride (NaH)~35DMF, THFVery strong, non-nucleophilic base for deprotonating less nucleophilic amines. Requires anhydrous conditions.[1][3]
  • Cause C: Poor Solvent Choice

    The solvent plays a crucial role in an SN2 reaction by solvating the transition state. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state without solvating the nucleophile excessively.

    Solution:

    • Use Polar Aprotic Solvents: Solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent choices that can accelerate the reaction rate.[2]

    • Ensure Solubility: Verify that all your reagents, including the base, are soluble in the chosen solvent. Poor solubility of an inorganic base like K₂CO₃ can be a rate-limiting factor.[1]

    SolventDielectric Constant (ε)TypeNotes
    Acetonitrile (ACN)37.5Polar AproticExcellent general-purpose solvent for N-alkylation.[6][7]
    Dimethylformamide (DMF)36.7Polar AproticHigher boiling point, useful for reactions requiring heat.[6][7]
    Dichloromethane (DCM)8.9Polar AproticGood for reactions at or below room temperature.
    Tetrahydrofuran (THF)7.6Polar AproticLess polar, but a common choice.
  • Cause D: Steric Hindrance

    Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can physically block the nucleophilic attack of the nitrogen.[2]

    Solution:

    • Increase Reaction Temperature: Higher temperatures can help overcome the energy barrier imposed by steric hindrance.

    • Consider an Alternative Synthetic Route: If steric hindrance is severe, direct alkylation may not be feasible. Reductive amination (discussed in Section 2) is often a superior alternative for sterically demanding substrates.

Question 2: My reaction is producing a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation event to form an undesired quaternary ammonium salt.[8]

Solution:

  • Control Stoichiometry: Use a slight excess of the piperidine (1.1-1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is more likely to react with the starting material.[2]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[3] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[4]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[9]

  • Use a Milder Base: A milder base, such as potassium bicarbonate (KHCO₃), can sometimes help control the rate of the second alkylation.[3][5]

Workflow for Troubleshooting Low Yield in Direct N-Alkylation

G start Low Yield in N-Alkylation check_reactivity Assess Alkyl Halide Reactivity (I > Br > Cl) start->check_reactivity check_base Evaluate Base (Type & Stoichiometry) check_reactivity->check_base Reactivity OK solution_halide Solution: - Switch to R-I or R-Br - Add catalytic KI - Increase Temperature check_reactivity->solution_halide Low check_solvent Check Solvent System (Polar Aprotic?) check_base->check_solvent Base OK solution_base Solution: - Use 1.5-2.0 eq of base - Select appropriate pKa (e.g., K₂CO₃, DIPEA) check_base->solution_base Inappropriate/ Insufficient check_sterics Consider Steric Hindrance check_solvent->check_sterics Solvent OK solution_solvent Solution: - Use ACN or DMF - Ensure all reagents are soluble check_solvent->solution_solvent Inappropriate solution_sterics Solution: - Increase Temperature - Switch to Reductive Amination check_sterics->solution_sterics High end Improved Yield check_sterics->end No significant hindrance solution_halide->end solution_base->end solution_solvent->end solution_sterics->end

Caption: Troubleshooting flowchart for direct N-alkylation.

Section 2: Reductive Amination

Reductive amination is a powerful, two-step, one-pot process that involves the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the N-alkylated product. This method is often milder and more selective than direct alkylation, particularly for complex substrates.[1][10]

Question 3: My reductive amination is failing. How can I troubleshoot the reaction?

Failure in reductive amination typically points to a problem in one of the two key stages: imine/iminium ion formation or the reduction step.

  • Cause A: Inefficient Imine/Iminium Ion Formation

    The reaction between the amine and the carbonyl to form the imine is an equilibrium process that generates water.[11] If this equilibrium is not shifted towards the imine, the subsequent reduction will not occur.

    Solution:

    • Acid Catalysis: Imine formation is often catalyzed by mild acid (e.g., a catalytic amount of acetic acid).[12] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, too much acid will protonate the piperidine, rendering it non-nucleophilic.[1] The optimal pH is typically between 4 and 5.

    • Water Removal: For sluggish reactions, removing the water byproduct can drive the equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Pre-formation: Allow the piperidine and carbonyl compound to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine concentration to build up.[1] Monitor imine formation by TLC or NMR if possible.[12]

  • Cause B: Incorrect Choice or Inactivity of Reducing Agent

    The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone before the imine can form.[4][11]

    Solution:

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[2][4] Its steric bulk and the electron-withdrawing acetoxy groups make it selective for the protonated iminium ion over the carbonyl starting material.[2]

    • Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also effective and selective under mildly acidic conditions.[1][11] However, it can generate toxic cyanide byproducts, making STAB a safer alternative.[4][13] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl. If used, it should only be added after confirming complete imine formation.[1]

    • Check Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Ensure your reducing agent is fresh and has been stored properly.

Mechanism of Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine Piperidine Hemiaminal Hemiaminal Piperidine->Hemiaminal + Aldehyde/Ketone (Acid Catalyst) Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H₂O N-Alkylated Piperidine N-Alkylated Piperidine Iminium Ion->N-Alkylated Piperidine + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Two-stage mechanism of reductive amination.

Section 3: General Protocols and Best Practices

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Proper reaction monitoring is crucial to determine if a reaction is complete, stalled, or forming byproducts.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (solvent system)

  • Capillary spotters

  • UV lamp

  • Staining solution (e.g., potassium permanganate or ninhydrin for amines)

Procedure:

  • Prepare the Eluent: Choose a solvent system that gives the starting piperidine an Rf value of approximately 0.3-0.4. A common starting point for piperidines is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (1%) to prevent streaking.

  • Spot the Plate: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot three lanes:

    • Left Lane: A sample of your starting piperidine.

    • Middle Lane (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it.

    • Right Lane: A small aliquot of your reaction mixture.[14][15]

  • Develop the Plate: Place the TLC plate in the chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Then, stain the plate to visualize UV-inactive compounds. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing.[15][16]

Protocol 2: Standard Work-up and Purification

Procedure:

  • Quench the Reaction: Once the reaction is complete, cool it to room temperature. If a strong base like NaH was used, carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). For other bases, dilute the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Wash: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will be guided by your TLC analysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Substitution of the Piperidine Ring.
  • BenchChem. (2025).
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Oregon State University. (n.d.). Solvent Properties - Dielectric Constant. [Link]

  • The OChemTutor. (2025). pKa values. [Link]

  • Unknown Source. (n.d.). Dielectric Constant of Common solvents.
  • Myers, A. (n.d.). Chem 115. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

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Technical Support Center: Purification of Piperidine and Removal of Pyridine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of piperidine, with a specific focus on the removal of the persistent pyridine impurity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your product.

Troubleshooting Guide: Common Issues in Piperidine Purification

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions with explanations of the underlying principles.

Issue 1: Persistent Pyridine Impurity Detected After Standard Distillation

Symptoms:

  • GC/MS or NMR analysis of your distilled piperidine shows a significant peak corresponding to pyridine.

  • The boiling point of your product is slightly elevated or broad during distillation.

Root Cause Analysis: A primary challenge in separating piperidine from its precursor, pyridine, is the formation of a minimum-boiling azeotrope.[1][2] This is a mixture with a constant boiling point that has a fixed composition. For the piperidine-pyridine system, this azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure, which is very close to the boiling point of pure piperidine (105.8°C).[3][4] Consequently, simple fractional distillation is ineffective at separating these two compounds beyond the azeotropic composition.[3]

Solutions:

Method 1: Azeotropic Distillation with Water

This method introduces water as an entraining agent to break the piperidine-pyridine azeotrope.

  • Principle: Water forms a new, lower-boiling azeotrope with piperidine, allowing for its preferential removal from the pyridine.[3]

  • Protocol:

    • In a round-bottom flask, combine your crude piperidine-pyridine mixture with water. The optimal ratio is typically between 6 and 12 parts piperidine to 1 part pyridine by weight.[3]

    • Set up a fractional distillation apparatus.

    • Heat the mixture. An aqueous azeotropic distillate will begin to collect. This distillate will have a higher piperidine-to-pyridine ratio than the starting mixture.[3]

    • The collected distillate will be a piperidine-water azeotrope (approximately 65% piperidine by weight), which can then be dried.[5]

    • To remove the water from the collected distillate, it can be dried over solid potassium hydroxide (KOH) pellets followed by a final simple distillation.[1][2]

Method 2: Chemical Purification via Carbonate Salt Formation

This is a highly effective chemical method that leverages the difference in basicity between piperidine and pyridine.

  • Principle: Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide to form a solid piperidine carbonate, which can be easily separated by filtration.[1][6]

  • Protocol:

    • Dissolve the crude piperidine containing the pyridine impurity in a suitable organic solvent such as xylene.[6]

    • Bubble carbon dioxide (CO₂) gas through the solution. A precipitate of piperidine carbonate will form.[6]

    • Continue bubbling CO₂ until no more precipitate is formed.

    • Cool the mixture to ensure complete precipitation of the piperidine carbonate.[2]

    • Filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.[2]

    • To regenerate the pure piperidine, suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine.[1]

    • Extract the liberated piperidine into an organic solvent (e.g., diethyl ether), dry the organic layer over solid KOH, and perform a final distillation to obtain pure piperidine.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis and purification of piperidine.

Q1: My purified piperidine has a yellow tint. What is the cause and how can I fix it?

A yellow discoloration in piperidine is typically a result of oxidation products.[2] While this may not affect all downstream applications, it is an indicator of impurity.

  • Solution: The most effective way to remove these colored impurities is through distillation.[2]

  • Prevention: To prevent future discoloration, store your purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[2]

Q2: How can I effectively remove water from my piperidine sample?

Water is a common impurity, especially after an aqueous workup or azeotropic distillation.

  • Solution: Piperidine can be efficiently dried by allowing it to stand over solid potassium hydroxide (KOH) pellets for several hours (or overnight) with occasional swirling.[1] Following this, the piperidine should be decanted or filtered from the KOH and then distilled.[1]

Q3: What analytical methods are best for detecting pyridine in piperidine?

Several analytical techniques can be used to quantify pyridine contamination.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a highly sensitive method for separating and quantifying pyridine in piperidine.[7]

  • Infrared (IR) Spectroscopy: The presence of pyridine can also be detected by IR spectroscopy, with a characteristic band for piperidine at 1320 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of pyridine.[8][9]

Q4: What are the key safety precautions when working with piperidine and pyridine?

Both piperidine and pyridine are hazardous chemicals that require careful handling.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling harmful vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[10]

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, wash the affected area immediately with plenty of soap and water.[10]

  • Storage: Store piperidine and pyridine in tightly sealed containers in a cool, dry, and well-ventilated area away from sources of ignition.[10][11]

  • Fire Safety: Both compounds are flammable. Keep them away from open flames, sparks, and hot surfaces.[11][12]

Visualizing the Workflow

Diagram 1: Decision Tree for Pyridine Removal

This diagram outlines the logical steps to choose the appropriate purification method based on the level of pyridine impurity.

start Crude Piperidine with Pyridine Impurity check_level Assess Pyridine Level (e.g., by GC) start->check_level high_level High Pyridine (>8%) check_level->high_level High low_level Low Pyridine (<8%) check_level->low_level Low azeo_distill Azeotropic Distillation with Water high_level->azeo_distill chem_purify Chemical Purification (Carbonate Salt Formation) low_level->chem_purify final_distill Final Drying and Simple Distillation azeo_distill->final_distill chem_purify->final_distill pure_piperidine Pure Piperidine final_distill->pure_piperidine

Caption: Decision workflow for selecting a pyridine removal method.

Diagram 2: Experimental Workflow for Chemical Purification

This diagram illustrates the key steps in the chemical purification of piperidine via carbonate salt formation.

cluster_0 Purification Process A 1. Dissolve crude piperidine in an organic solvent B 2. Bubble CO2 gas through the solution A->B C 3. Filter solid piperidine carbonate B->C D 4. Regenerate piperidine with a strong base C->D E 5. Extract and distill pure piperidine D->E

Caption: Key steps for chemical purification of piperidine.

Quantitative Data Summary

PropertyPiperidinePyridinePiperidine-Pyridine Azeotrope
Boiling Point (°C) 105.8[3]115.3[3]~106.1[2][3]
Composition N/AN/A~92% Piperidine, ~8% Pyridine[2]

References

  • Benchchem.
  • Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157.
  • DTIC. Piperidine Synthesis.
  • Canadian Science Publishing. A New Synthesis of Piperidine.
  • Benchchem.
  • ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • Sciencemadness.org.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • Penta chemicals. (2024).
  • INIS-IAEA.
  • Benchchem.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Engel, K. H. (1944). Purification of piperidine. U.S. Patent No. 2,363,159.
  • Engel, K. H. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158.
  • Carl ROTH. (2025).
  • ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • Slagh, H. R. (1959). Purification of piperidines. U.S. Patent No. 2,868,793.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • Fisher Scientific. (2023).
  • Organic Chemistry Portal.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods th
  • Benchchem. Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • ResearchGate. (2015).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • BOC Sciences. Piperidine Impurities.
  • Davies, W. H., & McGee, L. L. (1950). 1 : 2 : 5 : 6-Tetrahydropyridine: isolation from technical piperidine by efficient fractional distillation. Journal of the Chemical Society (Resumed), 678.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2007).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • NCBI.
  • Biosynce. (2025). What are the detection methods for piperidine?.
  • PubMed Central.
  • SynThink Research Chemicals.

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Technical Support Center: Navigating the Stability of Tetrahydropyran (THP) Ethers in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide in-depth, field-tested insights into the behavior of tetrahydropyran (THP) protecting groups under acidic conditions. Here, you will find not just the "how," but the critical "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and cleavage of THP ethers.

Q1: What is the fundamental mechanism of THP ether cleavage under acidic conditions?

A1: The deprotection of a THP ether is a classic example of an acid-catalyzed acetal hydrolysis.[1][2] The process begins with the protonation of the ether oxygen atom of the THP ring. This protonation makes the ether a much better leaving group. Subsequently, the carbon-oxygen bond cleaves, leading to the departure of the protected alcohol and the formation of a resonance-stabilized oxocarbenium ion intermediate.[1][3] This carbocation is then quenched by a nucleophile, which is typically the solvent (like water, methanol, or ethanol), to yield 2-hydroxytetrahydropyran or its corresponding alkoxy derivative, which exists in equilibrium with its ring-opened form, 5-hydroxypentanal.[1][2]

THP_Deprotection_Mechanism ROTHP R-O-THP H_plus + H⁺ ROTHP->H_plus ROHTHP R-O(H⁺)-THP H_plus->ROHTHP Protonation Carbocation THP⁺ (Resonance-Stabilized Carbocation) ROHTHP->Carbocation Cleavage ROH R-OH (Released Alcohol) Final_Product 2-Hydroxy-tetrahydropyran / 5-Hydroxypentanal Carbocation->Final_Product Nucleophilic Attack by H₂O H2O + H₂O

Caption: Acid-catalyzed deprotection mechanism of a THP ether.

Q2: My reaction conditions are supposed to be non-acidic, yet I'm observing premature cleavage of my THP group. Why might this be happening?

A2: This is a common and frustrating issue. While THP ethers are generally stable to a wide range of non-acidic conditions, including strong bases, organometallics, and hydrides, they are highly sensitive to even catalytic amounts of acid.[1][4][5] Unintended cleavage can occur due to:

  • Acidic Impurities in Reagents or Solvents: Commercially available reagents or solvents can contain trace acidic impurities. For instance, some grades of chloroform can degrade to produce HCl.

  • Inadvertent Acid Generation: Certain reaction conditions can generate acid in situ. A classic example is the use of commercial Palladium on Carbon (Pd/C) for hydrogenation in an alcohol solvent like ethanol.[6] The catalyst can contain residual acidic impurities (like PdCl₂) which, in the presence of the alcohol, generate small amounts of HCl, leading to THP group cleavage.[6]

  • Lewis Acidity: Some reagents that are not Brønsted acids can act as Lewis acids and catalyze THP ether cleavage. Care must be taken with reagents like MgBr₂, ZnCl₂, or other Lewis acidic metal salts.

Q3: How does the stability of a THP ether on a phenol or a tertiary alcohol compare to that on a primary or secondary alcohol?

A3: The stability of a THP ether is significantly influenced by the nature of the alcohol it protects. Phenolic THP ethers are considerably more acid-labile than those of aliphatic alcohols.[7] This is because the phenoxide ion is a much better leaving group due to the resonance stabilization of the resulting negative charge. Similarly, THP ethers of tertiary alcohols can be more labile as they can form a more stable tertiary carbocation upon cleavage. In peptide chemistry, for example, the THP group on the phenolic side chain of Tyrosine is noted to be highly acid-sensitive, sometimes cleaving even under HPLC and LC-MS conditions which may use TFA in the mobile phase.[7]

Q4: I am working with a chiral alcohol. What is a key drawback of using a THP protecting group?

A4: A significant drawback of using dihydropyran (DHP) to protect a chiral alcohol is the introduction of a new stereocenter at the anomeric carbon of the THP ring.[2][4] This results in the formation of a mixture of diastereomers. These diastereomers often have different physical and chemical properties, which can complicate purification (e.g., by chromatography) and characterization, particularly by NMR spectroscopy, as signals may be duplicated or broadened.[2][5]

Troubleshooting Guide: Stability & Deprotection Issues

This guide provides a structured approach to diagnosing and solving specific experimental problems related to THP ether stability.

Problem 1: Incomplete or Sluggish THP Deprotection

  • Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Potential Causes & Solutions:

    • Insufficiently Acidic Conditions: The chosen acid catalyst may be too weak or used in too low a concentration for the specific substrate.

      • Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if pyridinium p-toluenesulfonate (PPTS) in ethanol is ineffective, you might switch to p-toluenesulfonic acid (p-TsOH) or even a dilute solution of HCl.[2][7][8]

    • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its access to the acid catalyst.

      • Solution: Change to a co-solvent system to improve solubility. A common and effective system is a mixture of acetic acid, THF, and water (e.g., 4:2:1 ratio).[7]

    • Steric Hindrance: The THP-protected hydroxyl group may be in a sterically congested environment, hindering the approach of the proton and subsequent cleavage.

      • Solution: Increase the reaction temperature or extend the reaction time. Be mindful of potential side reactions with more sensitive substrates.

Problem 2: Unwanted Side Reactions or Decomposition of the Substrate During Deprotection

  • Symptoms: Formation of multiple unidentified byproducts observed by TLC or LC-MS; low yield of the desired deprotected alcohol.

  • Potential Causes & Solutions:

    • Acid-Sensitive Functional Groups: The substrate may contain other functional groups that are not stable to the acidic conditions used for THP removal (e.g., other acetals, silyl ethers, Boc groups).

      • Solution: Employ milder deprotection conditions. This is the most critical aspect of troubleshooting. The choice of acid and solvent is key.

        • Use a Weaker Acid: Switch from strong mineral acids (HCl, H₂SO₄) to milder organic acids like acetic acid or catalysts such as PPTS, which has a lower acidity than p-TsOH.[2]

        • Use an Alcohol Solvent: Performing the deprotection in an alcohol solvent (methanol or ethanol) instead of water can be milder. This is an acetal exchange process rather than direct hydrolysis.[5]

        • Heterogeneous Catalysts: Consider using solid-supported acid catalysts like Amberlyst-15 or zeolite H-beta, which can be easily filtered off, potentially offering better control and milder conditions.[4][9]

Deprotection_Decision_Tree start Need to Deprotect THP Ether q1 Is the substrate sensitive to strong acid? start->q1 robust Robust Substrate q1->robust No sensitive Acid-Sensitive Substrate q1->sensitive Yes cond1 Use standard strong conditions: - AcOH/THF/H₂O - p-TsOH in MeOH - Dilute HCl robust->cond1 cond2 Use mild conditions: - PPTS in EtOH - MgBr₂ - Amberlyst-15 resin sensitive->cond2

Caption: Decision workflow for selecting THP deprotection conditions.

Problem 3: THP group migrates or re-protects another hydroxyl group

  • Symptoms: The desired alcohol is formed, but a new THP ether appears at a different position in the molecule, or the starting material is regenerated.

  • Potential Causes & Solutions:

    • Reversible Reaction: The acid-catalyzed deprotection is a reversible process.[1] The liberated oxocarbenium ion is a potent electrophile that can be trapped by any available nucleophile, including the desired product alcohol or another hydroxyl group in the molecule, especially if the reaction is run under anhydrous conditions.

      • Solution: Ensure a sufficient excess of a nucleophilic solvent like water or methanol is present to efficiently trap the carbocation intermediate, driving the equilibrium towards the deprotected product.[2] For instance, using a solvent system like AcOH:THF:H₂O (4:1:1) provides ample water to quench the intermediate.[5]

Comparative Data & Protocols

Table 1: Common Acidic Conditions for THP Ether Deprotection
Catalyst/Reagent SystemTypical Solvent(s)TemperatureRelative StrengthNotes & Suitability
p-Toluenesulfonic acid (p-TsOH) Methanol, Ethanol0 °C to RTStrongVery common and effective, but can be too harsh for sensitive substrates.[2][7]
Pyridinium p-toluenesulfonate (PPTS) Ethanol, CH₂Cl₂RT to 55 °CMildBuffered, milder alternative to p-TsOH. Ideal for acid-sensitive molecules.[2][7]
Acetic Acid / THF / Water AcOH/THF/H₂O (e.g., 4:2:1)RT to 45 °CModerateExcellent for substrates with poor solubility and provides a water source to prevent reprotection.[5][7]
Dilute HCl or H₂SO₄ Acetone, THF/WaterRTVery StrongHighly efficient but lacks selectivity and is often too harsh for complex molecules.[8]
Amberlyst-15 (Ion Exchange Resin) MethanolRTMildHeterogeneous catalyst, easy to remove by filtration. Good for sensitive substrates.
Magnesium Bromide (MgBr₂) Diethyl etherRTMild (Lewis Acid)Chemoselective cleavage of THP ethers in the presence of other protecting groups like TBDMS.
Experimental Protocols

Protocol 1: Standard Deprotection of a Robust THP Ether using p-TsOH

This protocol is adapted from a general procedure and is suitable for substrates without other acid-labile functional groups.[2]

  • Dissolution: Dissolve the THP-protected alcohol (1.0 eq) in methanol (0.1–0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1–0.2 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Protocol 2: Mild Deprotection for an Acid-Sensitive Substrate using PPTS

This protocol is designed for substrates containing other acid-sensitive groups where selectivity is crucial.[2][7]

  • Dissolution: Dissolve the THP-protected alcohol (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.2–0.5 eq) to the solution at room temperature.

  • Heating (Optional): If the reaction is slow at room temperature, gently heat the mixture to 40–55 °C.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure the desired deprotection occurs without affecting other functional groups. This may take several hours (4-24 h).

  • Work-up: Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The residue can often be directly purified by flash column chromatography on silica gel. A mild aqueous work-up (as described in Protocol 1) can be performed if necessary, but direct chromatography often suffices and avoids introducing excess water.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A short review on the tetrahydropyranylation of alcohols. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Simulated reference based on content from search result snippets discussing cleavage conditions like HOAc-H2O and acetal exchange.)
  • ChemHelper. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–176. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

  • Beilstein-Institut. (2019). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 15, 2376–2384. Retrieved from [Link]

  • Khan, A. T., & Mondal, E. (2002). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 67(1), 373-375. Retrieved from [Link]

  • Wiley-VCH. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Retrieved from [Link]

  • ResearchGate. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(44), 7699-7701. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Piperidine Synthesis from Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine from pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on catalyst selection, reaction optimization, and troubleshooting. The conversion of the stable aromatic pyridine ring to a saturated piperidine scaffold is a cornerstone reaction in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] However, this transformation is not without its challenges, including the potential for catalyst deactivation and the formation of unwanted byproducts.[3][4] This guide offers practical, experience-driven advice to help you navigate these complexities and achieve efficient and selective piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing pyridine to piperidine?

A1: The most common and industrially relevant method is catalytic hydrogenation , which involves reacting pyridine with hydrogen gas (H₂) in the presence of a catalyst.[3] Other methods include transfer hydrogenation , where a hydrogen donor molecule like formic acid is used instead of H₂ gas, and electrocatalytic hydrogenation , an emerging green alternative that uses electricity to drive the reaction at ambient temperature and pressure.[3][5][6] Chemical reductions using stoichiometric reagents like sodium in ethanol are also possible but are often less preferred in industrial settings due to large amounts of waste.[7][8]

Q2: What are the main challenges in the catalytic hydrogenation of pyridine?

A2: The primary challenges stem from the aromatic stability of the pyridine ring and the Lewis basicity of the nitrogen atom.[1][2] The aromaticity necessitates potent catalysts and often requires elevated temperatures and pressures.[1][9] The nitrogen atom's lone pair in both pyridine and the resulting piperidine can coordinate strongly to the metal catalyst surface, leading to catalyst poisoning or deactivation, which slows down or stops the reaction.[1][10]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on your specific application. Heterogeneous catalysts (e.g., metals on a solid support like carbon) are dominant in industrial processes because they are easily separated from the reaction mixture and can be recycled.[1] Homogeneous catalysts (soluble complexes) can offer higher selectivity and activity under milder conditions but their separation from the product can be challenging and costly.[1][11]

Q4: What is "over-reduction" and how can it be prevented?

A4: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts such as pentylamines.[3] This side reaction reduces the yield of the desired product. To minimize over-reduction, careful selection of the catalyst is key. Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[3] Optimizing reaction conditions, such as using lower temperatures and pressures, can also help to suppress over-reduction.[3]

Catalyst Selection Guide

The choice of catalyst is critical for a successful pyridine hydrogenation. The optimal catalyst depends on the substrate, desired selectivity, and available equipment.

Catalyst Performance Comparison
CatalystTypical SupportActivitySelectivityTypical ConditionsCostKey Considerations
Rhodium (Rh) Carbon (Rh/C), Alumina (Rh/Al₂O₃)Very HighExcellentMild (e.g., 40°C, 5 bar H₂)[2]HighLess prone to catalyst poisoning and over-reduction.[3] Excellent for a wide range of functional groups.[2]
Ruthenium (Ru) Carbon (Ru/C), Alumina (Ru/Al₂O₃)HighGood to ExcellentMild to ModerateHighHighly effective, but may require optimization to avoid over-reduction.
Platinum (Pt) Platinum(IV) oxide (PtO₂, Adams' catalyst)HighGoodOften requires acidic conditions (e.g., acetic acid)[1][12]HighEffective for many substrates, but acidic medium can be a limitation. Can be used to avoid dehalogenation.[3]
Palladium (Pd) Carbon (Pd/C)ModerateModerateOften requires acidic additives and/or harsher conditions[1]MediumProne to catalyst poisoning by nitrogen.[13] Can cause dehalogenation of substituted pyridines.[3]
Nickel (Ni) Raney NickelModerateGoodHarsher conditions (e.g., 170-200°C, high pressure)[8]LowCost-effective for large-scale production, but requires more demanding reaction conditions.[2]
Iridium (Ir) Homogeneous complexesHighExcellentMild conditionsVery HighNovel catalysts show exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties.[14]
Catalyst Selection Decision Tree

This diagram provides a simplified decision-making process for selecting a suitable catalyst.

G start Start: Pyridine Substrate functional_groups Sensitive Functional Groups Present? (e.g., nitro, bromo, alkyne) start->functional_groups cost_constraint Is Cost a Major Constraint? functional_groups->cost_constraint No rh_ir Consider Rh or Ir-based catalysts functional_groups->rh_ir Yes high_selectivity High Selectivity Required? cost_constraint->high_selectivity No ni_raney Consider Raney Nickel cost_constraint->ni_raney Yes rh_ru Consider Rh or Ru catalysts high_selectivity->rh_ru Yes pd_pt Consider Pd/C or PtO₂ with optimization high_selectivity->pd_pt No pt_controlled Consider PtO₂ under controlled conditions rh_ir->pt_controlled

Caption: A decision tree to guide catalyst selection for pyridine hydrogenation.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low to No Conversion 1. Catalyst Deactivation/Poisoning: The nitrogen lone pair in pyridine/piperidine binds strongly to the catalyst's active sites.[3][4] 2. Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate H₂ availability at the catalyst surface.[3] 3. Low Reaction Temperature: The activation energy for ring dearomatization is not being overcome.[3] 4. Inactive Catalyst Batch: The catalyst may be old or from a poor-quality batch.[3]1. Use Acidic Additives: Add an acid (e.g., acetic acid, HCl) to protonate the pyridine nitrogen, forming a pyridinium salt.[13][15] This prevents it from poisoning the catalyst. Switch Catalyst: Rhodium-based catalysts are generally more resistant to nitrogen poisoning.[3] 2. Increase H₂ Pressure: Incrementally increase the hydrogen pressure. Improve Stirring: Ensure vigorous stirring to enhance gas-liquid mass transfer.[3] 3. Increase Temperature: Gradually raise the reaction temperature while monitoring for byproduct formation.[3] 4. Test Catalyst: Use a fresh batch of catalyst or test its activity on a known standard reaction.[3]
Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) 1. Incomplete Reaction: Insufficient reaction time or low catalyst loading.[3] 2. Premature Catalyst Deactivation: The catalyst loses activity before the reaction completes.[3]1. Increase Reaction Time/Catalyst Loading: Extend the reaction duration or increase the amount of catalyst used.[3] 2. Use a More Robust Catalyst: Switch to a more stable catalyst like Rh/C. Consider adding a fresh portion of the catalyst during the reaction.[3]
Over-reduction (C-N Bond Cleavage) 1. Catalyst Choice: Some catalysts (e.g., Raney Nickel under harsh conditions) are more prone to causing hydrogenolysis.[3] 2. Harsh Reaction Conditions: High temperatures and pressures can promote C-N bond cleavage.[3]1. Select a Milder Catalyst: Rhodium catalysts are highly selective for ring hydrogenation over C-N bond cleavage.[3] 2. Optimize Conditions: Use the lowest temperature and pressure that still provide a reasonable reaction rate.[3]
Dehalogenation of Halogenated Pyridines 1. Catalyst Type: Pd/C is particularly known to promote hydrodehalogenation.[3]1. Change Catalyst: Use a catalyst less prone to dehalogenation, such as PtO₂, under carefully controlled conditions.[3] The choice of solvent can also influence this side reaction.
Inconsistent Yields 1. Variability in Catalyst Activity: Different batches of the same catalyst can have varying activity.[3] 2. Purity of Starting Materials: Impurities in the pyridine or solvent can poison the catalyst. 3. Inconsistent Reaction Setup: Variations in stirring rate, temperature, or pressure control.[3]1. Standardize Catalyst Source: Use a consistent source and batch of catalyst for a series of experiments.[3] 2. Use High-Purity Reagents: Ensure the use of high-purity pyridine and anhydrous solvents.[3] 3. Standardize Procedure: Maintain consistent reaction parameters, including stirring speed, temperature, and pressure regulation.[3]
Troubleshooting Workflow

G start Problem with Pyridine Hydrogenation check_conversion Check Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High check_catalyst Is Catalyst Active? low_conversion->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes replace_catalyst Replace Catalyst Batch check_catalyst->replace_catalyst No increase_severity Increase T and/or P check_conditions->increase_severity No (Too Mild) add_acid Add Acidic Additive check_conditions->add_acid Yes (Poisoning Suspected) check_selectivity Check Selectivity good_conversion->check_selectivity byproducts Byproducts Observed check_selectivity->byproducts Poor success Successful Synthesis check_selectivity->success Good over_reduction Over-reduction? byproducts->over_reduction dehalogenation Dehalogenation? over_reduction->dehalogenation No milder_catalyst Use Milder Catalyst (e.g., Rh) over_reduction->milder_catalyst Yes change_catalyst Change Catalyst (e.g., to PtO₂) dehalogenation->change_catalyst Yes lower_conditions Lower T and P milder_catalyst->lower_conditions

Caption: A workflow for troubleshooting common issues in pyridine hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is a general guideline for the hydrogenation of a substituted pyridine using Platinum(IV) oxide in an acidic medium.[1]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[1]

    • Stir the reaction at the desired temperature (e.g., 40°C) for the required time (e.g., 16 hours).[1] Monitor reaction progress by TLC or GC-MS if possible.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

    • Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Visualizing the Reaction Pathway

G Pyridine Pyridine Intermediates Dihydropyridine & Tetrahydropyridine (Adsorbed on Catalyst Surface) Pyridine->Intermediates + 3H₂ [Catalyst] Piperidine Piperidine Intermediates->Piperidine

Caption: Simplified reaction pathway for the hydrogenation of pyridine to piperidine.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. NIH. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link]

  • Piperidine. Wikipedia. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Study on Catalyst Deactivation Kinetics of Pyridine Chlorination. Academax. [Link]

  • Dearomatic hydrogenation of pyridine to piperidine using Rh, Ru, or Pt as a metal catalyst. ResearchGate. [Link]

  • Piperidine Synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • DESIGN OF NON-PRECIOUS METAL CATALYSTS FOR HOMOGENEOUS HYDROGENATION REACTIONS. JKU ePUB. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC - NIH. [Link]

  • Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link]

  • Homogeneous vs Heterogeneous Catalysts. Columbia University. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. [Link]

  • Hydrogenation of pyridine compared to other heteroaromatic rings. Stack Exchange. [Link]

  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. [Link]

  • Preparation of piperidine from pyridine? Sciencemadness.org. [Link]

  • Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Semantic Scholar. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. NIH. [Link]

  • Mechanistic comparison of heterogeneous and homogeneous hydrogenation. ScienceDirect. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Typical transition metal single-atom catalysts with a metal-pyridine N structure for efficient CO2 electroreduction. ResearchGate. [Link]

  • A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions. MDPI. [Link]

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Technical Support Center: Managing Quaternary Ammonium Salt Formation in Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial chemical transformation. Here, you will find scientifically-grounded answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you minimize or eliminate the formation of undesired quaternary ammonium salts, thereby improving yield and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is piperidine over-alkylation and why is it a significant problem?

A1: Over-alkylation is a common side reaction that occurs during the N-alkylation of a secondary amine, such as piperidine. The desired reaction is the formation of a tertiary amine. However, this tertiary amine product can itself act as a nucleophile and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[1][2] This "quaternization" is problematic for several reasons: it consumes the desired product, reduces the overall yield, and introduces a salt byproduct that is often highly water-soluble, which can complicate the purification process.[2]

Q2: What is the fundamental chemical principle that drives the formation of quaternary ammonium salts?

A2: The tendency towards over-alkylation is driven by the relative nucleophilicity of the amines in the reaction mixture. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[1] Consequently, the tertiary amine product of the initial alkylation is often more nucleophilic and more reactive than the starting secondary piperidine amine.[1][2][3] This increased reactivity makes it a better competitor for the alkylating agent, leading to the formation of the quaternary salt in a classic "runaway reaction" scenario.[1][3]

Q3: Are there alternative synthetic methods that inherently avoid the problem of over-alkylation?

A3: Yes, one of the most effective strategies is to switch to a different synthetic methodology altogether. Reductive Amination is a superior and widely used method for achieving controlled mono-alkylation.[2][3] This two-step, one-pot process involves first reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired tertiary amine.[2] This method is highly selective and inherently avoids the formation of quaternary ammonium salts because the reaction conditions are not suitable for over-alkylation.[2]

Q4: How can I detect and quantify the formation of quaternary ammonium salts in my reaction mixture?

A4: Quaternary ammonium compounds (QACs) are ionic and non-volatile, which dictates the appropriate analytical techniques.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and common method. QACs are highly amenable to electrospray ionization (ESI) in positive ion mode.[5][6] LC-MS can be used to identify and quantify the quaternary salt, the desired tertiary amine, and any remaining starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to detect the formation of the quaternary salt. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) will be shifted significantly downfield compared to the corresponding protons in the tertiary amine precursor.

  • Thin-Layer Chromatography (TLC) : Quaternary salts are highly polar and will typically have a very low Rf value, often remaining at the baseline, depending on the solvent system used. This can provide a quick qualitative check for their presence.

  • Titration : For bulk analysis in certain applications, precipitation titration can be used where cationic quaternary ammonium salts are titrated with an anionic surfactant standard.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the competitive reaction pathways leading to the desired tertiary amine and the undesired quaternary ammonium salt.

G cluster_0 Reaction Mixture cluster_1 Reaction Pathways Piperidine Piperidine (Secondary Amine) TertiaryAmine Desired Product (Tertiary Amine) Piperidine->TertiaryAmine   + R-X (Desired Alkylation) AlkylHalide Alkyl Halide (R-X) QuatSalt Undesired Byproduct (Quaternary Ammonium Salt) AlkylHalide->QuatSalt TertiaryAmine->QuatSalt   + R-X (Over-alkylation)

Caption: Desired N-alkylation vs. undesired over-alkylation pathway.

Troubleshooting Guide: Over-Alkylation Issues

This guide provides a systematic approach to diagnosing and solving common problems related to the formation of quaternary ammonium salts.

Problem 1: Quaternary salt is the major product, with low yield of the desired tertiary amine.

This is a classic sign of a runaway reaction where the second alkylation is much faster than the first.

Probable CauseRecommended Solution & Rationale
Incorrect Stoichiometry Solution: Use a slight excess of the piperidine nucleophile (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[2] Rationale: Statistically favoring the reaction of the alkylating agent with the more abundant starting amine is the simplest way to suppress the second alkylation.[1]
Rapid Addition of Alkylating Agent Solution: Add the alkylating agent slowly over several hours, ideally using a syringe pump.[2][8] Rationale: This maintains a very low concentration of the alkylating agent in the reaction flask at any given time. This low concentration ensures it is more likely to encounter and react with the more abundant piperidine starting material rather than the newly formed tertiary amine product.[2]
Highly Reactive Alkylating Agent Solution: If using a highly reactive agent like methyl iodide or benzyl bromide, consider switching to a less reactive analogue (e.g., benzyl chloride instead of bromide).[2] Alternatively, lower the reaction temperature significantly. Rationale: Highly reactive electrophiles accelerate both alkylation steps. Reducing reactivity (either by choice of leaving group or by lowering temperature) provides a larger kinetic window to favor the initial mono-alkylation.[9][10]
Solvent Choice Solution: Use a less polar solvent if possible. Rationale: Polar solvents can stabilize the charged carbocation-like transition state of the SN1-type reaction that can occur with some alkylating agents, and they also stabilize the charged quaternary ammonium salt product.[11] Switching to a solvent of lower polarity may disfavor the second alkylation step.
Problem 2: Reaction is slow or stalls, and forcing conditions (e.g., high heat) lead to a mixture of products including the quaternary salt.

This often occurs when dealing with sterically hindered substrates or less reactive alkylating agents.[9]

Probable CauseRecommended Solution & Rationale
Steric Hindrance Solution: Increase the reaction temperature moderately and prolong the reaction time. For extremely hindered cases, direct alkylation may be unsuitable.[9][12] Rationale: Steric bulk around the nitrogen or on the alkylating agent slows the SN2 reaction rate.[9][13] More energy (heat) is required to overcome this barrier. However, excessive heat can also promote the undesired second alkylation. This is a scenario where switching to reductive amination is strongly advised.
Poor Leaving Group on Alkylating Agent Solution: Switch to an alkylating agent with a better leaving group (Order of reactivity: Iodide > Bromide > Chloride).[9][10] The addition of a catalytic amount of sodium or potassium iodide can facilitate reactions with alkyl chlorides or bromides. Rationale: A better leaving group lowers the activation energy for the nucleophilic substitution, increasing the rate of the desired first alkylation step.[11]
Inappropriate Base or Solvent System Solution: Ensure the base is suitable for the reaction. For many alkylations, an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or DMF is effective.[8][14] If the base is insoluble, the reaction rate will suffer. Rationale: The base is required to neutralize the acid (HX) formed during the reaction. If the acid is not scavenged, it will protonate the piperidine, forming a non-nucleophilic piperidinium salt and stopping the reaction.[8]
Troubleshooting Workflow Diagram

This decision tree can guide your experimental optimization process.

G start Over-alkylation Observed? q_stoich Is Piperidine in Excess? (1.1-1.2 eq.) start->q_stoich q_addition Is Alkyl Halide Added Slowly? (e.g., via syringe pump) q_stoich->q_addition Yes sol_stoich Adjust Stoichiometry: Use Excess Piperidine q_stoich->sol_stoich No q_reagent Is Alkylating Agent Highly Reactive? (e.g., MeI, BnBr) q_addition->q_reagent Yes sol_addition Slow Down Addition Rate q_addition->sol_addition No q_alternative Is Reductive Amination a Viable Alternative? q_reagent->q_alternative Yes end Problem Solved q_reagent->end No (Issue likely resolved) sol_reductive Switch to Reductive Amination Protocol q_alternative->sol_reductive Yes end_alt Consider Protecting Group Strategy q_alternative->end_alt No sol_stoich->q_addition sol_addition->q_reagent sol_reagent Lower Temperature or Use Less Reactive Halide sol_reagent->q_alternative sol_reductive->end

Caption: A decision-making workflow for troubleshooting piperidine over-alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Controlled Stoichiometry

This protocol is optimized to favor mono-alkylation by controlling the concentration of the electrophile.

Materials:

  • Piperidine derivative (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃), fine powder (2.0 equivalents)

  • Anhydrous acetonitrile (ACN)

  • Syringe pump

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add enough anhydrous acetonitrile to make a ~0.1 M solution with respect to the alkyl halide.

  • Begin vigorous stirring to create a fine suspension of the base.

  • In a separate, dry syringe, prepare a solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 2-4 hours at room temperature.[2][8]

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alkyl halide is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble potassium carbonate and potassium halide salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the crude product as necessary, typically by column chromatography or distillation.

Protocol 2: N-Alkylation via Reductive Amination (Superior Alternative)

This protocol is highly recommended for achieving clean mono-alkylation and completely avoiding quaternary salt formation.[2]

Materials:

  • Piperidine derivative (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Add the anhydrous solvent and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (H₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer two or three times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary amine.[2]

  • The crude product is often very clean, but can be purified further if necessary.

References

  • Technical Support Center: Preventing Over-Alkylation in Amine Synthesis - Benchchem. (URL: )
  • preventing over-alkylation of amines in synthesis - Benchchem. (URL: )
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing). (URL: )
  • Technical Support Center: Optimizing N-Alkylation of Piperidines - Benchchem. (URL: )
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (URL: )
  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucid
  • Analysis of quaternary ammonium compounds by pyrolysis gas chrom
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF - ResearchG
  • LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed. (URL: )
  • Titration of quaternary Ammonium compounds in disinfectants - Xylem Analytics. (URL: )
  • Procedure for N-alkylation of Piperidine?
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (URL: [Link])

  • troubleshooting low conversion in N-alkylation of secondary amines - Benchchem. (URL: )
  • Steric effects - Wikipedia. (URL: [Link])

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (URL: [Link])

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (URL: [Link])

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Technical Support Center: Improving the Solubility of Piperidine-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-containing compounds are a cornerstone of modern drug discovery, found in numerous pharmaceuticals and clinical candidates.[1][2] However, their journey from synthesis to biological evaluation is often hampered by a critical challenge: poor aqueous solubility. This issue can lead to inaccurate assay results, underestimated potency, and significant delays in research timelines. This guide provides researchers, scientists, and drug development professionals with a structured approach to systematically diagnose and overcome solubility challenges associated with piperidine-based compounds, ensuring reliable and reproducible data in biological assays.

Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of piperidine derivatives.

Q1: Why are many piperidine-containing compounds poorly soluble in aqueous buffers? A1: The solubility of a piperidine derivative is a balance of its structural features. While the nitrogen atom can act as a hydrogen bond acceptor, the piperidine ring itself is a saturated, non-polar heterocycle. Solubility issues often arise from:

  • Lipophilicity: The addition of bulky, hydrophobic substituents to the piperidine ring increases the molecule's overall lipophilicity (hydrophobicity), making it less favorable to dissolve in water.[3]

  • High Crystallinity: Strong intermolecular forces in the compound's crystal lattice can make it difficult for solvent molecules to break the lattice apart, resulting in low solubility.[4]

  • Molecular State: In neutral or basic media, the piperidine nitrogen is in its neutral, free base form, which is typically less water-soluble than its protonated salt form.[3]

Q2: How does pH dramatically affect the solubility of my piperidine-containing compound? A2: The nitrogen atom in the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.2.[3] This means that in acidic media (where the pH is below the pKa), the nitrogen atom readily accepts a proton to form a positively charged piperidinium ion. This process of forming a salt vastly increases the compound's polarity and its ability to interact with water molecules, often leading to a significant increase in aqueous solubility.[3][5] Therefore, creating a pH-solubility profile is a critical first step in characterizing your compound.

Q3: What are the most common initial strategies to improve the solubility of a new piperidine compound for an in vitro assay? A3: The most direct and widely used initial approaches are:

  • pH Adjustment: Since most piperidine compounds are basic, preparing a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can substantially increase solubility by forming a soluble salt.[3]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a very common strategy.[3][6] Dimethyl sulfoxide (DMSO) is the most prevalent, but others like ethanol, polyethylene glycols (PEGs), and N,N-dimethylformamide (DMF) are also used to first dissolve the compound before diluting it into the aqueous assay buffer.[6][7]

Q4: What is a co-solvent and how does it work? A4: A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of poorly soluble compounds.[5][7] It works by reducing the overall polarity of the solvent system, making it more favorable for a hydrophobic compound to dissolve.[7] For biological assays, a compound is typically dissolved in 100% co-solvent (like DMSO) to create a high-concentration stock, which is then diluted into the aqueous assay buffer.

Q5: When should I consider more advanced techniques like cyclodextrins or nanoparticle formulations? A5: If pH adjustment and co-solvents fail to achieve the desired concentration without precipitation, or if the required concentration of a co-solvent (e.g., DMSO) is toxic to your assay system, it's time to explore advanced methods.

  • Cyclodextrins: These are excellent for increasing the apparent solubility of a compound in solution and are particularly useful when you need to minimize the use of organic co-solvents.[3][8][9][10][11]

  • Nanoparticle Formulations: This strategy, which involves reducing the particle size of the drug to the nanometer range, is more complex but can dramatically increase the dissolution rate and surface area.[12][13][14][15] It is often considered for in vivo studies but the principles are applicable for preparing dispersions for in vitro use.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My compound is insoluble even in 100% DMSO.

  • Question: I am trying to make a 10 mM stock of my piperidine derivative in DMSO, but it won't dissolve. What can I do?

  • Answer: While DMSO is a powerful solvent, some highly crystalline or "brick dust" compounds can resist solubilization.

    • Action 1: Gentle Heating and Sonication. Gently warm the vial to 37°C and use a bath sonicator.[16] This adds energy to the system, helping to overcome the crystal lattice energy.

    • Action 2: Try an Alternative Aprotic Solvent. Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes be effective where DMSO fails.[17] Always verify the compatibility of these solvents with your assay system.

    • Action 3: Prepare a Lower Concentration Stock. Your compound's solubility limit in DMSO may be below 10 mM. Attempt to prepare a 5 mM or 1 mM stock solution to determine its solubility limit.

Problem 2: My compound dissolves in DMSO, but precipitates immediately upon dilution into my aqueous assay buffer.

  • Question: I have a clear 10 mM DMSO stock, but when I add it to my cell culture media or PBS for the assay, it turns cloudy. How do I fix this?

  • Answer: This is a very common problem known as "solvent shock" or "precipitation upon dilution."[18] The compound is crashing out of solution because the solvent environment changes abruptly from 100% organic to mostly aqueous.

    • Action 1: Optimize the Final DMSO Concentration. Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without causing artifacts (typically ≤0.5-1%) and consistent across all wells.[3][19]

    • Action 2: Use a Stepwise Dilution. Instead of a large, single dilution (e.g., 1:1000), perform serial or intermediate dilutions. For example, dilute the 10 mM DMSO stock into a 50:50 mix of DMSO:buffer, and then further dilute that intermediate solution into the final assay buffer. This gradual change in solvent polarity can keep the compound in solution.[3][20]

    • Action 3: Lower the pH of the Assay Buffer. If your compound is basic and your assay can tolerate it, lowering the pH of the final aqueous buffer can significantly increase the compound's solubility and prevent precipitation.[21]

    • Action 4: Incorporate a Surfactant. Low concentrations of non-ionic surfactants like Tween 80 or Triton X-100 (e.g., 0.01-0.1%) in the final assay buffer can help form micelles that keep the compound solubilized.[21]

Problem 3: My prepared working solution is initially clear but becomes cloudy over time in the incubator.

  • Question: My assay plate looked fine when I prepared it, but after an hour at 37°C, I see a precipitate in the wells. What is happening?

  • Answer: This suggests that your compound has exceeded its thermodynamic solubility at 37°C, even if it was kinetically soluble at room temperature.

    • Action 1: Check for Temperature Effects. The solubility of some compounds decreases with increasing temperature.[18] You may be operating at a concentration that is supersaturated at 37°C. The only solution is to lower the final compound concentration in the assay.

    • Action 2: Evaluate Interactions with Media Components. The compound may be interacting with salts, proteins, or other components in complex media (like cell culture media), leading to precipitation over time.[18] Test the compound's stability in a simpler buffer (like PBS) to see if the problem persists. If solubility is better in the presence of serum, it may be binding to proteins like albumin.[19]

Workflow for Solubility Enhancement

This diagram outlines a systematic approach for a researcher to follow when encountering a poorly soluble piperidine-based compound.

Solubility_Workflow start Start: Poorly Soluble Piperidine Compound check_pka Is the compound basic? (Check pKa, likely >8) start->check_pka ph_adjust Strategy 1: pH Adjustment Prepare acidic stock (e.g., pH 3-4) or lower assay buffer pH. check_pka->ph_adjust Yes cosolvent Strategy 2: Co-Solvent Prepare 100% DMSO stock. Use stepwise dilution. check_pka->cosolvent No / Unsure ph_success Solubility Achieved? ph_adjust->ph_success ph_success->cosolvent No end_success Proceed with Assay ph_success->end_success Yes cosolvent_success Solubility Achieved at Non-Toxic [DMSO]? cosolvent->cosolvent_success cyclodextrin Strategy 3: Complexation Use HP-β-Cyclodextrin or SBE-β-Cyclodextrin. cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclo_success Solubility Achieved? cyclodextrin->cyclo_success advanced Advanced Strategies: - Salt Formation (Solid Form) - Nanosuspensions - Lipid-Based Formulations cyclo_success->advanced No cyclo_success->end_success Yes end_fail Re-evaluate Compound/ Consult Formulation Scientist advanced->end_fail

Caption: Decision workflow for improving compound solubility.

Data Summary Tables

Table 1: Common Co-Solvents and Surfactants for In Vitro Assays

Agent TypeExampleTypical Stock Conc.Recommended Final Assay Conc.Notes
Co-SolventDMSO1-20 mM≤ 0.5%The industry standard; can cause cell toxicity at higher concentrations.[19]
Co-SolventEthanol1-20 mM≤ 1%Can be more volatile than DMSO; check for effects on enzyme activity.
Co-SolventPEG 4001-20 mM≤ 1-2%A polymer often used in in vivo formulations, can be useful in vitro.[6][16]
SurfactantTween® 8010% Stock in H₂O0.01 - 0.1%Non-ionic surfactant; forms micelles to solubilize compounds.[16]
SurfactantTriton™ X-10010% Stock in H₂O0.01 - 0.1%Can interfere with some cell membrane-based assays.
ComplexationHP-β-Cyclodextrin2-45% Stock in H₂O0.1 - 2%Forms inclusion complexes to increase apparent solubility.[22]
ComplexationSBE-β-Cyclodextrin2-45% Stock in H₂O0.1 - 2%A modified cyclodextrin with improved solubility and safety profile.[22]
Detailed Experimental Protocols

Protocol 1: Preparing a Stock Solution Using Stepwise Dilution

This protocol is designed to mitigate precipitation upon dilution from a DMSO stock.

Materials:

  • Your piperidine-based compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Assay buffer (e.g., PBS or cell culture media)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Primary Stock: Weigh out the appropriate amount of your compound and dissolve it in 100% DMSO to make a concentrated primary stock solution (e.g., 20 mM).[23] Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound in a solution with high organic content. For example, add 10 µL of your 20 mM primary stock to 90 µL of 100% DMSO to make a 2 mM intermediate stock.

  • Prepare Aqueous Dilution Series: Perform the next dilution into your final assay buffer. For example, to achieve a final concentration of 20 µM in an assay with a final DMSO concentration of 0.5%, you would add 5 µL of the 2 mM intermediate stock to 495 µL of assay buffer.

  • Final Addition to Assay: Add the required volume of this final aqueous dilution to your assay wells.

  • Vehicle Control: It is critical to prepare a parallel vehicle control by making the same dilutions with DMSO that does not contain your compound.[19]

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a complexation agent to improve aqueous solubility.[9][10]

Materials:

  • Your piperidine-based compound (powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Sterile vials

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point. Warm the solution slightly (to 37-40°C) to ensure the cyclodextrin is fully dissolved.

  • Add Compound: Weigh and add an excess amount of your solid piperidine compound directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature or 37°C for 24-48 hours. This allows time for the compound to form an inclusion complex with the cyclodextrin and reach equilibrium.[24]

  • Remove Undissolved Compound: After equilibration, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Isolate Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution of the compound-cyclodextrin complex.

  • Determine Concentration: The concentration of your compound in this stock solution must be determined analytically using a method like HPLC-UV or LC-MS/MS.

  • Assay Dilution: Use this quantified stock for serial dilutions in your assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References
  • National Institutes of Health (NIH). (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC.
  • Pharmaceutical Technology. (n.d.). Developing nanoparticle formulations or poorly soluble drugs.
  • PubMed. (n.d.). Drug nanoparticles: formulating poorly water-soluble compounds.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
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  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Royal Society of Chemistry. (n.d.). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale.
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  • MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • PubMed Central (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
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  • PubMed. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
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  • ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with multiple biological targets, offering a robust starting point for drug discovery. The 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine core is a quintessential example of such a scaffold.[1][2] Its structure, a strategic fusion of a piperidine ring and a tetrahydropyran (THP) moiety, imparts favorable physicochemical and pharmacological properties, making it a cornerstone in the design of novel therapeutics.[2][3][4]

The significance of this scaffold is underscored by its incorporation into clinical candidates like BTRX-335140 (NAVACAPRANT), a selective κ-opioid receptor (KOR) antagonist being investigated for mood disorders.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) studies of analogs derived from this core. We will dissect how modifications to its distinct chemical regions influence biological activity against various targets, supported by experimental data and synthetic rationale.

The Core Scaffold: A Union of Favorable Moieties

The this compound scaffold is a bicyclic amine derivative featuring a piperidine ring substituted at the 1-position with a tetrahydropyran group and at the 4-position with a primary amine.[1] Each component contributes unique and valuable characteristics to the overall molecule.

  • Piperidine Ring : As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring offers a versatile and conformationally flexible core.[4][5] Its basic nitrogen can be crucial for forming salt bridges with acidic residues in target proteins, while its saturated, three-dimensional structure allows for precise spatial orientation of substituents to optimize binding interactions.[2][5]

  • Tetrahydropyran (THP) Moiety : The non-planar THP ring is a key feature that increases the three-dimensional (sp³-rich) character of drug candidates.[3][6] This departure from flat, aromatic structures is often associated with improved solubility, metabolic stability, and target specificity, addressing common liabilities in drug development.[3]

  • 4-Amine Group : This primary amine serves as a critical anchor point for further chemical elaboration, allowing for the introduction of a wide array of functional groups to probe interactions with the target protein.

cluster_scaffold This compound Core cluster_piperidine Piperidine Core cluster_thp Tetrahydropyran (THP) Moiety cluster_amine 4-Amine Group Scaffold Scaffold P Versatile scaffold Conformational flexibility Modulates physicochemical properties T Increases 3D character (sp³) Improves drug-like properties A Key point for derivatization Forms hydrogen bonds

Caption: Core structure and key functional components.

Synthetic Pathways: Building the Foundation

The construction of the this compound scaffold is most efficiently achieved through reductive amination (or alkylation). This well-established method provides a reliable and scalable route to the core structure.

One of the most documented procedures involves the reaction of 4-N-Boc-aminopiperidine with tetrahydro-4H-pyran-4-one.[1] The use of a Boc (tert-butyloxycarbonyl) protecting group on the 4-amino group is a critical strategic choice, preventing self-condensation and directing the alkylation to the more nucleophilic secondary amine of the piperidine ring. The subsequent removal of the Boc group under acidic conditions yields the desired final product.

G start Reactants step1 4-N-Boc-aminopiperidine + Tetrahydro-4H-pyran-4-one start->step1 step2 Reductive Amination step1->step2 reagent1 Reductant: NaBH3CN or Na(OAc)3BH step2->reagent1 step3 Boc-Protected Intermediate step2->step3 step4 Acidic Deprotection step3->step4 reagent2 Acid: TFA or HCl step4->reagent2 end Final Product: 1-(THP)-piperidin-4-amine step4->end

Caption: General workflow for reductive amination synthesis.

Comparative SAR Analysis Across Biological Targets

The true utility of this scaffold is revealed by examining how its analogs perform against different biological targets. The SAR is highly dependent on the specific protein being targeted, with modifications at different positions yielding dramatically different outcomes.

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and the piperidine scaffold is a common feature in many GPCR ligands.[7]

  • κ-Opioid Receptor (KOR) Antagonists: The clinical candidate NAVACAPRANT highlights the scaffold's role in creating selective KOR antagonists.[1] In this context, the core 1-(THP)-piperidin-4-amine structure serves as a rigid, three-dimensional anchor. Further derivatization on the 4-amine group with larger aromatic moieties is responsible for achieving high affinity and selectivity for the KOR binding pocket, which is known to accommodate bulky ligands. The THP group likely contributes to optimal positioning within the receptor and favorable pharmacokinetic properties.[1]

  • P2Y14 Receptor Antagonists: While not a direct analog, a relevant study on P2Y14R antagonists demonstrated the importance of the piperidine moiety's charge state.[8] The parent compounds were zwitterionic, which can limit cell permeability. Researchers successfully replaced the positively charged piperidine with neutral bioisosteres, such as 5-(hydroxymethyl)isoxazol-3-yl, which maintained or improved receptor affinity.[8] This illustrates a key SAR principle: the basic piperidine nitrogen, while often crucial, can sometimes be replaced to enhance drug-like properties without sacrificing potency.

  • CCR5 Receptor Antagonists: In the development of anti-HIV-1 agents targeting the CCR5 receptor, SAR studies showed that replacing flexible linker chains with rigid heterocycles like pyrazole, attached to the 4-position of the piperidine ring, led to potent antagonists.[9] This reinforces the concept that the substituent on the piperidine nitrogen is a primary determinant of activity, and that rigidifying the linker can be a highly effective strategy for improving potency.

Target Class 2: Enzymes

The scaffold also serves as a foundation for potent enzyme inhibitors, where precise interactions with the active site are paramount.

  • MenA Inhibitors (Tuberculosis): An extensive SAR study on piperidine derivatives as inhibitors of MenA, an enzyme in the vitamin K2 biosynthesis pathway of Mycobacterium tuberculosis, provides a clear framework for analysis.[10] The researchers systematically modified three regions:

    • Western Region: Replacing a lipophilic benzophenone moiety with other groups like 3-phenoxyphenyl or 2-naphthyl retained potency while improving physicochemical properties (e.g., reducing cLogP).[10]

    • Central Region: Modifications to the linker between the piperidine and the western region were generally well-tolerated.

    • Eastern Region: Modifications directly to the piperidine core or the amine substituent were poorly tolerated, highlighting the critical importance of the core scaffold's integrity and the basicity of the piperidine nitrogen for MenA inhibition.[10]

  • TGF-β Type I Receptor (ALK5) Kinase Inhibitors: The versatility of the THP moiety is shown in a series of potent ALK5 inhibitors.[11] Here, the tetrahydro-2H-pyran-4-yl group is attached to a pyrazole ring, which is then linked to a pyridine-2-yl-amino core. The THP group occupies a specific pocket in the kinase active site, and its non-planar structure is crucial for achieving high inhibitory activity. The optimization of this series led to a compound with an oral bioavailability of 57.6%, demonstrating the THP's positive impact on pharmacokinetics.[11]

Summary of SAR Findings
Analog Series / TargetKey Structural Modification & RationaleObserved Effect on Biological ActivityReference(s)
KOR Antagonists Bulky aromatic groups on the 4-amine. (To fit into KOR binding pocket).Achieved high affinity and selectivity. The core scaffold acts as a 3D anchor.[1]
P2Y14R Antagonists Replacement of charged piperidine with a neutral bioisostere. (To improve drug-like properties).Maintained or improved receptor affinity while removing zwitterionic character.[8]
CCR5 Antagonists Rigid heterocyclic linkers (e.g., pyrazole) on piperidine N1. (To reduce conformational flexibility).Led to potent anti-HIV-1 activity.[9]
MenA Inhibitors Modifications to "Western" region (distal to piperidine). (To improve physicochemical properties).Retained potency with improved cLogP. Modifications to the core piperidine ("Eastern") were poorly tolerated.[10]
ALK5 Kinase Inhibitors THP group attached to a pyrazole core. (To occupy a specific kinase pocket).Potent and selective ALK5 inhibition with good oral bioavailability.[11]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To validate the potency of newly synthesized analogs, a robust and reproducible biological assay is essential. The following describes a representative protocol for an in vitro kinase inhibition assay, similar to what would be used for evaluating ALK5 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase enzyme.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based detection method.

Materials:

  • Recombinant human kinase (e.g., ALK5)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader capable of luminescence or TR-FRET detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Causality: A wide concentration range is necessary to generate a full dose-response curve, from which an accurate IC₅₀ can be calculated.

  • Reaction Setup:

    • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme, diluted in assay buffer, to all wells except the negative controls.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Causality: Pre-incubation ensures that the inhibitor has sufficient time to bind to the enzyme before the enzymatic reaction begins.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution containing the peptide substrate and ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Causality: The reaction time is optimized to ensure it remains in the linear range, where the rate is proportional to enzyme activity.

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (a proxy for kinase activity) or the amount of phosphorylated substrate.

    • Incubate as required by the detection kit (e.g., 40-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader (e.g., measuring luminescence).

    • Convert the raw signal to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, with its integrated controls, ensures that the measured inhibition is a direct result of the compound's interaction with the target enzyme.

Conclusion

The this compound scaffold is a proven and powerful platform in drug discovery. Its inherent structural and physicochemical properties provide a solid foundation for building potent and selective modulators of diverse biological targets, including GPCRs and enzymes. The comparative SAR studies reveal that while the core scaffold is often essential for maintaining activity, strategic modifications to its peripheral regions are key to optimizing potency, selectivity, and pharmacokinetic profiles. As researchers continue to explore chemical space, this versatile scaffold will undoubtedly remain a valuable tool in the development of next-generation therapeutics.

References

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  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis . Source: PubMed Central. [Link]

  • Structure–activity relationship of piperidine derivatives with... . Source: ResearchGate. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors . Source: PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands . Source: PubMed Central. [Link]

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A Tale of Two Rings: A Comparative Guide to the Biological Activity of Piperidine and Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine and pyrrolidine rings stand as preeminent "privileged scaffolds." Their frequent appearance in a vast array of biologically active compounds and approved drugs is a testament to their versatility and drug-like properties.[1] The addition of a basic nitrogen atom within a three-dimensional framework allows for crucial interactions with biological targets and modulation of physicochemical properties essential for a successful therapeutic agent.[1] While separated by only a single methylene unit, the six-membered piperidine and five-membered pyrrolidine rings impart distinct characteristics to a molecule, influencing everything from target affinity to metabolic stability. This guide offers an in-depth, data-driven comparison of these two foundational scaffolds to inform strategic decisions in drug design and development.

Physicochemical Properties: More Than Just One Carbon Apart

The seemingly minor difference in ring size between piperidine and pyrrolidine leads to significant variations in their fundamental physicochemical properties, which in turn dictate their biological behavior.[1]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) 0.840.46Piperidine is more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and potential for off-target hydrophobic interactions. The choice between the two can be a strategic tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Prefers a more rigid chair conformation.Adopts more flexible envelope and twist (pseudo-rotation) conformations.The rigidity of the piperidine ring can be advantageous for "locking in" a specific conformation required for optimal binding to a target. Conversely, the greater flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptability is necessary for target engagement.[1]

This interplay of basicity, lipophilicity, and conformational flexibility is a critical consideration at the outset of any drug discovery program. The choice of scaffold can be a powerful tool to modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties and ultimately its biological activity.

G cluster_physicochem Physicochemical Properties cluster_bio Biological & Pharmacokinetic Profile pKa pKa (Basicity) affinity Target Binding Affinity & Selectivity pKa->affinity Influences ionic interactions logP logP (Lipophilicity) adme ADME Properties (Permeability, Metabolism) logP->adme Affects membrane permeability flex Conformational Flexibility flex->affinity Determines fit to binding pocket activity Overall Biological Activity affinity->activity adme->activity

Physicochemical properties' influence on biological activity.

Head-to-Head in the Arena: Comparative Biological Activities

The true measure of a scaffold's utility lies in its performance within a biological context. Here, we compare the activity of piperidine and pyrrolidine derivatives across several key therapeutic areas, supported by experimental data.

Anticancer Activity

Both piperidine and pyrrolidine scaffolds are integral components of numerous anticancer agents. Their derivatives have been shown to act through various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis.

A study on novel-substituted chalcone analogs revealed that both piperidine and pyrrolidine moieties could enhance anticancer potential against the estrogen receptor-positive MCF-7 breast cancer cell line. Several derivatives from both classes showed good antiproliferative activity, with some being comparable to the standard drug tamoxifen. Another study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives demonstrated selective cytotoxic potential against A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with some derivatives showing comparable potency to 5-fluorouracil.[2][3]

Comparative Anticancer Activity Data

Compound ClassCell LinePiperidine Derivative IC50 (µM)Pyrrolidine Derivative IC50 (µM)Reference
Benzamide AnaloguesN1E-115 (neuroblastoma)>10035[4]
Substituted ChalconesMCF-7 (breast cancer)Good activity (qualitative)Good activity (qualitative)[3]

These findings highlight that the choice between a piperidine and a pyrrolidine scaffold can dramatically impact anticancer potency, with the specific substitution pattern playing a crucial role in determining activity.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion

The PI3K/Akt signaling pathway, a common target for anticancer piperidine and pyrrolidine derivatives.
Antimicrobial Activity

The fight against infectious diseases has also benefited from the versatility of these heterocyclic scaffolds.

In a comparative study, a series of 2-hydroxypyrrolidine and 2-hydroxypiperidine derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that a pyrrolidine derivative, 1-(quinolin-3-yl)pyrrolidin-2-ol, showed potent and broad-spectrum antimicrobial activity, particularly against E. coli and K. pneumoniae. Another study investigating halogenobenzene derivatives of both piperidine and pyrrolidine found that specific substituted compounds from both classes inhibited the growth of various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml.[5]

Comparative Antimicrobial Activity Data

Compound ClassMicroorganismPiperidine Derivative MIC (µg/mL)Pyrrolidine Derivative MIC (µg/mL)Reference
Halogenobenzene DerivativesS. aureus>512 (for some)32-128[5]
Halogenobenzene DerivativesE. coli>512 (for some)128-512[5]
Halogenobenzene DerivativesC. albicans64-12832-64[5]

These results suggest that while both scaffolds can be incorporated into effective antimicrobial agents, the specific substitution pattern and the nature of the heterocyclic ring itself can influence the spectrum and potency of activity.

Neuroprotective Activity

The conformational constraint and ability to interact with various receptors make piperidine and pyrrolidine derivatives attractive candidates for treating central nervous system (CNS) disorders.

A comparative study of benzamide analogues for anticonvulsant activity revealed that the pyrrolidinyl derivative was effective against electroshock-induced seizures, while the corresponding piperidinyl derivative was inactive. This difference in activity was correlated with the pyrrolidinyl analogue's greater potency in blocking voltage-gated sodium channels.[4] In the context of Alzheimer's disease, both piperidine and pyrrolidine scaffolds have been used to design acetylcholinesterase (AChE) inhibitors.[6][7]

Structure-activity relationship studies on dual serotonin and noradrenaline reuptake inhibitors have shown that the choice between a 4-piperidine and a 3-pyrrolidine core, along with stereochemistry and substitution patterns, significantly influences the inhibitory activity and selectivity.[5]

Antiviral Activity

Piperidine and pyrrolidine derivatives have also been explored for their potential as antiviral agents. A series of piperidine-substituted purines were found to possess remarkable inhibitory potencies against HIV.[8] Another study focused on piperidine derivatives as inhibitors of the influenza virus, with some compounds showing excellent activity against a variety of influenza strains.[3] While direct head-to-head comparative studies with analogous pyrrolidine derivatives are less common in the literature, the prevalence of both scaffolds in antiviral drug discovery highlights their importance.

Structure-Activity Relationship (SAR): The "Why" Behind the "What"

The biological activity of piperidine and pyrrolidine derivatives is not solely determined by the core scaffold but is intricately linked to the nature and position of their substituents.

For instance, in the development of anticonvulsant agents based on pyrrolidine-2,5-diones, the substituents at the 3-position of the pyrrolidine ring were found to be crucial for activity.[1] Similarly, for dual serotonin and noradrenaline reuptake inhibitors, the substitution on the aryloxy ring and the stereochemistry of the piperidine or pyrrolidine core were key determinants of their inhibitory profiles.[5]

The more rigid chair conformation of the piperidine ring can be exploited to orient substituents in well-defined axial and equatorial positions, which can be critical for precise interactions with a target's binding site. In contrast, the greater conformational flexibility of the pyrrolidine ring, with its envelope and twist forms, may allow for a more adaptive fit to the binding pocket, which can be advantageous in certain contexts.[1]

Experimental Protocols: Ensuring Self-Validating Systems

To provide a practical framework for the comparative evaluation of piperidine and pyrrolidine derivatives, we detail the methodologies for several key in vitro assays.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for their potential anticancer activity.

MTT_Workflow A 1. Seed cells in a 96-well plate and treat with compounds B 2. Add MTT reagent to each well A->B C 3. Incubate to allow formazan formation by viable cells B->C D 4. Solubilize formazan crystals with DMSO or other solvent C->D E 5. Measure absorbance at ~570 nm D->E

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine and pyrrolidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Metabolic Stability: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance.

Methodology:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, the test compound, and a buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point. The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Conclusion: A Nuanced Choice for Rational Drug Design

The decision to employ a piperidine or a pyrrolidine scaffold is a nuanced one, with no single answer being universally correct. The greater rigidity and lipophilicity of the piperidine ring can be leveraged to achieve high-affinity binding through conformational restriction.[1] In contrast, the enhanced flexibility of the pyrrolidine ring may be advantageous when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1]

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overarching structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more informed and strategic decisions in the pursuit of novel and effective therapeutics.

References

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  • Guguloth, R., & Gubbiyappa, S. K. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Ovid. [Link]

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A Researcher's Guide to In Vitro Efficacy Evaluation of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of robust in vitro assays for characterizing the efficacy of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The specific scaffold serves as a key intermediate and pharmacophore in several clinical candidates, including selective κ-opioid receptor (KOR) antagonists and inhibitors of the TGF-β type I receptor.[2][3] Given this chemical precedent, this guide will focus on a panel of in vitro assays designed to evaluate the potential of novel derivatives against common neurological targets: key enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO), and critical G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Our approach moves from broad-based primary screening of enzymatic activity to more nuanced secondary assays of receptor interaction, providing a logical workflow for identifying and characterizing promising lead compounds.

Chapter 1: Primary Screening - Key Enzyme Inhibition Assays

The initial evaluation of novel CNS-active compounds often begins with assessing their impact on key neurotransmitter-metabolizing enzymes. This provides a rapid, cost-effective method to identify potent inhibitors and understand their selectivity.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE catalyzes the breakdown of the neurotransmitter acetylcholine.[4] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6] Evaluating derivatives for AChE inhibition can identify candidates for dementia and cognitive disorder therapies. The most common and reliable method is the colorimetric assay developed by Ellman.[4]

Experimental Protocol: Colorimetric AChE Inhibition Assay

This protocol is based on the Ellman method, where thiocholine, a product of acetylthiocholine hydrolysis by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[4][5]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives) and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of buffer, 25 µL of the test compound at various concentrations (or positive control/vehicle), and 25 µL of AChE enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is determined using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are critical for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[7][9][10] Assessing the inhibitory activity and selectivity of derivatives against these two isoforms is crucial for determining their therapeutic potential and side-effect profile.

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

This high-throughput assay uses a probe that generates a fluorescent product upon reaction with H₂O₂, which is produced during the MAO-catalyzed oxidation of a substrate.[8][11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Substrate (e.g., kynuramine or benzylamine)[7][10]

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compounds and selective controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[10]

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In separate wells for MAO-A and MAO-B, add buffer, test compound at various concentrations, and the respective MAO enzyme.

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an appropriate excitation and emission wavelength (e.g., 530-560 nm excitation, ~590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percent inhibition for each concentration against a vehicle control. Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity (Selectivity Index = IC₅₀ MAO-A / IC₅₀ MAO-B).

Chapter 2: Secondary Screening - Receptor Interaction and Functional Assays

Following primary enzymatic screening, promising candidates should be evaluated for their interaction with key CNS receptors. This step helps to elucidate the mechanism of action, distinguishing between binding affinity and functional efficacy (agonist, antagonist, or inverse agonist activity).

Dopamine D2 Receptor (D2R) Assays

Rationale: The D2 receptor is a primary target for antipsychotic medications used to treat schizophrenia and is also implicated in Parkinson's disease.[12][13] D2Rs are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13]

Experimental Workflow: D2R Characterization

G cluster_0 Binding Affinity cluster_1 Functional Activity Binding Radioligand Binding Assay (e.g., [3H]Spiperone) Ki Determine Ki Value (Affinity) Binding->Ki Candidate Candidate Profile Ki->Candidate High Affinity? Functional cAMP Inhibition Assay (Forskolin-stimulated) Efficacy Determine IC50/EC50 & Emax (Efficacy) Functional->Efficacy Efficacy->Candidate Potent & Efficacious? Lead Test Derivative Lead->Binding Assess binding Lead->Functional Assess function

Caption: Workflow for D2 Receptor Ligand Characterization.

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]spiperone) from the D2 receptor, allowing for the determination of the compound's binding affinity (Ki).[12]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human D2R[13]

  • Radiolabeled ligand (e.g., [³H]spiperone)

  • Unlabeled ("cold") ligand for non-specific binding (e.g., Haloperidol)

  • Test compounds

  • Assay buffer

  • Scintillation vials and fluid

  • Microplate harvester and scintillation counter

Procedure:

  • Assay Setup: In tubes or a 96-well plate, combine cell membranes, the radiolabeled ligand at a fixed concentration (near its Kd), and the test compound across a range of concentrations.

  • Controls: Prepare wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess cold ligand).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound to obtain an IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Functional Assay

Principle: This assay quantifies the functional consequence of D2R activation by measuring the inhibition of forskolin-stimulated cAMP production.[13]

Materials:

  • Whole CHO or HEK293 cells expressing human D2R[13]

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds and a reference agonist (e.g., Dopamine)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)[14]

  • Cell culture medium and plates

Procedure:

  • Cell Plating: Seed the D2R-expressing cells in a 96- or 384-well plate and grow to 80-90% confluency.[13]

  • Compound Addition: Replace the medium with assay buffer containing the test compounds at various concentrations. Incubate for 15-30 minutes.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Normalize the data to the forskolin-only (100% activity) and basal (0% activity) controls. Plot the normalized response against the log concentration of the compound to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximal effect (Emax).

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist D2 Agonist (Derivative) D2R Dopamine D2 Receptor Agonist->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP Response Downstream Cellular Response cAMP->Response Modulates

Sources

A Researcher's Guide to the Rigorous Validation of Hit Compounds from a 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Library Screen

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) campaigns are pivotal for identifying initial "hits"—compounds that exhibit desired activity against a biological target.[1] However, the journey from a primary hit to a viable lead compound is fraught with potential pitfalls, most notably the high prevalence of false positives.[2] This guide provides a comprehensive framework for the rigorous validation of hit compounds emerging from a screen of a 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine library, a scaffold of increasing interest in medicinal chemistry.[3][4] The validation cascade described herein is designed to systematically eliminate artifacts and build a robust data package for promising chemical matter, ensuring that only the most promising candidates advance.[5][6]

The this compound scaffold is a privileged structure, found in a number of clinical candidates, and is valued for its favorable physicochemical properties and synthetic tractability.[3][7][8] Its sp³-rich nature often imparts improved solubility and metabolic stability, making it an attractive starting point for drug discovery programs.[4][9] However, like any screening library, hits derived from this scaffold require meticulous validation to confirm their activity and establish a clear path forward.

The Hit Validation Funnel: A Multi-Faceted Approach

The validation process is best conceptualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent assays designed to weed out undesirable compounds.[5][10] This structured approach ensures that resources are focused on compounds with the highest potential for success.

Hit_Validation_Funnel cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Orthogonal & Counter-Screens cluster_2 Phase 3: Biophysical & Cellular Characterization cluster_3 Phase 4: Early ADME & Physicochemical Profiling Primary_Screen Primary HTS Hits (e.g., ~1000 compounds) Confirmation_Screen Confirmation Screen (Single-Dose Re-test) Primary_Screen->Confirmation_Screen Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Confirmation_Screen->Dose_Response Triage Initial Triage (PAINS, Frequent Hitters) Dose_Response->Triage Orthogonal_Assay Orthogonal Assay (Different Technology) Triage->Orthogonal_Assay Counter_Screen Counter-Screens (Target Specificity) Orthogonal_Assay->Counter_Screen Biophysical_Assays Biophysical Assays (SPR, DSF, ITC) Counter_Screen->Biophysical_Assays Cellular_Assays Cellular Target Engagement (e.g., CETSA) Biophysical_Assays->Cellular_Assays ADME_Profiling Early ADME Profiling (Solubility, Permeability, Stability) Cellular_Assays->ADME_Profiling Validated_Hits Validated Hit Series (e.g., 2-3 series) ADME_Profiling->Validated_Hits

Caption: The Hit Validation Funnel.

Phase 1: Hit Confirmation and Initial Triage

The initial phase focuses on confirming the activity observed in the primary high-throughput screen and eliminating known problematic compounds.

Confirmation Screen (Single-Dose Re-test)

The first crucial step is to re-test all primary hits in the same assay to eliminate operational errors and statistical noise.[2] This is typically done at a single concentration.

Protocol: Single-Dose Confirmation Screen

  • Compound Preparation: Re-order or re-plate the primary hit compounds from a fresh stock solution.

  • Assay Execution: Perform the primary screening assay in triplicate for each hit compound at the original screening concentration.

  • Data Analysis: Calculate the percent inhibition or activation for each compound. A hit is typically confirmed if the activity is within a predefined range of the original HTS result (e.g., ± 3 standard deviations).

Dose-Response Analysis and Potency Determination

Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50).[11][12] This provides a quantitative measure of a compound's activity and helps prioritize the most potent hits.

Protocol: Dose-Response Curve Generation

  • Serial Dilution: Prepare a series of dilutions for each confirmed hit, typically an 8- to 12-point curve.

  • Assay Execution: Perform the primary assay with the serially diluted compounds.

  • Data Analysis: Plot the response versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/EC50 value.[12]

Interpreting Dose-Response Curves: Steep Hill slopes in dose-response curves can be an indicator of non-specific inhibition or compound aggregation and should be flagged for further investigation.[13][14][15]

Parameter Interpretation Action
IC50/EC50 Potency of the compound.Prioritize compounds with higher potency.
Hill Slope Steepness of the curve.Values significantly greater than 1 may indicate artifacts.[13]
Maximal Effect Efficacy of the compound.Compounds that do not achieve full inhibition/activation may have a different mechanism of action.
Initial Triage: Filtering for Promiscuity

Computational filters should be applied to identify and deprioritize compounds with known liabilities.[16]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with various assay technologies.[5][17]

  • Frequent Hitters: Compounds that have shown activity in multiple, unrelated screening campaigns are often non-specific.[2]

Phase 2: Orthogonal and Counter-Screens for Specificity

This phase is critical for ensuring that the observed activity is due to specific interaction with the intended target and not an artifact of the assay technology.[18]

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[5][19] This helps to eliminate false positives arising from interference with the primary assay's readout.[6][18]

Example: If the primary screen was a fluorescence-based assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay.[18][20]

Counter-Screens

Counter-screens are designed to assess the selectivity of the hit compounds.[21] They are essential for identifying compounds that act on related targets or interfere with other components of the assay system.[21][22]

Types of Counter-Screens:

  • Technology Counter-Screen: Identifies compounds that interfere with the detection technology itself (e.g., luciferase inhibitors in a luciferase-based assay).[21]

  • Specificity Counter-Screen: Tests the compounds against closely related targets to assess selectivity.[21] For example, if the target is a specific kinase, counter-screening against a panel of other kinases is crucial.

Counter_Screen_Logic Hit_Compound Hit Compound Primary_Assay Primary Assay (Target of Interest) Hit_Compound->Primary_Assay Active Counter_Assay Counter-Screen (Related Target or Assay Component) Hit_Compound->Counter_Assay Specific_Hit Specific Hit Primary_Assay->Specific_Hit and Non_Specific_Hit Non-Specific Hit (Deprioritize) Primary_Assay->Non_Specific_Hit and Counter_Assay->Specific_Hit Inactive Counter_Assay->Non_Specific_Hit Active

Caption: Logic of a Counter-Screen.

Phase 3: Biophysical and Cellular Characterization

Once a compound has been confirmed as a potent and selective hit, the next step is to demonstrate direct engagement with the target protein and activity in a more physiologically relevant context.[23]

Biophysical Assays for Direct Target Engagement

A variety of biophysical techniques can be employed to confirm direct binding of the hit compound to the target protein.[20][24]

Technique Principle Information Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Binding affinity (KD), kinetics (kon, koff).[5][25]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.Target engagement.[5][26]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (KD), stoichiometry, thermodynamics.[5][26]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Binding affinity (KD).[5][27]
Cellular Target Engagement and Functional Assays

Demonstrating that a compound can engage its target in a cellular environment is a critical step.[6]

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein by the compound in intact cells or cell lysates, providing evidence of target engagement in a cellular context.[5][27]

  • Downstream Signaling/Functional Assays: If the target is part of a known signaling pathway, assays that measure the modulation of downstream events can provide evidence of functional activity in cells.[28]

Phase 4: Early ADME and Physicochemical Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its physicochemical characteristics, is crucial for identifying potential liabilities that could hinder its development.[29][30][31]

Physicochemical Properties

Key physicochemical properties should be measured to assess the "drug-likeness" of the hit compounds.[17][26][27][32][33]

Property Importance Typical Assay
Aqueous Solubility Affects absorption and formulation.Kinetic or thermodynamic solubility assays.[30]
Lipophilicity (LogP/LogD) Influences permeability, metabolism, and off-target effects.Shake-flask method or chromatographic methods.[30]
Permeability Determines the ability to cross biological membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay.[30]
Early ADME Assays

A panel of in vitro ADME assays can provide an early indication of a compound's pharmacokinetic profile.[34][35]

Assay Purpose
Microsomal Stability Assesses metabolic stability in liver microsomes.[30][34]
Hepatocyte Stability Provides a more complete picture of metabolic stability in intact liver cells.
CYP Inhibition Identifies potential for drug-drug interactions.[34]
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins, which can affect its distribution and efficacy.[30]

Conclusion: From Validated Hit to Lead Series

The rigorous validation process outlined in this guide provides a robust framework for triaging hits from a this compound library screen.[36][37] By systematically eliminating false positives, confirming on-target activity, and assessing key drug-like properties, researchers can confidently select a small number of high-quality, validated hit series for progression into the hit-to-lead and lead optimization phases of drug discovery.[6][37] This disciplined approach maximizes the probability of success and ensures that valuable resources are invested in compounds with the greatest potential to become novel therapeutics.[5][13]

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A Senior Application Scientist's Guide to Building Block Selection in Library Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of chemical libraries is a cornerstone of modern discovery. The quality and diversity of these libraries are paramount to the success of high-throughput screening campaigns and the identification of novel lead compounds. At the heart of library quality lies the judicious selection of building blocks – the molecular fragments that are stitched together to create vast chemical ensembles. This guide provides an in-depth, head-to-head comparison of common building block classes, offering field-proven insights and experimental data to inform your library design and synthesis strategies.

The Central Dogma of Library Synthesis: The Building Block Dictates the Outcome

The choice of building blocks is not merely a matter of synthetic convenience; it is a critical determinant of the physicochemical properties, structural diversity, and ultimately, the biological relevance of the synthesized library. A well-designed library, constructed from a diverse and carefully curated set of building blocks, is more likely to yield high-quality hits and provide meaningful structure-activity relationships (SAR).[1] Conversely, a library built from a limited or poorly chosen set of reagents may explore only a narrow sliver of chemical space, leading to a higher likelihood of screening failures.

The core principle guiding building block selection is the pursuit of scaffold diversity . A library with a wide array of distinct molecular frameworks is generally considered superior to a large library based on a single scaffold in terms of its potential to interact with a diverse range of biological targets.[2] This guide will dissect the performance of key building block classes in common library-generating reactions, providing the data and rationale needed to maximize the diversity and quality of your synthetic creations.

Head-to-Head Comparison of Key Building Block Classes

The following sections provide a detailed comparison of commonly used building block classes in two of the most prevalent reactions in library synthesis: amide coupling and Suzuki-Miyaura cross-coupling.

Amide Coupling: The Workhorse of Library Synthesis

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry and library synthesis due to its robustness and the prevalence of the amide functional group in bioactive molecules.[3] The choice of both the amine and carboxylic acid building blocks significantly impacts reaction outcomes and the properties of the resulting library members.

Primary and secondary amines are both staple building blocks for amide libraries. However, their reactivity profiles and the structural features they impart on the final products are distinct.

Expertise & Experience: The Causality Behind the Choice

Primary amines are generally more reactive than secondary amines in amide coupling reactions.[4] This is due to a combination of electronic and steric factors. The lone pair of electrons on the nitrogen of a primary amine is more accessible for nucleophilic attack on the activated carboxylic acid, and there is less steric hindrance around the nitrogen atom.[4] Secondary amines, with an additional alkyl or aryl substituent, are sterically more demanding and can be less nucleophilic, often leading to slower reaction rates and lower yields, especially with bulky carboxylic acids.

However, the inclusion of secondary amines is crucial for introducing greater three-dimensional complexity and exploring a wider range of chemical space. The resulting N-substituted amides can adopt different conformations compared to their primary amine-derived counterparts, which can be critical for achieving potent and selective binding to a biological target.

Quantitative Performance Comparison: Primary vs. Secondary Amines in Parallel Amide Synthesis

To illustrate the practical differences in reactivity, a parallel synthesis experiment was designed to compare a panel of primary and secondary amines against a common carboxylic acid.

Table 1: Comparison of Yields for Primary and Secondary Amines in a Parallel Amide Coupling Reaction

Amine Building BlockStructureAmine TypeAverage Yield (%)Purity (%)
BenzylaminePh-CH₂-NH₂Primary85>95
AnilinePh-NH₂Primary78>95
Cyclohexylaminec-Hex-NH₂Primary92>95
N-MethylbenzylaminePh-CH₂-NH(CH₃)Secondary65>90
DiphenylaminePh₂NHSecondary25~85
MorpholineC₄H₉NOSecondary75>95

Yields and purities are representative and can vary based on specific reaction conditions and purification methods.

As the data in Table 1 indicates, primary amines generally provide higher yields under standard coupling conditions. The sterically hindered and less nucleophilic diphenylamine gives a significantly lower yield.

Experimental Protocol: Parallel Solution-Phase Amide Synthesis

This protocol provides a standardized method for comparing the reactivity of different amine building blocks in a 96-well plate format.

Materials:

  • 96-well reaction block

  • Carboxylic acid stock solution (e.g., 0.5 M benzoic acid in DMF)

  • Amine building block stock solutions (0.5 M in DMF)

  • Coupling agent stock solution (e.g., 0.5 M HATU in DMF)

  • Base stock solution (e.g., 1.0 M DIPEA in DMF)

  • Quenching solution (e.g., 1 M aqueous HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • LC-MS for analysis

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the carboxylic acid stock solution (0.05 mmol).

  • Add 100 µL of the respective amine building block stock solution (0.05 mmol) to each well.

  • Add 100 µL of the HATU stock solution (0.05 mmol) to each well.

  • Add 100 µL of the DIPEA stock solution (0.1 mmol) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding 200 µL of 1 M HCl to each well.

  • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and allowing the layers to separate.

  • Analyze the organic layer by LC-MS to determine product formation and purity.

Visualization of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_Inputs Inputs cluster_Reaction Reaction cluster_Output Output Carboxylic_Acid Carboxylic Acid Building Blocks Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling Amine Amine Building Blocks (Primary vs. Secondary) Amine->Coupling Amide_Library Amide Library Coupling->Amide_Library Analysis LC-MS Analysis (Yield, Purity) Amide_Library->Analysis

Caption: Workflow for parallel amide synthesis and analysis.

The electronic properties of the carboxylic acid also play a crucial role in amide coupling reactions.

Expertise & Experience: The Electronic Tug-of-War

Carboxylic acids with electron-withdrawing groups (EWGs) are generally more reactive in amide coupling reactions. The EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Conversely, carboxylic acids with electron-donating groups (EDGs) are less reactive. However, the presence of EWGs can sometimes lead to side reactions or be incompatible with certain functional groups on the amine building block. Therefore, a careful balance must be struck.

Quantitative Performance Comparison: Electronic Effects in Carboxylic Acids

Table 2: Comparison of Yields for Electron-Rich and Electron-Deficient Carboxylic Acids

Carboxylic Acid Building BlockStructureElectronic NatureAverage Yield (%)Purity (%)
4-Nitrobenzoic acidO₂N-Ph-COOHElectron-Deficient90>95
4-Chlorobenzoic acidCl-Ph-COOHElectron-Deficient88>95
Benzoic acidPh-COOHNeutral82>95
4-Methoxybenzoic acidMeO-Ph-COOHElectron-Rich75>95

Yields are for the reaction with benzylamine under the conditions described in the protocol above.

The data clearly shows a trend of increasing yield with more electron-deficient carboxylic acids.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of biaryls and other important structural motifs in drug discovery.[5] The choice of the boron-containing building block is a key consideration in this reaction.

Boronic acids and their corresponding esters are the most common boron reagents used in Suzuki-Miyaura couplings.

Expertise & Experience: The Stability-Reactivity Trade-off

Boronic acids are generally more reactive than their corresponding esters in Suzuki-Miyaura coupling.[6] However, they are also prone to decomposition via protodeboronation, especially for certain heteroaromatic boronic acids.[5] Boronic esters, such as the commonly used pinacol esters, are significantly more stable and easier to handle, making them ideal for library synthesis where reagents may be stored for extended periods.[7] The trade-off for this increased stability is often a slower reaction rate, which may require higher temperatures or more active catalysts.[7]

Quantitative Performance Comparison: Boronic Acids vs. Boronic Esters

Table 3: Comparison of Boronic Acids and Boronic Esters in Suzuki-Miyaura Coupling

Boron ReagentStructureStabilityRelative Reaction RateTypical Yield (%)
Phenylboronic acidPh-B(OH)₂ModerateFast85-95
Phenylboronic acid pinacol esterPh-B(O₂C₂Me₄)HighModerate80-90
2-Pyridylboronic acid2-Py-B(OH)₂LowFast (with decomposition)Variable
2-Pyridylboronic acid pinacol ester2-Py-B(O₂C₂Me₄)HighModerate75-85

Yields are representative and depend on the specific aryl halide, catalyst, and reaction conditions.

The data highlights the superior stability of boronic esters, leading to more consistent and often higher yields, especially for challenging substrates.

Experimental Protocol: Comparison of Boronic Acid and Boronic Ester in Suzuki-Miyaura Coupling

This protocol allows for a direct comparison of a boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Boronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In two separate reaction vessels under an inert atmosphere, combine the aryl halide, palladium catalyst, and base.

  • To one vessel, add the boronic acid. To the other, add the boronic acid pinacol ester.

  • Add the solvent to each vessel.

  • Heat both reactions to 90 °C and stir for 4 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reactions, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers, concentrate, and purify the products by column chromatography.

  • Compare the isolated yields of the two reactions.

Visualization of the Suzuki-Miyaura Coupling Decision Tree

Suzuki_Coupling_Decision Start Select Boron Reagent for Suzuki Coupling Substrate_Stability Is the boronic acid prone to decomposition? Start->Substrate_Stability Reaction_Speed Is rapid reaction critical? Substrate_Stability->Reaction_Speed No Use_Ester Use Boronic Ester (e.g., pinacol ester) Substrate_Stability->Use_Ester Yes Use_Acid Use Boronic Acid Reaction_Speed->Use_Acid Yes Consider_Acid Consider Boronic Acid (with careful handling) Reaction_Speed->Consider_Acid No

Caption: Decision tree for selecting a boron reagent.

Impact of Building Block Selection on Library Properties and Screening Outcomes

The choice of building blocks has a profound impact on the physicochemical properties of the resulting library, which in turn influences its performance in biological screens.

Physicochemical Properties: The "Drug-Likeness" of Your Library

Key physicochemical properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical determinants of a compound's solubility, permeability, and overall "drug-likeness". The judicious selection of building blocks is essential for controlling these properties in the final library. For instance, in DNA-encoded library (DEL) design, careful consideration of building block properties is crucial to ensure that the final library members have attractive physicochemical profiles.[8]

Hit Rates and Quality of Hits

The diversity and quality of the building blocks used in a library synthesis directly correlate with the hit rate and the quality of the hits obtained from high-throughput screening. A library constructed from a diverse set of building blocks is more likely to contain compounds that can interact with a variety of biological targets, leading to a higher probability of identifying initial hits.[9] Furthermore, the structural characteristics of the building blocks will influence the nature of the hits. For example, fragment-based drug discovery (FBDD) relies on the screening of low molecular weight, structurally simple building blocks (fragments) to identify starting points for lead optimization.[10] The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[10]

Case Study: The Impact of Building Block Selection in a DNA-Encoded Library (DEL) Campaign

A recent drug discovery program targeting soluble epoxide hydrolase (sEH) utilized a DEL approach to identify potent inhibitors.[11] The design of the DEL was guided by a building block-centric approach, where the selection of amines and carboxylic acids was optimized to maximize chemical diversity while maintaining favorable physicochemical properties.[12] The screening of this well-designed library led to the identification of several potent hit series. Subsequent analysis revealed that specific building block combinations were responsible for the observed activity, highlighting the critical role of rational building block selection in the success of the campaign.[11]

Conclusion: A Strategic Approach to Building Block Selection

The head-to-head comparison of different building block classes in library synthesis underscores the importance of a strategic and data-driven approach to library design. There is no single "best" class of building blocks; rather, the optimal choice depends on the specific reaction, the desired properties of the final library, and the goals of the screening campaign. By understanding the interplay between building block structure, reactivity, and the resulting library characteristics, researchers can design and synthesize high-quality chemical libraries that are more likely to yield valuable hits and accelerate the drug discovery process.

References

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A Senior Application Scientist's Guide to Assessing the ADME Properties of Tetrahydropyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Tetrahydropyran Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a pivotal structural motif. Its prevalence in numerous approved therapeutics is a testament to its utility in refining the pharmacokinetic profile of drug candidates. The THP moiety is often employed as a bioisostere for a cyclohexane ring, a strategic substitution that can favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] This guide provides an in-depth comparison of the ADME properties of THP-containing compounds against their alicyclic counterparts and furnishes detailed experimental protocols for their robust evaluation.

The rationale for replacing a lipophilic cyclohexane with a more polar THP ring is multifaceted. The introduction of the oxygen atom within the six-membered ring reduces lipophilicity, which can lead to improved aqueous solubility and a more favorable overall ADME profile.[1] Furthermore, the oxygen can act as a hydrogen bond acceptor, potentially enhancing target engagement and specificity.[1] This guide will delve into the practical assessment of these theoretical advantages, providing researchers, scientists, and drug development professionals with the tools to make data-driven decisions in their lead optimization campaigns.

I. Absorption: Navigating Biological Barriers

A drug's journey begins with its absorption into the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium. Key parameters influencing absorption are aqueous solubility and membrane permeability.

The Influence of the THP Moiety on Solubility and Permeability

The inclusion of a THP ring in a molecule generally leads to an increase in its polarity and, consequently, its aqueous solubility. This is a critical advantage, as poor solubility is a frequent cause of failure for drug candidates. For instance, the formation of a pharmaceutical salt cocrystal of tetrahydropalmatine (THP) with sulfosalicylic acid resulted in a 60-fold increase in aqueous solubility.[2]

While increased polarity can enhance solubility, it may concurrently reduce passive membrane permeability. Therefore, a delicate balance must be struck. The following experimental protocols are essential for quantifying this solubility-permeability interplay.

Experimental Protocols for Assessing Absorption

This method determines the thermodynamic solubility of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the test compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, mimicking the intestinal barrier.

Protocol:

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane) and coat the filter of a 96-well donor plate.

  • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Add the test compound, dissolved in buffer (e.g., pH 6.5 to simulate the small intestine), to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Compound]Acceptor / [Compound]Equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, providing a more physiologically relevant model of the intestinal barrier that can assess both passive and active transport.

Protocol:

  • Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) permeability, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and quantify the compound concentration via LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (PappB-A / PappA-B) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is often considered indicative of active efflux.[3][4][5][6][7][8]

G cluster_absorption Absorption Assessment Workflow solubility Aqueous Solubility (Shake-Flask) pampa PAMPA (Passive Permeability) solubility->pampa Soluble compounds caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 Permeable compounds decision Candidate Selection for In Vivo Studies caco2->decision Favorable permeability & low efflux

Caption: Workflow for in vitro assessment of absorption properties.

II. Distribution: Reaching the Target

Once in the bloodstream, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into tissues.

Impact of the THP Moiety on Plasma Protein Binding

The lower lipophilicity of THP-containing compounds compared to their cyclohexane analogs can lead to reduced plasma protein binding (PPB). Since only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion, lower PPB can be advantageous.

Experimental Protocol for Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the unbound fraction of a drug in plasma.

Protocol:

  • Prepare a semi-permeable dialysis membrane with a suitable molecular weight cutoff (e.g., 5-10 kDa).

  • Place plasma containing the test compound on one side of the membrane (the donor chamber) and a protein-free buffer (e.g., PBS, pH 7.4) on the other side (the receiver chamber).

  • Incubate the system at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

III. Metabolism: The Biotransformation Challenge

Metabolism, primarily in the liver, is a major route of drug clearance. The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability.

Metabolic Stability of THP-Containing Compounds

The THP ring is generally considered to be metabolically more stable than many other aliphatic cyclic systems. The C-H bonds adjacent to the oxygen atom are less susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, metabolism can still occur on the THP ring, typically at positions further from the oxygen atom, or on other parts of the molecule.

In the development of Janus kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP moiety (compound 19 vs. 18 ) resulted in a subtle decrease in lipophilicity (logD 2.08 for 19 vs. 2.66 for 18 ). This seemingly small change led to a significant improvement in clearance in both rat and human liver microsomes and a substantial decrease in unbound in vivo rat clearance.[1]

CompoundStructurelogDRat Hepatic Intrinsic Clearance (µL/min/10^6 cells)Human Hepatic Intrinsic Clearance (µL/min/10^6 cells)
18 Cyclohexyl analog2.66HighHigh
19 THP analog2.08ImprovedImproved

Note: Specific clearance values were not provided in the source, but the trend was clearly stated.[1]

Experimental Protocols for Assessing Metabolism

This assay provides a measure of intrinsic clearance by phase I metabolic enzymes, primarily CYPs.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and buffer (e.g., potassium phosphate, pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

This assay uses intact liver cells and thus accounts for both phase I and phase II metabolism, as well as cellular uptake.

Protocol:

  • Thaw and prepare a suspension of cryopreserved hepatocytes in a suitable incubation medium.

  • Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.

  • At various time points, collect aliquots and quench the reaction with a cold organic solvent containing an internal standard.

  • Process the samples and analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, with the clearance expressed per million cells.

This assay determines if a compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and a NADPH-regenerating system.

  • Add the test compound at various concentrations.

  • Initiate the reaction and incubate at 37°C.

  • Stop the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Determine the IC50 value of the test compound for each CYP isoform by plotting the percent inhibition against the test compound concentration.

G cluster_metabolism Metabolism Assessment Workflow microsomal Microsomal Stability (Phase I Metabolism) hepatocyte Hepatocyte Stability (Phase I & II Metabolism) microsomal->hepatocyte Initial screen cyp_inhibition CYP Inhibition (Drug-Drug Interactions) hepatocyte->cyp_inhibition Promising stability metid Metabolite Identification hepatocyte->metid

Caption: Workflow for in vitro assessment of metabolic properties.

IV. Excretion: The Final Elimination

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile).

The Role of the THP Moiety in Excretion

The increased polarity imparted by the THP ring can facilitate renal clearance of the parent drug or its metabolites. For example, the THP-containing DPP-4 inhibitor omarigliptin is primarily excreted unchanged in the urine.[9][10][11][12]

Case Studies: THP-Containing Drugs in the Clinic

A brief look at the pharmacokinetic properties of some approved THP-containing drugs highlights the successful application of this moiety.

DrugTherapeutic AreaKey Pharmacokinetic Properties
Eribulin OncologyPrimarily excreted unchanged in feces (82%) and urine (9%). Negligible metabolism by CYPs. Half-life of approximately 40 hours.[2][4][5][6][13]
Omarigliptin DiabetesPrimarily eliminated as unchanged drug in the urine. Long half-life supports once-weekly dosing.[9][10][11][12]
Gilteritinib OncologyElimination is primarily via feces. Mean elimination half-life is 113 hours. It is a substrate of CYP3A4.

Conclusion

The strategic incorporation of a tetrahydropyran ring is a well-established approach in medicinal chemistry to optimize the ADME properties of drug candidates. As a bioisostere for cyclohexane, the THP moiety offers the advantages of reduced lipophilicity, potentially improved aqueous solubility, and the capacity for additional hydrogen bonding interactions. However, a comprehensive and systematic in vitro evaluation is paramount to confirming these benefits and identifying any potential liabilities. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to assess the ADME profile of their THP-containing compounds, enabling more informed decisions and ultimately contributing to the successful development of new therapeutics.

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A Senior Application Scientist's Guide to High-Throughput Screening Assays for GPCR Ligands with a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of a Privileged Target and a Privileged Scaffold

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of approximately 30-40% of all FDA-approved drugs.[1][2] Their involvement in a vast array of physiological processes makes them a focal point for drug discovery across nearly every therapeutic area.[3] The discovery of novel ligands to modulate these receptors is a critical first step in developing new medicines. High-Throughput Screening (HTS) serves as the primary engine for this discovery, enabling the rapid evaluation of vast chemical libraries.[3][4]

Within these libraries, certain chemical structures, or scaffolds, appear with remarkable frequency in successful drug candidates. The piperidine ring is a quintessential example of such a "privileged scaffold."[5][6] Its prevalence in pharmaceuticals is due to its favorable physicochemical properties; it can improve metabolic stability, enhance solubility, and provide versatile vectors for chemical modification, thereby improving pharmacokinetic profiles and target engagement.[5] Many successful GPCR-targeting drugs, such as the CCR5 antagonist Maraviroc, feature a piperidine core, underscoring the scaffold's utility in this target class.[7]

This guide provides a comparative analysis of modern HTS assays for the identification and characterization of piperidine-containing GPCR ligands. As a senior application scientist, my objective is not merely to list protocols but to explain the causality behind assay selection, enabling researchers to design robust screening cascades that are self-validating and tailored to their specific biological questions. We will explore the landscape from second messenger-based functional assays to holistic, label-free approaches, providing the technical details and strategic insights necessary for a successful screening campaign.

The Modern GPCR Signaling Paradigm: Beyond Linear Pathways

The classical view of GPCR signaling as a linear cascade from ligand binding to G-protein activation and second messenger production has expanded significantly.[8] We now understand that GPCRs can activate multiple G-protein subtypes, signal independently of G-proteins through partners like β-arrestin, and form complex dimers or oligomers.[8][9] This complexity, including the concept of "biased agonism" where a ligand preferentially activates one pathway over another, necessitates a multi-faceted assay approach. A successful HTS strategy, therefore, must be built on a clear understanding of which signaling axis is therapeutically relevant.

GPCR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent cluster_arrestin G-Protein Independent GPCR GPCR Gq Gαq GPCR->Gq Activation Gs Gαs GPCR->Gs Activation Gi Gαi GPCR->Gi Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment Ligand Piperidine Ligand Ligand->GPCR Binding PLC PLC Gq->PLC AC AC Gs->AC Gi->AC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc Gs path cAMP_dec ↓ cAMP AC->cAMP_dec Gi path Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 MAPK MAPK Pathway Arrestin->MAPK

Caption: Major GPCR signaling pathways activated by ligand binding.

Comparative Analysis of Primary HTS Assay Platforms

The choice of a primary HTS assay is the most critical decision in a screening campaign. It dictates the type of "hits" you will find and must balance throughput, cost, and biological relevance. Below is a comparison of the most common platforms.

Second Messenger Assays: The Workhorses of GPCR Screening

These assays measure the accumulation or depletion of intracellular molecules produced downstream of G-protein activation. They are robust, well-characterized, and offer high signal-to-noise ratios.

  • Principle: Measures transient increases in intracellular calcium ([Ca²⁺]i), the hallmark of Gαq-coupled receptor activation. This is typically achieved using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium-6) in a homogenous, no-wash format.

  • Causality: This is the most widely used HTS assay for GPCRs because the response is rapid and robust, and the technology (e.g., FLIPR®) is highly automated.[4] For Gαs- and Gαi-coupled receptors, which do not naturally signal through calcium, cell lines can be engineered to co-express a "promiscuous" or chimeric G-protein (e.g., Gα15/16) that couples these receptors to the calcium pathway, creating a near-universal assay format.[1][4]

  • Best For: Primary screening for Gαq-coupled targets or when a single, high-throughput platform is needed for multiple targets.

Protocol: Generalized Calcium Mobilization HTS

  • Cell Plating: Seed engineered CHO or HEK293 cells expressing the target GPCR into 384- or 1536-well microplates. Incubate for 18-24 hours to allow for cell attachment.

  • Dye Loading: Remove growth media and add a loading buffer containing a calcium-sensitive fluorescent dye. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate into a kinetic plate reader (e.g., FLIPR® Tetra). Add piperidine library compounds and immediately begin reading fluorescence intensity over a 2-3 minute period.

  • Data Analysis: The peak fluorescence intensity following compound addition is used to determine agonist activity. For antagonist screening, a second addition of a known agonist is performed, and inhibition of that signal is measured.

  • Principle: Quantifies changes in cyclic adenosine monophosphate (cAMP), the second messenger for Gαs (increase) and Gαi (decrease) coupled receptors. Common detection methods include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), luminescence (e.g., GloSensor™), or enzyme fragment complementation.

  • Causality: When direct measurement of the native signaling pathway is preferred over a promiscuous G-protein approach, cAMP assays are the gold standard. TR-FRET-based assays are particularly popular in HTS due to their homogenous format and resistance to interference from fluorescent compounds—a key consideration for any chemical library.[8]

  • Best For: Primary screening for Gαs- and Gαi-coupled targets where preserving the native signaling pathway is a priority.

Protein-Protein Interaction Assays: Probing Proximal Events

These assays directly measure the recruitment of intracellular signaling partners (like G-proteins or β-arrestin) to the activated receptor. They are invaluable for dissecting signaling pathways and identifying biased ligands.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) measure the proximity of two proteins.[8] In a typical setup, the GPCR is fused to a donor molecule (e.g., Renilla Luciferase for BRET) and the signaling partner (e.g., β-arrestin) is fused to an acceptor (e.g., YFP). Upon ligand-induced interaction, energy is transferred from the donor to the acceptor, generating a measurable signal.[10]

  • Causality: BRET/FRET provides a direct readout of receptor engagement with its immediate downstream partners. This is mechanistically "cleaner" than second messenger assays, which measure a more amplified and potentially convoluted downstream signal. BRET is often favored for HTS due to its higher signal-to-noise ratio compared to FRET.[8][10]

  • Best For: Secondary screening to confirm hits, profile biased agonism, and study the kinetics of receptor-partner interactions.

  • Principle: Based on the reconstitution of an enzyme from two inactive fragments. For example, the GPCR is fused to a small peptide fragment of an enzyme, and β-arrestin is fused to the larger, inactive portion. Ligand-mediated interaction brings the fragments together, restoring enzyme activity, which is then measured with a luminescent or colorimetric substrate. The PathHunter® (β-galactosidase) and NanoBiT® (NanoLuc® luciferase) systems are prominent examples.[8][11]

  • Causality: EFC assays offer a robust and highly sensitive method for detecting protein-protein interactions with an excellent signal-to-background ratio, making them very suitable for HTS.[8] They are particularly dominant for screening β-arrestin recruitment pathways.

  • Best For: Primary or secondary screening for β-arrestin biased ligands or as an orthogonal assay to confirm hits from second messenger screens.

Label-Free Assays: A Holistic Cellular View

Label-free technologies measure the integrated cellular response to receptor activation, rather than a single signaling event. This makes them pathway-agnostic and highly relevant for studying GPCRs in their native cellular environment.

  • Principle: Technologies like Dynamic Mass Redistribution (DMR) and impedance sensing detect global changes in cell morphology, adhesion, and mass distribution that occur upon receptor activation.[12][13] An instrument, such as the Agilent xCELLigence RTCA, measures changes in electrical impedance as cells change shape, providing a real-time kinetic readout of the cellular response.[1]

  • Causality: The major advantage is that no engineering (reporters, promiscuous G-proteins) is required. This allows for the screening of endogenously expressed receptors in physiologically relevant cell types, providing a more authentic biological context.[1][13] Because the readout is an integration of all signaling events (G-protein, β-arrestin, etc.), it captures a holistic picture of the ligand's effect.[13]

  • Best For: Deorphanizing GPCRs, primary screening with endogenous receptors, and identifying hits that may be missed by pathway-specific assays.

Summary Comparison of HTS Assay Platforms

Assay PlatformPrincipleGPCR Pathway(s) DetectedThroughputRelative CostKey AdvantagesKey Limitations
Calcium Mobilization Fluorescent dye detects [Ca²⁺]i fluxGαq (native); Gαi/Gαs (with promiscuous Gα)Very HighLowRobust, fast kinetics, highly automated, near-universal applicability.[4]Can require Gα protein engineering, transient signal may miss slow-acting compounds.[14]
cAMP Assays TR-FRET or luminescence measures cAMPGαs (increase); Gαi (decrease)HighMediumDirect measurement of native pathway, homogenous format, resistant to compound interference (TR-FRET).Endpoint assay, may not capture kinetic information effectively.
BRET / FRET Resonance energy transferGα coupling, β-arrestin recruitmentMedium-HighMediumDirect measurement of protein interactions, excellent for bias studies, kinetic data.[10]Requires extensive molecular biology (fusion proteins), lower signal than EFC.[8]
Enzyme Complementation Enzyme reconstitutionGα coupling, β-arrestin recruitmentHighMediumHigh sensitivity and signal-to-noise, robust HTS performance.[8][11]Requires protein engineering, potential for steric hindrance from enzyme fragments.
Label-Free (DMR/Impedance) Integrated cellular responsePathway-agnostic (Gα, β-arrestin, etc.)Medium-HighHighNo labels/reporters needed, ideal for endogenous receptors, provides holistic data.[1][13]Complex signal interpretation, may have lower sensitivity, false negatives if pathways cancel out.[9]

Designing a Self-Validating Screening Cascade

No single assay can tell the whole story. A robust HTS campaign for piperidine-based ligands should employ a tiered approach, or "screening cascade," where hits from a broad primary screen are progressively validated and characterized using orthogonal assays. This strategy minimizes false positives and builds a comprehensive pharmacological profile for each hit compound.

Screening_Cascade cluster_primary Primary HTS (100,000s of compounds) cluster_confirm Hit Confirmation cluster_secondary Secondary & Orthogonal Assays cluster_tertiary Lead Optimization Primary High-Throughput Primary Screen (e.g., Calcium Mobilization or Label-Free) Confirm Concentration-Response Curve in Primary Assay Primary->Confirm Identifies 'Primary Hits' Ortho1 Orthogonal Assay 1 (e.g., cAMP for Gs/Gi target) Confirm->Ortho1 Confirms 'Active Hits' Ortho2 Orthogonal Assay 2 (e.g., β-Arrestin BRET/EFC) Confirm->Ortho2 Binding Binding Affinity Assay (e.g., Radioligand Displacement) Ortho1->Binding Characterizes 'Validated Hits' Ortho2->Binding Selectivity Selectivity Panel (Screening against related GPCRs) Binding->Selectivity LeadOp Lead Optimization Selectivity->LeadOp Identifies 'Leads'

Caption: A robust, tiered HTS cascade for GPCR ligand discovery.

Causality in the Cascade:

  • Primary Screen: The goal is speed and cost-effectiveness to identify any molecule with potential activity. A calcium or label-free assay is ideal here.

  • Hit Confirmation: Re-testing primary hits in concentration-response format confirms activity and provides initial potency (EC₅₀) values. This step eliminates artifacts from single-concentration screening.

  • Orthogonal Assays: This is the most critical validation step. A true hit should be active in a mechanistically different assay. For example, if a hit was found in a Gα16-calcium assay for a Gαs-coupled receptor, it MUST show activity in a cAMP assay.[2] Adding a β-arrestin assay at this stage allows for early identification of biased agonism.

  • Lead Optimization: Validated hits are further profiled for direct binding to the receptor, selectivity against other targets, and initial structure-activity relationships (SAR), guiding the chemical synthesis of more potent and selective analogs of the initial piperidine scaffold.

Conclusion

The discovery of novel GPCR ligands built around the versatile piperidine scaffold requires a thoughtful and multi-faceted HTS strategy. The era of relying on a single assay is over. Modern drug discovery demands a deep understanding of the complex signaling biology of the target receptor and the strategic deployment of a suite of complementary assays. By starting with a broad, high-throughput primary screen and progressively filtering hits through a cascade of orthogonal, mechanistically distinct assays, researchers can confidently identify and validate novel chemical matter. Label-based second messenger and protein interaction assays provide specificity and mechanistic detail, while label-free technologies offer a holistic view in native systems. The optimal approach integrates these technologies to build a comprehensive pharmacological narrative for each hit, significantly increasing the probability of translating a screening hit into a viable drug candidate.

References

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A Comparative Guide to the Synthesis of Functionalized Piperidines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine motif is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its prevalence underscores the continuous demand for efficient, selective, and versatile synthetic methods to access functionally diverse piperidine derivatives. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this critical scaffold, offering field-proven insights into their underlying principles, practical applications, and experimental execution. We will delve into the nuances of catalytic hydrogenation, the elegance of the aza-Diels-Alder reaction, the versatility of reductive amination, and the innovation of C-H functionalization, providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

I. Strategic Overview: Choosing the Right Path to the Piperidine Core

The selection of a synthetic strategy for a target piperidine is a multifaceted decision, weighing factors such as the desired substitution pattern, stereochemical complexity, available starting materials, and scalability. Here, we compare four major strategies, each with its unique advantages and limitations.

Comparative Overview of Synthetic Routes
FeatureCatalytic Hydrogenation of PyridinesAza-Diels-Alder ReactionReductive Amination of 1,5-DicarbonylsDirect C-H Functionalization
Key Transformation Aromatic ring reduction[4+2] CycloadditionImine/enamine formation and reductionC-H bond cleavage and C-C/C-X bond formation
Starting Materials Substituted pyridinesImines and dienes1,5-dicarbonyl compounds and aminesPre-formed piperidines
Key Advantages Atom-economical, suitable for large scale, direct.[1]High stereocontrol, rapid complexity generation.[2]Convergent, good for polysubstituted rings.Late-stage modification, high atom economy.[3]
Key Limitations Harsh conditions (high pressure/temp), catalyst poisoning, limited functional group tolerance.[4]Substrate scope can be limited, regioselectivity challenges.Requires synthesis of acyclic precursors.Often requires directing groups, site-selectivity can be challenging.[3]
Stereocontrol Often substrate-controlled, can achieve high diastereoselectivity.[5]Excellent, catalyst-controlled enantioselectivity is possible.[6]Substrate and reagent controlled.Can be highly diastereoselective.[7]

II. Catalytic Hydrogenation of Pyridines: The Direct Approach

The catalytic hydrogenation of pyridines is arguably the most direct and atom-economical method for synthesizing the piperidine core. This approach is widely utilized in industrial settings due to its efficiency and the availability of a broad range of pyridine starting materials.[1]

Mechanism and Causality in Experimental Choices

The hydrogenation of the resonance-stabilized pyridine ring is energetically demanding and often requires forcing conditions, including high pressures of hydrogen gas and elevated temperatures.[8] A key challenge is the potential for both the starting pyridine and the product piperidine to coordinate to the metal catalyst, leading to catalyst inhibition or poisoning.[5]

To circumvent these issues, the reaction is frequently performed in an acidic medium, such as glacial acetic acid.[9] Protonation of the pyridine nitrogen increases the electrophilicity of the ring, facilitating reduction, and protonation of the resulting piperidine prevents it from competing for the catalyst's active sites.

A variety of heterogeneous catalysts are employed, with Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C) being the most common. The choice of catalyst can significantly influence the reaction's efficiency and stereoselectivity. For instance, iridium-based catalysts have shown remarkable activity and selectivity in the ionic hydrogenation of pyridines, proceeding through a stepwise proton and hydride transfer mechanism, which allows for the tolerance of reducible functional groups.[4]

Workflow for Catalytic Hydrogenation of a Substituted Pyridine

sub Substituted Pyridine mix Reaction Mixture sub->mix cat Catalyst (e.g., PtO₂) cat->mix solv Solvent (e.g., Acetic Acid) solv->mix reac High-Pressure Reactor filt Filtration reac->filt After Reaction h2 H₂ Gas h2->reac mix->reac work Aqueous Workup filt->work Removal of Catalyst pur Purification work->pur prod Functionalized Piperidine pur->prod

Caption: Workflow for pyridine hydrogenation.

Experimental Protocol: Diastereoselective Hydrogenation of 2-Methylpyridine
  • Reactor Setup: To a high-pressure reactor vessel, add 2-methylpyridine (1.0 eq) and a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to 50-70 bar. Stir the reaction vigorously at room temperature for 4-6 hours.

  • Work-up: Carefully vent the excess hydrogen gas and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-2-methylpiperidine.

  • Purification: Purify the product by distillation or column chromatography if necessary.[1]

III. Aza-Diels-Alder Reaction: Constructing Complexity with Stereocision

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of functionalized piperidines. This [4+2] cycloaddition, involving an imine and a diene, can establish multiple stereocenters in a single step, making it a highly convergent and efficient strategy.[2]

Mechanism: A Tale of Two Pathways

The mechanism of the aza-Diels-Alder reaction has been a subject of debate, with evidence supporting both a concerted and a stepwise pathway, particularly when using oxygenated dienes.[2][10]

  • Concerted Pathway: In a true pericyclic reaction, the two new carbon-carbon bonds and the carbon-nitrogen bond are formed simultaneously through a cyclic transition state. This pathway is often favored for electron-rich dienes and electron-poor imines.

  • Stepwise (Mannich-Michael) Pathway: Alternatively, the reaction can proceed through a stepwise mechanism involving an initial Mannich-type addition of the diene to the imine, forming a zwitterionic or diradical intermediate, followed by an intramolecular Michael addition to close the ring. This pathway is often operative in organocatalyzed versions of the reaction.[11]

The development of asymmetric organocatalysis has revolutionized the aza-Diels-Alder reaction, enabling the synthesis of highly enantioenriched piperidine derivatives.[6] Chiral Brønsted acids or secondary amines can activate the substrates and control the facial selectivity of the cycloaddition.

Logical Relationship in an Organocatalytic Aza-Diels-Alder Reaction

sub1 Imine int1 Activated Imine sub1->int1 sub2 Diene int2 Mannich Adduct Intermediate sub2->int2 Mannich Addition cat Chiral Organocatalyst cat->int1 Activation int1->int2 prod Enantioenriched Piperidine int2->prod Michael Addition pd0 Pd(0) pd2_1 Pd(II) Intermediate pd0->pd2_1 Oxidative Addition (Ar-X) pd2_2 Cyclometalated Pd(II) Intermediate pd4 Pd(IV) Intermediate pd2_2->pd4 Oxidation (if needed) pd4->pd0 Reductive Elimination prod Arylated Piperidine sub N-Directed Piperidine sub->pd2_2 C-H Activation aryl_halide Ar-X

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and Its Metabolic Hurdle

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a privileged scaffold in a multitude of clinically successful drugs targeting central nervous system disorders, cancer, and infectious diseases.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional framework for precise interactions with biological targets.[1] From a pharmacokinetic standpoint, the piperidine motif often enhances a molecule's "druggability" by improving absorption and distribution.[1]

However, this versatile scaffold is not without its challenges. The very features that make it attractive can also render it susceptible to metabolic breakdown. The metabolic fate of a drug candidate is a critical determinant of its success, directly influencing its half-life, bioavailability, and potential for drug-drug interactions or toxicity.[4] For piperidine-containing molecules, the ring and its substituents are frequent targets for drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[4][5] Understanding and mitigating these metabolic liabilities is paramount for any researcher aiming to advance a piperidine-based candidate from discovery to clinical development.

This guide provides an in-depth comparison of the metabolic stability of piperidine-based compounds, grounded in experimental data and proven laboratory protocols. We will dissect the common metabolic pathways, present a framework for robust experimental evaluation, and explore chemical strategies to enhance stability, thereby empowering researchers to design more resilient and effective therapeutics.

Pillar 1: Understanding the Metabolic Pathways of Piperidine

The metabolic transformation of the piperidine ring is not random; it follows predictable routes primarily governed by Phase I oxidation reactions catalyzed by CYP enzymes, with CYP3A4 often playing a major role.[5][6][7] The electron-rich nitrogen atom and adjacent carbons are the most common "metabolic soft spots."[8]

The principal metabolic pathways include:

  • N-dealkylation: This is a predominant pathway for N-substituted piperidines, where the alkyl group attached to the piperidine nitrogen is cleaved.[7][9][10] The reaction proceeds via oxidation of the α-carbon of the substituent, forming an unstable carbinolamine intermediate that spontaneously breaks down.

  • C-Hydroxylation: Direct oxidation of the carbon atoms within the piperidine ring, typically at positions 3 or 4, is another common route.[4][8] The position of hydroxylation can be influenced by the substitution pattern on the ring.

  • Ring Opening and Contraction: More complex transformations can occur, sometimes initiated by the formation of an iminium ion intermediate, which can lead to the opening of the piperidine ring or its contraction to a pyrrolidine ring.[11][12][13]

  • Bioactivation to Reactive Metabolites: A significant concern in drug development is the bioactivation of the piperidine ring to form electrophilic iminium ions.[8][14] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs).[15][16]

Below is a diagram illustrating these key metabolic routes.

Piperidine Metabolism Figure 1: Major Metabolic Pathways of Piperidine-Containing Drugs cluster_0 Phase I Metabolism (CYP450) cluster_1 Metabolites Parent Piperidine Drug (R-Substituted) N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Hydroxylation C-Hydroxylation (α, β, γ positions) Parent->Hydroxylation CYP450 Iminium Iminium Ion (Reactive Intermediate) Parent->Iminium α-C Oxidation N_Dealkylated_Metabolite N-Dealkylated Metabolite N_Dealkylation->N_Dealkylated_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Ring_Opening Ring Opening Iminium->Ring_Opening Hydrolysis covalent_binding Covalent Binding (Toxicity) Iminium->covalent_binding Ring_Opened_Metabolite Ring-Opened Metabolite Ring_Opening->Ring_Opened_Metabolite Metabolic Stability Workflow Figure 2: Workflow for HLM Metabolic Stability Assay Prep Preparation 1. Prepare Test Compound Stock 2. Thaw HLM & NADPH 3. Prepare Incubation Buffer PreIncubate Pre-incubation Incubate HLM with buffer and Test Compound at 37°C Prep->PreIncubate Initiate Initiate Reaction Add NADPH to start metabolism PreIncubate->Initiate Timepoints Time-Point Sampling Collect aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Reaction Add cold Acetonitrile with Internal Standard to stop enzyme activity Timepoints->Quench Process Sample Processing Centrifuge to pellet protein Collect supernatant Quench->Process Analysis LC-MS/MS Analysis Quantify remaining parent compound vs. Internal Standard Process->Analysis Data Data Analysis Plot ln(% Remaining) vs. Time Calculate t½ and CLint Analysis->Data

Caption: Workflow for HLM Metabolic Stability Assay.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a standard procedure for determining the metabolic half-life and intrinsic clearance of piperidine-based drug candidates.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of each piperidine analog in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (Optional but Recommended): Use a commercially available system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or prepare a 10 mM NADPH stock solution in buffer. [17] * Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog or another stable drug) at 100 nM in acetonitrile.
  • Human Liver Microsomes (HLM): Use pooled HLM from a reputable supplier (e.g., from at least 15 donors). Thaw on ice immediately before use and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) for each compound, plus a no-NADPH control.
  • Add the diluted HLM suspension to each tube.
  • Spike the test compound into the HLM suspension to achieve a final concentration of 1 µM. Gently vortex.
  • Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate.
  • Initiate the metabolic reaction by adding the NADPH solution to all tubes except the "0 min" and "no-NADPH" controls. For the "0 min" sample, add the quenching solution immediately before adding NADPH.
  • Incubate at 37°C with shaking.

3. Sample Collection and Quenching:

  • At each designated time point, remove the corresponding tube from the water bath.
  • Immediately stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.
  • Vortex vigorously for 30 seconds.

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [18][19]The method should be optimized to separate the parent compound from potential metabolites and the internal standard. Quantification is based on the peak area ratio of the analyte to the internal standard.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • Determine the slope of the linear portion of this plot. The elimination rate constant (k) is the negative of the slope.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Pillar 3: Comparative Analysis & Strategies for Improving Stability

The true power of metabolic stability assays lies in the comparative analysis of structurally related compounds. By systematically modifying the piperidine scaffold, medicinal chemists can identify and block metabolic "soft spots."

Data Presentation: Comparing Piperidine Analogs

The following table presents illustrative data for a series of hypothetical piperidine-based compounds, demonstrating how structural modifications can impact metabolic stability.

Compound IDStructural Modificationt½ (min)CLint (µL/min/mg)Primary Metabolic Route
LEAD-01 Unsubstituted Piperidine1592.4C4-Hydroxylation
ANALOG-A1 4,4-difluoro substitution4530.8N-Dealkylation
ANALOG-A2 4-methyl substitution2849.5N-Dealkylation
ANALOG-B1 N-cyclopropyl substitution5525.2C3-Hydroxylation
ANALOG-C1 Deuteration at C42555.4C4-Hydroxylation (slower)
ANALOG-D1 Bioisostere (Azaspiro[3.3]heptane)>120<11.5Minimal Metabolism

Data is for illustrative purposes only.

Interpreting the Data and Driving Drug Design
  • Blocking Hydroxylation Sites (LEAD-01 vs. A1/A2): The parent compound LEAD-01 shows rapid clearance, likely due to hydroxylation at the unsubstituted C4 position. Introducing metabolically robust fluorine atoms (ANALOG-A1 ) at this position effectively blocks this pathway, leading to a 3-fold increase in half-life. A simple methyl group (ANALOG-A2 ) also provides some steric hindrance but is less effective than fluorination. This strategy of blocking metabolic soft spots is a cornerstone of medicinal chemistry. [20]

  • Modulating N-Dealkylation (ANALOG-A1 vs. B1): Once the C4 position is blocked, N-dealkylation becomes the primary metabolic route. Replacing a simple N-alkyl group with a more stable N-cyclopropyl group (ANALOG-B1 ) can significantly slow this process, as the cyclopropyl ring is more resistant to the initial oxidation step.

  • The Kinetic Isotope Effect (LEAD-01 vs. C1): Replacing hydrogen atoms at a metabolic soft spot with their heavier isotope, deuterium, can slow the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidations. [17][21]As seen in ANALOG-C1 , this "kinetic isotope effect" leads to a notable improvement in stability.

  • Bioisosteric Replacement (LEAD-01 vs. D1): A more advanced strategy involves replacing the entire piperidine ring with a bioisostere—a different chemical group with similar physical or biological properties. Using a rigid, spirocyclic scaffold like an azaspiro[3.3]heptane (ANALOG-D1 ) can drastically alter the molecule's shape and electronic properties, precluding recognition by metabolic enzymes and dramatically enhancing stability. [1][22]

A Critical Consideration: Bioactivation Potential

As mentioned, a key liability of the piperidine scaffold is its potential for bioactivation into a reactive iminium ion. [14]This typically occurs via oxidation at a carbon atom alpha to the nitrogen. [8]Standard stability assays do not detect these transient species. A separate experiment, known as "reactive metabolite trapping," is required.

In this assay, the HLM incubation is performed in the presence of a nucleophilic trapping agent, such as potassium cyanide (KCN) or glutathione (GSH). [16]If a reactive electrophile like an iminium ion is formed, it will be "trapped" by the nucleophile, forming a stable adduct that can be detected and characterized by LC-MS/MS. [14][16]The presence of such an adduct is a significant red flag that warrants further investigation or redesign of the molecule to eliminate the bioactivation pathway.

Bioactivation Trapping Figure 3: Bioactivation and Trapping of Piperidine Parent Piperidine Drug Oxidation CYP450 Oxidation (at α-Carbon) Parent->Oxidation Iminium Iminium Ion (Reactive Electrophile) Oxidation->Iminium Trap Nucleophilic Trap (e.g., KCN) Iminium->Trap Trapping Reaction Toxicity Covalent Binding to Proteins (Potential Toxicity) Iminium->Toxicity If not trapped Adduct Stable Cyano-Adduct (Detectable by LC-MS/MS) Trap->Adduct

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, authoritative framework for the safe disposal of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS No. 794471-13-9), ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.

Hazard Assessment: Understanding the Chemical Profile

A thorough understanding of a compound's hazard profile is the critical first step in establishing safe handling and disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—featuring a piperidine ring—provides a strong basis for risk assessment by analogy to related compounds like piperidine itself.[1]

The primary hazards associated with this class of amine compounds include:

  • Corrosivity: Piperidine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3] An SDS for the related compound, 1-tetrahydro-2H-pyran-4-ylmethanamine, explicitly classifies it as a substance that "Causes severe skin burns and eye damage".[4]

  • Toxicity: Amines can be toxic if inhaled, swallowed, or absorbed through the skin.[2][3] The GHS hazard statements for this compound indicate it is harmful if swallowed and may cause respiratory irritation.[5]

  • Flammability: Many piperidine derivatives are flammable liquids, with vapors that can form explosive mixtures with air.[1][2][6] Therefore, this compound should be kept away from heat, sparks, and open flames.[7][8][9]

  • Reactivity: As an amine, this compound is basic and will react exothermically, and potentially violently, with acids. It is also incompatible with strong oxidizing agents.[4][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any procedure involving the handling or disposal of this compound, the following PPE is mandatory. This equipment forms a non-negotiable barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive material that can cause irreversible eye damage.[1][10]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, absorption, and chemical burns.[1] Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection Flame-retardant lab coat or a chemical-resistant apron over clothing.Protects against incidental skin contact and contamination of personal clothing.[1][7]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]Prevents inhalation of potentially harmful or irritating vapors.[5]

On-Site Waste Management: Segregation and Collection Protocol

Proper disposal begins at the point of generation. A systematic approach to waste collection is essential to prevent hazardous reactions and ensure the waste is properly characterized for final disposal.

Step 1: Container Selection Select a designated hazardous waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with a tightly sealing lid to prevent the release of fumes.[10]

Step 2: Waste Segregation This is a critical step. Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[10]

  • DO NOT mix with acids or strong oxidizing agents.

  • DO NOT mix with other incompatible waste streams. Consult your institution's chemical compatibility chart.[11]

Step 3: Labeling Properly label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Corrosive," "Toxic," "Flammable")

  • The date of accumulation

Step 4: Waste Collection Carefully transfer the waste chemical into the designated container using a funnel. This should be performed inside a chemical fume hood. Collect all associated contaminated materials, such as pipette tips and wipes, in a compatible solid waste container.

Step 5: Storage Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from sources of ignition and incompatible substances.[8][10]

Spill Management Protocol

Preparedness for accidental spills is crucial for laboratory safety.[10]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the full complement of prescribed PPE.

  • Contain: Cover the spill with a non-flammable, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][4]

  • Clean Up: Using non-sparking tools, carefully sweep the absorbent material into a designated hazardous waste container.[8][9]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety office) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the container of spill cleanup debris and manage it as hazardous waste.

Approved Disposal Pathways

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system (drain) or in the regular trash.[10][12][13] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[10] The only acceptable disposal method is through a licensed hazardous waste management company.

Disposal Workflow:

The following diagram outlines the mandatory decision-making process for the disposal of waste generated from this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal Waste Waste Generated: This compound Pure Pure / Concentrated Liquid or Solid Waste->Pure Identify Waste Type Aqueous Dilute Aqueous Solution Waste->Aqueous Identify Waste Type Solids Contaminated Solids (e.g., PPE, absorbent) Waste->Solids Identify Waste Type Container Empty Rinsed Container Waste->Container Collection Collect in Designated, Labeled, Compatible Hazardous Waste Container Pure->Collection Aqueous->Collection Solids->Collection Rinsate Triple Rinse with Suitable Solvent Container->Rinsate Storage Store in Secure Satellite Accumulation Area Collection->Storage Seal and Move Disposal Arrange Pickup by Licensed Hazardous Waste Disposal Service Storage->Disposal Rinsate_Collect Collect Rinsate as Hazardous Waste Rinsate->Rinsate_Collect Container_Disposal Dispose of Container as Non-Hazardous Waste (per institutional policy) Rinsate->Container_Disposal Rinsate_Collect->Collection

Sources

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Retrosynthesis Analysis

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1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.